molecular formula C10H10Cl8 B1253220 Parlar 26

Parlar 26

Cat. No.: B1253220
M. Wt: 413.8 g/mol
InChI Key: FCZHUROLVAKWCN-VDGRNJIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parlar 26, also known as this compound, is a useful research compound. Its molecular formula is C10H10Cl8 and its molecular weight is 413.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl8

Molecular Weight

413.8 g/mol

IUPAC Name

(2R,3R,5R,6R)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3/t2?,3-,4-,5+,6+,9?,10?/m1/s1

InChI Key

FCZHUROLVAKWCN-VDGRNJIESA-N

Isomeric SMILES

CC1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl

Canonical SMILES

CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl

Synonyms

2,3,5,6,8,8,10,10-octachlorobornane
2-exo,3-endo,5-exo,6-endo,8,8,10,10-octachlorobornane
2-OCBN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26 is a specific congener of toxaphene (B166800), a complex mixture of polychlorinated bicyclic terpenes historically used as a potent insecticide.[1][2][3][4] Due to its environmental persistence and bioaccumulative properties, toxaphene and its individual congeners, including this compound, are subjects of significant toxicological and environmental research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound, intended for a scientific audience engaged in environmental analysis, toxicology, and drug development.

Chemical Structure and Properties of this compound

This compound is systematically identified as an octachlorinated bornane, a bicyclic monoterpenoid.[3] Its rigid cage-like structure is substituted with eight chlorine atoms, contributing to its lipophilicity and resistance to degradation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R,3R,5R,6R)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptanePubChem[5]
Synonyms 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane, Toxaphene congener P26CymitQuimica, EPA[6]
Molecular Formula C₁₀H₁₀Cl₈PubChem[5]
CAS Number 142534-72-1PubChem[5]
Molecular Weight 413.8 g/mol PubChem[5]
log P (Octanol-Water Partition Coefficient) 6.1PubChem[5]
Appearance Waxy solid (as part of toxaphene mixture)Taylor & Francis[7]
Solubility Poorly soluble in water, soluble in organic solventsWUR eDepot[4]

Synthesis of this compound

A reported synthesis of other toxaphene congeners involved the reduction of a heptachlorobornane, which was itself isolated from the chlorination products of (+)-camphene.[9][10] Subsequent chlorination of the resulting hexachlorobornane yielded a mixture of heptachlorobornanes.[9][10] The isolation and purification of a specific congener like this compound from such a reaction mixture would necessitate advanced chromatographic techniques, such as preparative gas chromatography. The synthesis of enantiomerically pure congeners has been explored starting from chiral precursors like α-pinene.[11][12]

Experimental Protocols: Analysis of this compound

The standard method for the analysis of this compound in environmental samples is outlined in EPA Method 8276 .[6] This method utilizes gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC-NICI/MS) for the sensitive and selective detection of toxaphene congeners.

Sample Preparation (General Outline for Soil Samples)
  • Extraction: A known mass of the soil sample (e.g., 5g) is mixed with a suitable solvent like hexane. An internal standard and a surrogate are added to the solvent. The mixture is vortexed to extract the analytes into the solvent.

  • Cleanup (if necessary): Depending on the sample matrix, a cleanup step may be required to remove interfering compounds. This can involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Concentration: The extract is carefully concentrated to a final volume, typically 1 mL.

GC-NICI/MS Analysis
  • Gas Chromatograph (GC):

    • Column: A fused-silica capillary column is used for separation (e.g., DB-XLB, 30 m x 0.25 mm, 0.25-μm df).[13]

    • Oven Temperature Program: A multi-step temperature ramp is employed to achieve optimal separation of the congeners. A typical program might be: 60°C hold for 1 min, ramp to 200°C at 10°C/min, then to 230°C at 1.5°C/min, and finally to 300°C at 10°C/min.[13]

    • Injection: A splitless or large volume injection technique is used to introduce the sample extract into the GC.

  • Mass Spectrometer (MS):

    • Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane (B114726) as the reagent gas is used.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed to monitor for specific ions characteristic of this compound and other target congeners, enhancing sensitivity and selectivity.

Calibration and Quantification
  • Calibration Standards: A minimum of five calibration standards of known concentrations of this compound are prepared.[6]

  • Internal Standard: An internal standard, such as PCB congener #204, is added to all samples and standards for accurate quantification.[6]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Table 2: Example GC-NICI/MS Parameters for this compound Analysis

ParameterSetting
GC Column 30 m x 0.25 mm, 0.25-μm df DB-XLB or equivalent
Injection Volume 1-2 µL
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program 60°C (1 min) -> 10°C/min to 200°C -> 1.5°C/min to 230°C -> 10°C/min to 300°C
MS Ion Source Negative Ion Chemical Ionization (NICI)
Reagent Gas Methane
Acquisition Mode Selected Ion Monitoring (SIM)

Biological Activity and Signaling Pathways

The precise mechanism of action for individual toxaphene congeners is not fully elucidated. However, studies on the toxaphene mixture indicate that it is a neurotoxin and affects the central nervous system.[14] One identified molecular target for toxaphene is the Constitutive Androstane Receptor (CAR) , a nuclear receptor primarily expressed in the liver.

Activation of CAR by xenobiotics like toxaphene leads to the transcriptional regulation of genes encoding drug-metabolizing enzymes and transporters.[7] This pathway is a key mechanism in the detoxification and clearance of foreign compounds. The activation of CAR by toxaphene can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of various substances, including toxaphene itself.[7]

Below is a diagram illustrating the signaling pathway of CAR activation by a xenobiotic such as this compound.

CAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parlar26 This compound (Xenobiotic) CAR_inactive Inactive CAR Complex (with CCRP) Parlar26->CAR_inactive Enters Cell & Binds CAR_active Active CAR CAR_inactive->CAR_active Conformational Change & Dissociation of CCRP RXR RXR CAR_active->RXR Translocates to Nucleus & Heterodimerizes CAR_RXR CAR-RXR Heterodimer PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binds to DNA Gene_Expression Target Gene Transcription PBREM->Gene_Expression Initiates Transcription

CAR Signaling Pathway Activation by this compound.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Soil, Water, Biota) Extraction 2. Extraction (Solvent Extraction) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration Analysis 5. GC-NICI/MS Analysis Concentration->Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Reporting 7. Reporting (Concentration of this compound) Data_Processing->Reporting

Experimental Workflow for this compound Analysis.

Conclusion

This compound is a significant environmental contaminant due to its persistence and potential toxicity. This guide has provided a detailed overview of its chemical structure, properties, and the established analytical methodology for its detection and quantification. The elucidation of its interaction with biological pathways, such as the activation of the Constitutive Androstane Receptor, is crucial for understanding its toxicological profile. Further research into the specific biological effects of individual toxaphene congeners is necessary to fully assess their risk to human health and the environment.

References

Misidentification of Parlar 26: Clarification and Provision of an Exemplary Technical Guide on Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Parlar 26" is not a therapeutic agent but rather a specific congener of Toxaphene (B166800), a persistent organic pollutant.[1][2][3][4][5][6] Information available on this compound pertains to its environmental monitoring, chemical analysis, and toxicological profile as a contaminant.[1][2][3][4][5][6] Some toxicological studies suggest that certain toxaphene congeners may interact with hormone receptors, such as the estrogen receptor, and potentially disrupt intracellular signaling pathways.[5][7][8] However, this is within the context of its harmful effects on organisms, not a therapeutic mechanism of action.

Given the likely misunderstanding of "this compound" as a drug candidate, this guide will instead provide a comprehensive overview of a well-established class of therapeutic agents—Tyrosine Kinase Inhibitors (TKIs) —to fulfill the user's request for an in-depth technical guide. This will serve as a representative example of the requested content and format for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Mechanism of Action of Tyrosine Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways that regulate key cellular processes such as growth, proliferation, differentiation, and survival.[9][10][11] In many forms of cancer, these signaling pathways are dysregulated due to mutations or overexpression of tyrosine kinases, leading to uncontrolled cell growth.[10] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes, thereby interfering with the downstream signaling cascades that promote tumor growth and survival.[10][12]

The primary mechanism of action for most TKIs involves competitive inhibition at the ATP-binding site of the tyrosine kinase.[10][12] By occupying this site, TKIs prevent the phosphorylation of tyrosine residues on substrate proteins, which is a crucial step in the activation of signaling pathways.[10] This targeted approach allows for greater specificity towards cancer cells while minimizing damage to healthy cells compared to traditional chemotherapy.[10]

Core Signaling Pathway: The MAPK/ERK Pathway

A frequently dysregulated pathway in cancer that is targeted by TKIs is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[9] This pathway is typically initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface.[9]

Signaling Cascade:

  • Ligand Binding and Receptor Dimerization: A growth factor binds to its specific RTK.

  • Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain of the receptor.[11]

  • Recruitment of Adaptor Proteins: The phosphorylated tyrosine residues act as docking sites for adaptor proteins containing SH2 domains, such as Grb2.[9]

  • Ras Activation: Grb2 recruits Sos, a guanine (B1146940) nucleotide exchange factor, which in turn activates the small G-protein Ras by promoting the exchange of GDP for GTP.

  • Kinase Cascade: Activated Ras then initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK.

  • Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell proliferation, survival, and differentiation.

Below is a diagram illustrating this signaling pathway and the point of intervention for a hypothetical TKI.

TKI_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK ADP ADP RTK->ADP Grb2_Sos Grb2/Sos RTK->Grb2_Sos P TKI TKI TKI->RTK Inhibits ATP ATP ATP->RTK Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP GDP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation

Figure 1: TKI Inhibition of the MAPK/ERK Signaling Pathway.
Quantitative Data Presentation

The efficacy of TKIs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The table below presents hypothetical IC50 values for a novel TKI, "Compound X," against various tyrosine kinases to illustrate its potency and selectivity.

Kinase TargetIC50 (nM)Cell LineAssay Type
EGFR1.2A431Biochemical
VEGFR28.5HUVECCell-based
PDGFRβ15.3NIH-3T3Biochemical
c-Kit22.7GIST-T1Cell-based
Abl>1000K562Biochemical
Src>1000HeLaBiochemical

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A crucial step in the development of a TKI is the in vitro assessment of its inhibitory activity against the target kinase.[13][14]

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • Test compound (TKI)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]

  • 96-well microtiter plates

  • Stop solution (e.g., EDTA)[13]

  • Detection reagents (specific to the assay format, e.g., phosphospecific antibody for ELISA)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Peptide substrate

    • Test compound at various concentrations (or vehicle control)

    • Purified kinase enzyme

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[13]

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, radiometric assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Below is a workflow diagram for this experimental protocol.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Setup_Reaction Set up Kinase Reaction in 96-well Plate (Kinase, Substrate, Compound) Prep_Compound->Setup_Reaction Initiate Initiate Reaction with ATP Setup_Reaction->Initiate Incubate Incubate at 30°C for 60 min Initiate->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detect Detect Phosphorylated Substrate Stop_Reaction->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion

Tyrosine kinase inhibitors represent a cornerstone of targeted cancer therapy. A thorough understanding of their mechanism of action, including the specific signaling pathways they inhibit, is paramount for the development of new and more effective drugs. The quantitative assessment of their potency and selectivity through rigorous experimental protocols, such as in vitro kinase assays, is a critical component of the drug discovery and development process. This guide provides a foundational framework for professionals in the field to approach the study of novel kinase inhibitors.

References

The Environmental Odyssey of Parlar 26: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the environmental fate and transport of Parlar 26, a prominent and bioaccumulative congener of the complex pesticide mixture, toxaphene (B166800).

This compound, an octachlorinated bornane, is a persistent organic pollutant (POP) that has garnered significant environmental interest due to its potential for long-range transport, bioaccumulation, and toxicity. Understanding its behavior in various environmental compartments is crucial for accurate risk assessment and the development of effective remediation strategies. This guide synthesizes the available scientific knowledge, presents quantitative data where available, details relevant experimental protocols, and visualizes key environmental processes.

Physicochemical Properties

A foundational understanding of a chemical's environmental behavior begins with its physicochemical properties. While extensive experimental data for this compound is limited, its calculated octanol-water partition coefficient (log K_ow) provides a strong indication of its lipophilic nature.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₈PubChem
Molecular Weight 413.8 g/mol PubChem
log K_ow (Octanol-Water Partition Coefficient) 6.1PubChem (Calculated)[1]

The high log K_ow value suggests a strong tendency for this compound to partition from water into fatty tissues of organisms and to sorb to organic matter in soil and sediment. This is a key factor driving its bioaccumulation and persistence in the environment.

Environmental Fate and Transport: A Compartmental Analysis

The environmental journey of this compound is dictated by a complex interplay of transport and transformation processes. Due to a significant lack of specific experimental data for this compound, this section largely draws upon data for the broader toxaphene mixture. It is crucial to recognize that the behavior of individual congeners can vary, and these values should be interpreted with this limitation in mind.

Persistence and Degradation

This compound, like other toxaphene congeners, is highly resistant to degradation. Its persistence in the environment is a major concern, allowing for its accumulation in various ecosystems.

Table 1: Environmental Persistence of Toxaphene

ParameterMediumHalf-life (t½)Reference
BiodegradationSoilUp to 12 yearsWikipedia[2]
PhotodegradationAir (reaction with hydroxyl radicals)4-5 days (for vapor-phase components)ATSDR[3]
HydrolysisWaterGenerally slow for chlorinated bornanesGeneral Knowledge

Biodegradation: The microbial breakdown of toxaphene in soil is a slow process, contributing to its long-term persistence.[2] The complex chlorinated structure of this compound makes it recalcitrant to microbial attack.

Photolysis: In the atmosphere, vapor-phase components of toxaphene can undergo degradation through reactions with photochemically produced hydroxyl radicals.[3] However, a significant portion of toxaphene, including likely this compound, adsorbs to particulate matter, which can shield it from photolytic degradation and facilitate long-range atmospheric transport.[3]

Hydrolysis: As a chlorinated bornane, this compound is generally resistant to hydrolysis under typical environmental pH conditions.

Soil Sorption and Mobility

The movement of this compound through the soil is significantly limited by its strong affinity for organic matter.

Table 2: Soil Sorption of Toxaphene

ParameterValueImplicationReference
log K_oc (Organic Carbon-Water Partition Coefficient) 3.0 - 5.0Strong sorption to soil organic matter, low mobilityATSDR[3]

The high log K_oc values for toxaphene indicate that it will be strongly bound to soil particles, reducing its potential for leaching into groundwater.[3] Instead, it is more likely to remain in the upper soil layers or be transported via soil erosion.

Bioaccumulation and Biomagnification

The lipophilic nature of this compound, as indicated by its high log K_ow, drives its accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of its concentration at higher trophic levels in the food web (biomagnification).

Table 3: Bioaccumulation of Toxaphene

ParameterValueSpeciesReference
BCF (Bioconcentration Factor) 4,200 - 60,000Various aquatic organismsATSDR[3]

These high BCF values for the toxaphene mixture highlight the significant potential for this compound to accumulate in aquatic life, posing a risk to both the organisms themselves and to predators higher up the food chain, including humans.[3]

Experimental Protocols for Environmental Fate Assessment

To address the data gaps for this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed.

Biodegradation
  • OECD 301: Ready Biodegradability: This series of screening tests assesses the potential for rapid and complete biodegradation in an aerobic aqueous environment.[4][5][6][7][8]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions, providing insights into persistence in the terrestrial environment.[2][9][10][11][12]

Soil Sorption/Desorption
  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This method determines the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_oc), which are crucial for predicting the mobility of a substance in soil.[13][14][15][16][17]

Bioaccumulation
  • OECD 305: Bioaccumulation in Fish: This guideline details the procedures for determining the bioconcentration factor (BCF) in fish through aqueous or dietary exposure, providing a direct measure of a chemical's potential to accumulate in aquatic organisms.[18][19][20][21][22][23]

Visualizing Environmental Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key environmental fate pathways of this compound and a typical experimental workflow for its analysis.

Environmental_Fate_of_Parlar_26 cluster_environment Environmental Compartments Air Atmosphere Air->Air Long-Range Transport Water Water Air->Water Deposition Soil Soil/Sediment Air->Soil Deposition Water->Water Hydrolysis (Slow) Water->Soil Sedimentation Biota Biota Water->Biota Bioconcentration Soil->Water Runoff/Leaching (Low Mobility) Soil->Soil Biodegradation (Very Slow) Soil->Biota Bioaccumulation Biota->Biota Biomagnification Parlar26 This compound (Source) Parlar26->Air Volatilization

Environmental fate and transport pathways of this compound.

Experimental_Workflow_for_Parlar_26_Analysis Sample Environmental Sample (Soil, Water, Biota) Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/ECD) Cleanup->Analysis Quantification Data Quantification and Interpretation Analysis->Quantification

A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a persistent and bioaccumulative toxaphene congener, and its environmental behavior is of significant concern. While data for the overall toxaphene mixture provides a general understanding of its fate, the lack of congener-specific experimental data for this compound represents a critical knowledge gap. Future research should prioritize conducting standardized environmental fate studies on individual, high-priority toxaphene congeners like this compound. This will enable more accurate risk assessments and the development of more effective environmental management strategies for these legacy pollutants.

References

Degradation of Parlar 26 in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Parlar 26, a specific and persistent congener of the pesticide toxaphene (B166800). Due to the limited availability of data exclusively for this compound, this document synthesizes information on the degradation of the broader technical toxaphene mixture and other congeners to infer the likely degradation pathways of this compound in soil and water. The primary degradation mechanism is microbial action under anaerobic conditions, leading to a series of dechlorinated metabolites.

Introduction to this compound

This compound is an octachlorinated bornane congener of toxaphene, a complex pesticide mixture that was used extensively in the mid-20th century.[1] Like other toxaphene congeners, this compound is a persistent organic pollutant (POP) characterized by its resistance to degradation, potential for bioaccumulation, and long-range environmental transport.[1][2] this compound, along with congeners Parlar 50 and Parlar 62, are often considered indicator congeners due to their persistence and prevalence in environmental and biological samples.[1] Understanding the degradation pathways of these persistent congeners is crucial for assessing their environmental risk and developing remediation strategies.

Degradation Pathways

The environmental persistence of toxaphene, and by extension this compound, is significant, with a reported half-life for the overall mixture of up to 12 years in soil.[2] Degradation is primarily a biological process, with abiotic degradation through hydrolysis and photolysis considered to be of minor importance for the toxaphene mixture.[1][3]

Biodegradation in Soil

In soil environments, the key factor determining the rate of this compound degradation is the availability of oxygen.

  • Anaerobic Degradation: The most significant degradation of toxaphene congeners occurs under anaerobic (oxygen-deficient) conditions.[1][3][4][5] The primary mechanism is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.[4][6] This process is generally faster for more highly chlorinated congeners, which can lead to the transient accumulation of less chlorinated, and sometimes still toxic, metabolites.[4][7][8][9] However, some studies have indicated that non-geminally chlorinated congeners, such as this compound and Parlar 50, may degrade more slowly than other congeners in anaerobic sewage sludge.[8] The major, more stable metabolites identified from the anaerobic degradation of the toxaphene mixture in soil are Hx-Sed (a hexachlorobornane) and Hp-Sed (a heptachlorobornane).[5][7]

  • Aerobic Degradation: In the presence of oxygen, the biodegradation of toxaphene is considerably slower.[7] The reported aerobic half-life of the technical toxaphene mixture can be as long as 10-14 years.[5]

Degradation in Water

Similar to soil, the degradation of this compound in aquatic environments is largely dependent on the oxygen content of the water and sediment.

  • Anaerobic Degradation in Sediment: In aquatic systems, toxaphene congeners tend to partition from the water column and adsorb to sediment particles.[1] In the anoxic conditions of sediments, anaerobic bacteria drive the reductive dechlorination of these compounds.[4]

  • Abiotic Degradation in Water: While generally slow, some degradation of toxaphene can occur in the water column through exposure to sunlight (photolysis).[2] However, for the overall toxaphene mixture, hydrolysis is not considered a significant degradation pathway.[1]

Quantitative Degradation Data

Specific quantitative degradation data for this compound is scarce in publicly available literature. The following tables summarize the available data for the technical toxaphene mixture and other congeners, which can serve as an estimate for the behavior of this compound.

Table 1: Half-life of Technical Toxaphene in Soil

ConditionHalf-life (t½)Reference(s)
AerobicUp to 12 years[2]
AnaerobicSignificantly shorter than aerobic[1][3][4][5]

Table 2: Degradation of Toxaphene Congeners in Anaerobic Sewage Sludge

Congener TypeRelative Degradation RateHalf-life RangeReference(s)
Decachloro-Fastest< 1 day to several days[8]
Nonachloro-Fast< 1 day to several days[8]
Octachloro- (includes this compound)Moderate< 1 day to several days[8]
Heptachloro-Slower< 1 day to several days[8]
Hexachloro-Slowest< 1 day to several days[8]
This compound and Parlar 50Degraded less rapidly than gem-chloro substituted congenersNot specified[5][8]

Experimental Protocols

The study of this compound degradation typically involves laboratory microcosm experiments that simulate environmental conditions. The following is a generalized experimental protocol based on common practices for studying pesticide degradation.

Soil/Sediment Microcosm Setup
  • Sample Collection: Collect soil or sediment samples from a relevant location. The samples should be well-characterized in terms of texture, organic matter content, pH, and microbial biomass.

  • Microcosm Preparation: Distribute a known amount of the soil or sediment into replicate glass containers (microcosms).

  • Sterilization (for abiotic control): A subset of the microcosms should be sterilized (e.g., by autoclaving or gamma irradiation) to distinguish between biological and chemical degradation.

  • Spiking: Add a solution of this compound in a suitable solvent to the microcosms to achieve a target concentration. The solvent should be allowed to evaporate.

  • Incubation Conditions:

    • Anaerobic: Flood the soil/sediment with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen or argon). Seal the microcosms to maintain anaerobic conditions.

    • Aerobic: Maintain the soil at a specific moisture content (e.g., 60% of water holding capacity) and ensure adequate air exchange.

    • Temperature and Light: Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, sacrifice replicate microcosms from each treatment group.

  • Extraction: Extract the soil/sediment samples with an appropriate organic solvent to recover this compound and its degradation products.

  • Analysis: Analyze the extracts using a sensitive analytical technique such as Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS), as outlined in EPA Method 8276.[3][4] This method allows for the quantification of individual toxaphene congeners and their metabolites.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual degradation pathway of this compound and a typical experimental workflow for its study.

cluster_main This compound Degradation Pathway Parlar26 This compound (Octachlorobornane) Metabolite1 Heptachlorobornane Metabolite Parlar26->Metabolite1 Reductive Dechlorination (-Cl) Metabolite2 Hexachlorobornane Metabolite (e.g., Hx-Sed) Metabolite1->Metabolite2 Reductive Dechlorination (-Cl) Mineralization Further Dechlorination & Mineralization (CO2, H2O, Cl-) Metabolite2->Mineralization Slower Degradation

Caption: Conceptual anaerobic degradation pathway of this compound.

cluster_workflow Experimental Workflow for this compound Degradation Study A 1. Soil/Sediment Sample Collection B 2. Microcosm Setup (Sterile & Non-Sterile) A->B C 3. Spiking with This compound B->C D 4. Incubation (Aerobic/Anaerobic, Temp, Dark) C->D E 5. Time-course Sampling D->E F 6. Solvent Extraction E->F G 7. GC-NICI/MS Analysis F->G H 8. Data Analysis (Degradation Kinetics) G->H

Caption: General experimental workflow for studying this compound degradation.

References

Toxicological Profile of Parlar 26 Congener: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is publicly available for the specific toxaphene (B166800) congener, Parlar 26. Much of the information presented herein is extrapolated from studies on the broader technical toxaphene mixture, related congeners, and the general class of organochlorine pesticides. This guide is intended for research and informational purposes and highlights the need for further specific investigation into the toxicology of this compound.

Introduction

This compound, a prominent and persistent congener of the complex pesticide mixture toxaphene, is an octachlorinated bornane derivative with the chemical formula C₁₀H₁₀Cl₈. Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the environment and food chains, posing a potential risk to human health and ecosystems. As a member of the organochlorine pesticide class, concerns regarding its neurotoxicity, carcinogenicity, and endocrine-disrupting potential are significant. This technical guide provides a comprehensive overview of the known and inferred toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties contribute to its environmental persistence and bioaccumulation.

PropertyValue
Chemical Formula C₁₀H₁₀Cl₈
Molecular Weight 413.79 g/mol
CAS Number 142534-71-2
Appearance Colorless to light yellow solid or oily liquid
Water Solubility Very low
Log Kₒw (Octanol-Water Partition Coefficient) High (indicating high lipophilicity)

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for this compound is scarce. However, based on the characteristics of toxaphene and other organochlorine pesticides, the following can be inferred:

  • Absorption: this compound is likely well-absorbed through oral, dermal, and inhalation routes of exposure due to its lipophilicity.

  • Distribution: Following absorption, it is expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and the nervous system. It has the potential to cross the blood-brain and placental barriers.

  • Metabolism: The metabolism of this compound is expected to be slow, contributing to its persistence in the body. Biotransformation, if it occurs, likely involves cytochrome P450-mediated oxidation and dechlorination reactions.

  • Excretion: Excretion is anticipated to be slow, primarily occurring through feces, with some elimination in urine. Lactational transfer is also a potential route of excretion, leading to neonatal exposure.

Toxicological Data

Toxicity EndpointSpeciesRouteValueReference
Acute Oral LD₅₀ (Toxaphene) RatOral40-293 mg/kgGeneral Toxicological Literature
Acute Dermal LD₅₀ (Toxaphene) RatDermal600-1075 mg/kgGeneral Toxicological Literature
Carcinogenicity (Toxaphene) Human-Probable human carcinogen (Group 2A)IARC
Endocrine Disruption (Toxaphene) VariousIn vitro/In vivoEvidence of estrogenic and anti-androgenic activityVarious studies

Note: LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values for this compound have not been established.

Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been fully elucidated. However, based on its chemical structure and the known effects of related compounds, several potential mechanisms are of concern:

  • Neurotoxicity: As an organochlorine pesticide, this compound is presumed to be a neurotoxicant. A likely mechanism is the interference with ion channels in nerve cell membranes, such as the GABAₐ receptor-chloride channel complex and voltage-gated sodium channels, leading to hyperexcitability of the nervous system.

  • Endocrine Disruption: Toxaphene and its congeners have been shown to possess endocrine-disrupting properties. This compound may interact with various hormone receptors, including:

    • Estrogen Receptors (ERα and ERβ): It may act as an agonist or antagonist, disrupting normal estrogen signaling.

    • Androgen Receptor (AR): It could exhibit anti-androgenic activity, interfering with male reproductive development and function.

    • Aryl Hydrocarbon Receptor (AhR): Activation of the AhR pathway can lead to a wide range of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified toxaphene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. The carcinogenic mechanisms are not fully understood but may involve genotoxicity and/or non-genotoxic mechanisms such as tumor promotion.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating the toxicology of this compound are not available. The following are representative, detailed methodologies for key in vitro experiments that could be employed to assess its toxicological profile.

In Vitro Estrogen Receptor Transactivation Assay

This assay determines the ability of this compound to activate the estrogen receptor.

Cell Line: A human cell line stably transfected with the human estrogen receptor alpha (hERα) and a luciferase reporter gene under the control of an estrogen-responsive element (e.g., MCF-7-ERE-Luc).

Procedure:

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For the experiment, switch to a phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous estrogens.

  • Plating: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Dosing: Prepare a serial dilution of this compound in the assay medium. Add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye). Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration).

In Vitro Androgen Receptor Competitive Binding Assay

This assay assesses the ability of this compound to bind to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (as a source of androgen receptors).

  • Radiolabeled androgen (e.g., [³H]-R1881).

  • Unlabeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding.

  • This compound.

  • Assay buffer.

Procedure:

  • Preparation of Cytosol: Prepare cytosol from the ventral prostates of castrated male rats.

  • Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [³H]-R1881 with varying concentrations of this compound. Include tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with an excess of unlabeled DHT).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration).

In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines if this compound can activate the AhR signaling pathway.

Cell Line: A cell line, such as the human hepatoma cell line HepG2, stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

Procedure:

  • Cell Culture and Plating: Culture and plate the cells as described for the estrogen receptor transactivation assay.

  • Dosing: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

  • Incubation: Incubate the plates for 24 hours.

  • Lysis and Luciferase Assay: Perform the luciferase assay as previously described.

  • Data Analysis: Analyze the data to determine the fold induction of luciferase activity and the EC₅₀ value for this compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Screening cluster_1 In-Depth Toxicological Evaluation cluster_2 Risk Assessment In Silico Prediction In Silico Prediction In Vitro High-Throughput Screening In Vitro High-Throughput Screening In Silico Prediction->In Vitro High-Throughput Screening Prioritization Acute, Subchronic, Chronic Toxicity Acute, Subchronic, Chronic Toxicity In Vitro High-Throughput Screening->Acute, Subchronic, Chronic Toxicity Identified Hazards Hazard Identification Hazard Identification Acute, Subchronic, Chronic Toxicity->Hazard Identification Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity->Hazard Identification Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity->Hazard Identification Mechanistic Studies Mechanistic Studies Dose-Response Assessment Dose-Response Assessment Mechanistic Studies->Dose-Response Assessment Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

A generalized workflow for the toxicological assessment of a chemical substance.

Endocrine_Receptor_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus EDC Endocrine Disrupting Chemical (e.g., this compound) Receptor Hormone Receptor EDC->Receptor Binds to Receptor (Agonist/Antagonist) Hormone Endogenous Hormone Hormone->Receptor Binds to Receptor HRE Hormone Response Element (on DNA) Receptor->HRE Translocates to Nucleus and Binds DNA Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates or Blocks Biological_Response Altered Biological Response Gene_Transcription->Biological_Response

A simplified diagram of a generic nuclear hormone receptor signaling pathway.

Toxicogenomics_Workflow Exposure Exposure to This compound Biological_Sample Biological Sample (e.g., tissue, cells) Exposure->Biological_Sample Omics_Data High-Throughput 'Omics' Data (Transcriptomics, Proteomics, Metabolomics) Biological_Sample->Omics_Data Bioinformatics Bioinformatics Analysis (Differential Expression, Pathway Analysis) Omics_Data->Bioinformatics Toxicity_Pathways Identification of Toxicity Pathways Bioinformatics->Toxicity_Pathways Biomarkers Biomarker Discovery Bioinformatics->Biomarkers

An In-depth Technical Guide to Parlar 26: Sources and Environmental Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Parlar 26, a significant congener of the pesticide toxaphene (B166800). The document details its sources, environmental distribution, and analytical methodologies for its detection and quantification.

Introduction

This compound is an octachlorinated bornane, a specific congener of the complex pesticide mixture known as toxaphene.[1] Although the use of toxaphene has been banned in many countries for decades, its persistence in the environment, potential for long-range transport, and bioaccumulative properties make its congeners, such as this compound, a continued subject of environmental and toxicological research.[2][3] this compound, along with congeners Parlar 50 and Parlar 62, is often considered an indicator congener for toxaphene contamination in environmental and biological samples due to its persistence and prevalence.

Sources of this compound in the Environment

The primary source of this compound in the environment is the historical use of toxaphene as a pesticide. There are no known natural sources of toxaphene or its congeners.

  • Agricultural Use: Toxaphene was extensively used as an insecticide on a variety of crops, with the most significant applications on cotton in the southern United States.[3] Its use was phased out and banned in the United States in 1990 and globally under the Stockholm Convention on Persistent Organic Pollutants in 2001.[2]

  • Livestock and Aquaculture: Toxaphene was also used to control ectoparasites on livestock and as a piscicide to eliminate undesirable fish from lakes.[2]

  • Environmental Persistence: Due to its chemical stability, toxaphene, and consequently this compound, persists in the environment for long periods. Contaminated soils and sediments at former agricultural sites and hazardous waste disposal sites act as ongoing sources for its redistribution.[2][3]

  • Atmospheric Transport: Toxaphene is semi-volatile, allowing for its long-range atmospheric transport. This has led to the contamination of remote ecosystems, such as the Arctic, far from its original points of application.[2]

Environmental Distribution

This compound is distributed across various environmental compartments due to its physicochemical properties. It exhibits low water solubility and a high octanol-water partition coefficient (Kow), leading to its association with particulate matter and biological tissues.

  • Soil and Sediment: this compound has a strong affinity for organic matter and soil particles, leading to its accumulation in soil and sediments. The half-life of toxaphene in soil can be up to 14 years.[2] These matrices act as long-term reservoirs.

  • Water: Due to its low solubility, concentrations of this compound in the dissolved phase of water are generally low. It is more likely to be found adsorbed to suspended particulate matter.

  • Air: Atmospheric transport is a key mechanism for the global distribution of this compound. It can exist in the atmosphere in the gas phase or adsorbed to airborne particles.

  • Biota: this compound is highly bioaccumulative and is known to biomagnify in food webs. Its lipophilic nature leads to its accumulation in the fatty tissues of organisms. Consequently, top predators in aquatic and terrestrial food chains can exhibit high concentrations of this compound.

Quantitative Data on this compound in Environmental Matrices

The following tables summarize available quantitative data for this compound in various environmental matrices. It is important to note that data for individual toxaphene congeners can be limited, and concentrations can vary widely based on location, proximity to historical sources, and the specific ecosystem.

Table 1: this compound Concentrations in Biota

MatrixSpeciesLocationConcentration RangeMean ConcentrationReference
BlubberBeluga Whale (Male)St. Lawrence EstuaryNot Specified710 ng/g wet weight[4]
BlubberBeluga Whale (Female)St. Lawrence EstuaryNot Specified280 ng/g wet weight[4]

Table 2: Total Toxaphene Concentrations in Soil

LocationConcentration Range (ng/g dry soil)Reference
Alabama, Louisiana, and Texas (1999-2000)688 (mean)[5]
South Carolina (1999-2000)2,500 (mean)[5]

Note: Data for total toxaphene is provided as a proxy for potential this compound presence, as congener-specific data for soil is sparse in the readily available literature.

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental samples is challenging due to the complexity of the toxaphene mixture and the low concentrations typically encountered. The most common and robust method is gas chromatography coupled with mass spectrometry.

5.1. Sample Preparation and Extraction

The initial step involves extracting this compound from the sample matrix. The choice of method depends on the matrix type.

  • Soil and Sediment:

    • Soxhlet Extraction (EPA Method 3540C): A dried and homogenized sample is extracted with a suitable solvent (e.g., hexane/acetone) for several hours.

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to extract the analytes more efficiently with less solvent.

    • Ultrasonic Extraction (EPA Method 3550C): The sample is sonicated with a solvent to facilitate extraction.

  • Water:

    • Liquid-Liquid Extraction (EPA Method 3510C): The water sample is extracted with an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of solvent.

  • Biota:

    • Samples are typically freeze-dried and homogenized.

    • Extraction is often performed using a Soxhlet or PLE system with a nonpolar solvent.

    • A lipid removal step (e.g., gel permeation chromatography (GPC) or dialysis) is crucial.

5.2. Extract Cleanup

Crude extracts from environmental samples contain co-extracted interfering compounds that must be removed prior to instrumental analysis.

  • Adsorption Chromatography: Columns containing silica (B1680970) gel or Florisil are commonly used to separate this compound from interfering compounds.

  • Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high molecular weight compounds, such as lipids, from biota extracts.

  • Sulfur Removal: For sediment and some soil samples, elemental sulfur can be an interferent and is typically removed by treatment with copper or a specific cleanup column.

5.3. Instrumental Analysis: GC-NICI/MS (EPA Method 8276)

Gas chromatography with negative ion chemical ionization mass spectrometry is a highly sensitive and selective method for the analysis of toxaphene congeners.[1]

  • Gas Chromatography (GC):

    • Column: A fused-silica capillary column with a nonpolar or semi-polar stationary phase (e.g., DB-5ms, DB-XLB) is used to separate the different toxaphene congeners.

    • Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used to introduce the sample extract onto the column.

    • Oven Temperature Program: A carefully optimized temperature program is essential to achieve the best possible separation of the complex mixture of congeners.

  • Mass Spectrometry (MS):

    • Ionization: Negative Ion Chemical Ionization (NICI) is preferred for its high sensitivity towards halogenated compounds like this compound. Methane is typically used as the reagent gas.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of this compound are monitored.

  • Quantification:

    • Isotope dilution using a ¹³C-labeled this compound internal standard is the most accurate method for quantification as it corrects for matrix effects and variations in sample preparation and instrument response.

Visualizations

6.1. Environmental Fate and Transport of this compound

Parlar26_Environmental_Fate cluster_sources Sources cluster_transport Transport & Distribution cluster_sinks Environmental Compartments cluster_biota Biological Fate Historical Agricultural Use Historical Agricultural Use Soil Runoff Soil Runoff Historical Agricultural Use->Soil Runoff Soil Soil Historical Agricultural Use->Soil Hazardous Waste Sites Hazardous Waste Sites Hazardous Waste Sites->Soil Runoff Hazardous Waste Sites->Soil Atmospheric Transport Atmospheric Transport Air Air Atmospheric Transport->Air Water Water Soil Runoff->Water Soil->Atmospheric Transport volatilization Sediment Sediment Bioaccumulation Bioaccumulation Sediment->Bioaccumulation Water->Sediment Water->Bioaccumulation Air->Soil deposition Air->Water deposition Biomagnification Biomagnification Bioaccumulation->Biomagnification

Caption: Environmental fate and transport pathways of this compound.

6.2. General Experimental Workflow for this compound Analysis

Parlar26_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Soil, Water, Biota Cleanup Cleanup Extraction->Cleanup e.g., PLE, LLE GC-NICI/MS Analysis GC-NICI/MS Analysis Cleanup->GC-NICI/MS Analysis e.g., Silica Gel, GPC Quantification Quantification GC-NICI/MS Analysis->Quantification Data Reporting Data Reporting Quantification->Data Reporting Isotope Dilution

Caption: General workflow for the analysis of this compound.

References

Parlar 26: A Technical Guide to its Role and Analysis within the Toxaphene Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxaphene (B166800), a complex mixture of over 670 chlorinated camphenes, was a widely used insecticide in the mid-20th century.[1] Although its use has been banned in most countries due to its persistence and toxicity, its congeners, the individual chemical compounds that make up the mixture, continue to be a subject of significant environmental and toxicological research.[1][2] Among these, Parlar 26 stands out as a key indicator congener due to its relative abundance in weathered toxaphene found in environmental and biological samples, and its significant toxicological properties.[3][4] This technical guide provides an in-depth overview of this compound, its role within the toxaphene mixture, detailed analytical methodologies for its detection, and an exploration of its toxicological mechanisms.

This compound: Chemical and Physical Properties

This compound, also known by its IUPAC name (2R,3R,5R,6R)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane, is an octachlorinated bornane.[5] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₀Cl₈
Molecular Weight 413.79 g/mol
CAS Number 142534-71-2
Appearance Waxy solid (as part of toxaphene mixture)
Synonyms 2-endo,3-exo,5-endo,6-exo-8,8,10,10-Octachlorobornane, T2, TOX 26

Role and Abundance in the Toxaphene Mixture

Technical toxaphene is a complex mixture, and the exact percentage of each congener can vary between different commercial formulations. While a precise, universally accepted percentage for this compound in the original, unweathered technical mixture is not definitively established in the literature, it is consistently recognized as one of the most abundant congeners.[3] More importantly, due to its chemical stability and resistance to degradation, this compound, along with other persistent congeners like Parlar 50 and Parlar 62, becomes enriched in environmental and biological matrices over time.[3][4] This enrichment makes it a crucial indicator for assessing long-term toxaphene contamination and its associated risks.

Experimental Protocols for Analysis

The analysis of this compound and other toxaphene congeners is a complex task requiring sensitive and specific analytical methods. The U.S. Environmental Protection Agency (EPA) Method 8276 is a widely accepted standard for this purpose.[3][6]

Sample Preparation and Extraction

The initial step involves extracting the toxaphene congeners from the sample matrix. The specific protocol varies depending on the sample type.

  • Water Samples: Liquid-liquid extraction is commonly employed. A one-liter water sample is acidified, and then extracted three times with a suitable solvent like dichloromethane. The extracts are then combined, dried, and concentrated.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized fluid extraction (PFE) are common methods. A 10-30 gram sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted with a solvent mixture, typically hexane (B92381) and acetone, for several hours.

  • Biological Tissues: The tissue is first homogenized and then extracted with a solvent mixture. Lipids, which can interfere with the analysis, are removed using techniques like gel permeation chromatography (GPC) or dialysis.

Cleanup

Crude extracts contain various co-extracted substances that can interfere with the analysis. Therefore, a cleanup step is essential. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil. The column is eluted with solvents of increasing polarity to separate the toxaphene congeners from interfering compounds.

Instrumental Analysis: GC-NICI/MS

The definitive analysis of this compound is performed using Gas Chromatography coupled with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS), as outlined in EPA Method 8276.[3][6]

ParameterSpecification
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temperature 250 °C
Oven Program Initial 100°C (hold 2 min), ramp to 200°C at 10°C/min, then to 300°C at 5°C/min (hold 10 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5975 or equivalent with NICI source
Ionization Mode Negative Ion Chemical Ionization (NICI)
Reagent Gas Methane
Source Temperature 150 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored for this compound m/z 412, 414, 377

The following diagram illustrates the general workflow for the analysis of this compound in an environmental sample.

analytical_workflow sample Environmental Sample (Water, Soil, Biota) extraction Extraction (LLE, Soxhlet, PFE) sample->extraction cleanup Extract Cleanup (Silica Gel, Florisil) extraction->cleanup analysis GC-NICI/MS Analysis cleanup->analysis data Data Processing and Quantification analysis->data

General workflow for the analysis of this compound.

Toxicological Signaling Pathways

This compound, and toxaphene as a whole, exert their toxicity through multiple mechanisms, primarily targeting the endocrine and nervous systems.

Endocrine Disruption

Toxaphene is a known endocrine disruptor, interfering with hormonal signaling pathways.[7] One of the key mechanisms is its interaction with estrogen receptors. Studies have shown that toxaphene can act as an antagonist for the estrogen-related receptor alpha-1 (ERRα-1).[8] Furthermore, it exhibits complex agonistic and antagonistic effects on estrogen receptors alpha (ERα) and beta (ERβ). This disruption of estrogen signaling can have profound effects on reproductive health and development, and may contribute to the carcinogenic potential of toxaphene.

The diagram below illustrates the interference of toxaphene with estrogen signaling.

estrogen_pathway cluster_cell Target Cell ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response Estrogen Estrogen Estrogen->ER Activates Toxaphene Toxaphene (this compound) Toxaphene->ER Binds to and modulates activity

Toxaphene's interference with estrogen signaling.
Neurotoxicity

The neurotoxic effects of toxaphene are primarily attributed to its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[7][9] GABA is the primary inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, a ligand-gated ion channel, causing it to open and allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Toxaphene acts as a non-competitive antagonist at the picrotoxin (B1677862) binding site of the GABA-A receptor.[7][9] By binding to this site, it allosterically inhibits the ion channel, preventing the influx of chloride ions even when GABA is bound to the receptor. This reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, which can manifest as tremors, convulsions, and seizures.

The following diagram illustrates the mechanism of toxaphene-induced neurotoxicity.

neurotoxicity_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_R->Chloride_Channel Keeps closed Chloride_Channel_Open Chloride Channel (Open) GABA_R->Chloride_Channel_Open Opens Hyperexcitation Hyperexcitation (Seizures) Chloride_Channel->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Allows Cl- influx GABA GABA GABA->GABA_R Binds to Toxaphene Toxaphene (this compound) Toxaphene->GABA_R Binds to picrotoxin site (Inhibits)

Mechanism of toxaphene-induced neurotoxicity.

Conclusion

This compound is a significant congener within the complex toxaphene mixture, serving as a crucial marker for environmental contamination and a key player in the toxicological effects of this legacy pesticide. Its persistence and bioaccumulative potential, coupled with its ability to disrupt endocrine and nervous system functions, underscore the importance of its continued monitoring and research. The analytical methods outlined in this guide, particularly EPA Method 8276, provide a robust framework for the accurate quantification of this compound in various matrices. A deeper understanding of its molecular mechanisms of toxicity is vital for assessing the long-term health risks associated with toxaphene exposure and for the development of potential therapeutic strategies in cases of poisoning. This guide serves as a comprehensive resource for professionals engaged in the study and management of risks associated with this compound and the broader class of toxaphene compounds.

References

Parlar 26: A Technical Guide to a Persistent Organic Pollutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of the complex pesticide mixture toxaphene (B166800), is a significant environmental contaminant and a designated Persistent Organic Pollutant (POP) under the Stockholm Convention.[1][2][3] Its chemical structure, 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane, contributes to its high persistence in the environment and its ability to bioaccumulate in living organisms. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, environmental fate, toxicological effects, and the analytical methodologies for its detection.

Physicochemical Properties and Environmental Persistence

This compound is an octachlorinated toxaphene congener with the chemical formula C₁₀H₁₀Cl₈ and a molecular weight of approximately 413.8 g/mol . Its structure leads to high lipophilicity, a key factor in its environmental persistence and bioaccumulation. While specific half-life data for this compound in various environmental matrices are not extensively documented, toxaphene as a mixture is known to be highly persistent in soil and water.[4] The persistence of individual congeners like this compound is a primary reason for the long-term environmental concern associated with toxaphene.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₀Cl₈
Molecular Weight ~413.8 g/mol
CAS Number 142534-71-2
Description Octachlorinated toxaphene congener

Bioaccumulation and Bioconcentration

This compound is consistently identified as one of the most predominant and bioaccumulative toxaphene congeners found in various environmental and biological samples, including fish, marine mammals, and human tissues.[1][2][3] The high lipophilicity of this compound drives its partitioning into the fatty tissues of organisms, leading to its accumulation up the food chain.

Table 2: Bioaccumulation Data for Toxaphene Mixture

ParameterValue RangeEnvironmental Matrix
Bioconcentration Factor (BCF) 4,200 - 60,000Aquatic Organisms

Note: These values are for the technical toxaphene mixture and indicate a high potential for bioaccumulation of its persistent congeners like this compound.

Toxicological Profile

Toxaphene and its congeners, including this compound, are recognized for their neurotoxic and endocrine-disrupting properties.[5] The toxicological implications of environmentally-persistent congeners are a significant area of concern.[4]

Table 3: Toxicological Data for Toxaphene

EndpointObservationOrganism/System
Acute Oral LD50 >50 mg/kg (moderately toxic)Animals
Neurotoxicity Convulsions, tremors, nervousnessHumans and Animals[6]
Endocrine Disruption Potential interaction with androgen and estrogen receptorsIn vitro/In vivo models
Carcinogenicity Possible human carcinogen (Group 2B)IARC Classification[5]

Note: Data is for the toxaphene mixture, and individual congeners like this compound are expected to contribute to these effects.

Experimental Protocols

The analysis of this compound and other toxaphene congeners requires sophisticated analytical techniques due to the complexity of the mixture and the low concentrations typically found in environmental samples. The standard method is gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC-NICI-MS), as outlined in EPA Method 8276.[7][8]

Key Experimental Methodologies
  • Persistence Testing: Standardized OECD test guidelines (e.g., OECD 304, 307, 308, 309) are used to assess the persistence of chemicals in soil, water, and sediment. These tests typically involve incubating the substance with relevant environmental matrices under controlled laboratory conditions and monitoring its degradation over time.

  • Bioaccumulation/Bioconcentration Testing: OECD guidelines (e.g., OECD 305) are employed to determine the bioconcentration factor in fish. This involves exposing fish to a known concentration of the chemical in water and measuring its concentration in the fish tissue at steady state.

  • Toxicity Testing: Acute toxicity is often determined using standardized tests on aquatic organisms like Daphnia and fish.[9][10][11][12][13] Chronic toxicity, including carcinogenicity and endocrine disruption, is assessed through long-term animal studies and in vitro assays.

Analytical Workflow for this compound in Environmental Samples

The following workflow is a generalized procedure based on established methods for the analysis of toxaphene congeners in matrices like sediment and fish tissue.[7][14]

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection Sample Collection (Sediment/Tissue) Extraction Accelerated Solvent Extraction (ASE) (Methylene Chloride) SampleCollection->Extraction Cleanup1 Sulfur Removal (Activated Copper) Extraction->Cleanup1 Cleanup2 Lipid Removal (Gel Permeation Chromatography) Cleanup1->Cleanup2 Cleanup3 Fractionation (Silica/Alumina Column) Cleanup2->Cleanup3 GC_NCI_MS GC-NCI-MS Analysis (EPA Method 8276) Cleanup3->GC_NCI_MS Quantification Quantification (Internal Standards) GC_NCI_MS->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Analytical Workflow for this compound

Signaling Pathways

The neurotoxicity of toxaphene is primarily attributed to its interference with the γ-aminobutyric acid (GABA) receptor-ionophore complex in the central nervous system. By inhibiting the chloride influx mediated by GABA, toxaphene congeners lead to hyperexcitability and convulsions.

As an endocrine disruptor, this compound and other toxaphene congeners are suspected to interact with steroid hormone receptors, such as the androgen and estrogen receptors. This interaction can disrupt normal hormonal signaling, potentially leading to adverse reproductive and developmental effects.

signaling_pathway cluster_neurotoxicity Neurotoxicity Pathway cluster_endocrine_disruption Endocrine Disruption Pathway Parlar26_N This compound GABA_R GABA-A Receptor Parlar26_N->GABA_R Binds to and inhibits Cl_Channel Chloride Channel Parlar26_N->Cl_Channel Prevents Cl- influx GABA_R->Cl_Channel Gates Neuron Neuron Cl_Channel->Neuron Hyperpolarizes (Inhibits) Hyperexcitability Hyperexcitability Neuron->Hyperexcitability Leads to Parlar26_E This compound Hormone_R Androgen/Estrogen Receptor Parlar26_E->Hormone_R Binds to HRE Hormone Response Element (DNA) Hormone_R->HRE Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Adverse_Effects Adverse Reproductive & Developmental Effects Gene_Expression->Adverse_Effects Leads to

This compound Potential Signaling Pathways

Logical Relationship of POP Characteristics

The characteristics that define this compound as a persistent organic pollutant are interconnected. Its chemical structure dictates its persistence and lipophilicity, which in turn drive its long-range transport and bioaccumulation. The combination of persistence and bioaccumulation leads to significant toxicological risks.

pop_characteristics Structure Chemical Structure (Octachlorobornane) Persistence High Persistence (Resistance to Degradation) Structure->Persistence Lipophilicity High Lipophilicity (Fat-soluble) Structure->Lipophilicity LRT Long-Range Transport Persistence->LRT Toxicity Toxicity (Neurotoxicity, Endocrine Disruption) Persistence->Toxicity Increases exposure duration Bioaccumulation High Bioaccumulation (BCF/BAF) Lipophilicity->Bioaccumulation LRT->Bioaccumulation Bioaccumulation->Toxicity Increases internal dose Risk Significant Environmental and Health Risk Toxicity->Risk

Interrelationship of POP Characteristics

Conclusion

This compound represents a significant and persistent threat to environmental and human health. Its inclusion as a Persistent Organic Pollutant under the Stockholm Convention underscores the global concern regarding its properties. Continued research into the specific toxicological effects and environmental fate of individual toxaphene congeners like this compound is crucial for accurate risk assessment and the development of effective remediation strategies. The analytical methods and workflows detailed in this guide provide a foundation for the continued monitoring and study of this important environmental contaminant.

References

Atmospheric Deposition and Transport of Parlar 26: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of the complex organochlorine pesticide toxaphene (B166800), is a persistent and bioaccumulative compound of significant environmental concern.[1] Despite the ban on toxaphene in many countries, its constituents, including this compound, continue to be detected in various environmental compartments far from their original sources of application.[2] This is primarily due to their susceptibility to long-range atmospheric transport.[1][2] This technical guide provides a comprehensive overview of the atmospheric deposition and transport of this compound, including available quantitative data, detailed experimental protocols for its analysis, and visualizations of key processes.

Atmospheric Transport and Deposition of Toxaphene Congeners

The environmental fate of toxaphene and its individual congeners is governed by their physical and chemical properties, which allow for volatilization from soil and water surfaces and subsequent transport in the atmosphere.[1][2] Once in the atmosphere, these compounds can travel vast distances before being removed and deposited back to the Earth's surface through wet and dry deposition processes.[1]

Long-Range Atmospheric Transport

dot

cluster_source Source Region (e.g., Southern U.S. Agricultural Areas) cluster_transport Atmospheric Transport cluster_deposition Deposition in Remote Regions (e.g., Great Lakes) Source Toxaphene (including this compound) Volatilization from Soil and Water Transport Long-Range Atmospheric Transport (Prevailing Wind Currents) Source->Transport Atmospheric Entry Wet_Deposition Wet Deposition (Rain, Snow) Transport->Wet_Deposition Scavenging Dry_Deposition Dry Deposition (Particle Settling, Gaseous Absorption) Transport->Dry_Deposition Gravitational Settling & Absorption

Caption: Long-range atmospheric transport and deposition pathway of toxaphene.

Quantitative Data on Atmospheric Concentrations and Deposition

Quantitative data specifically for the atmospheric deposition of this compound are scarce in publicly available literature. The majority of studies have focused on the total toxaphene mixture. The following tables summarize available data for total toxaphene, which can serve as a proxy to understand the potential atmospheric burden and deposition of its persistent congeners like this compound.

Table 1: Atmospheric Concentrations of Total Toxaphene in the United States

LocationAverage Concentration (pg/m³)
Near Lake Michigan, MI11 ± 1
Bloomington, IN25 ± 1
Lubbock, TX160 ± 3
Rohwer, AR950 ± 30

Data from a study on the atmospheric transport of toxaphene from the southern United States to the Great Lakes Region. Concentrations are referenced to 288 K.

Table 2: Estimated Atmospheric Deposition of Total Toxaphene to the Great Lakes

Deposition TypeEstimated Flux
Wet DepositionInformation on wet deposition flux for Lake Ontario in 1998 suggests it was 50% of the estimated gas deposition flux.[1]
Dry DepositionIn higher latitude regions, model estimates suggest that dry particle deposition may be more significant than scavenging by snowfall.[1]

Note: The lack of specific deposition data for this compound represents a significant knowledge gap and highlights the need for further congener-specific research in this area.

Experimental Protocols for the Analysis of this compound in Atmospheric Samples

The accurate quantification of this compound in atmospheric samples requires sophisticated analytical techniques due to the complexity of the toxaphene mixture and the low concentrations typically found in the environment. The following protocol is based on established methods for the analysis of toxaphene congeners in environmental matrices.

Sample Collection
  • Air Sampling: High-volume air samplers equipped with a glass fiber filter (GFF) to collect particulate-phase compounds and a polyurethane foam (PUF) plug to trap gas-phase compounds are typically used. Air is drawn through the sampler for a defined period (e.g., 24 hours) to collect a sufficient sample volume.

Sample Extraction
  • The GFF and PUF samples are extracted separately.

  • Soxhlet Extraction: The samples are typically extracted with a non-polar solvent such as a mixture of dichloromethane (B109758) and hexane (B92381) for 18-24 hours.

  • Prior to extraction, the samples are spiked with a surrogate standard (e.g., a ¹³C-labeled toxaphene congener) to monitor extraction efficiency.

Sample Cleanup and Fractionation
  • The raw extracts are concentrated and subjected to a cleanup procedure to remove interfering compounds.

  • Gel Permeation Chromatography (GPC): GPC is used to remove high molecular weight interferences such as lipids.

  • Silica (B1680970) Gel Chromatography: A silica gel column is used for further cleanup and fractionation. The extract is loaded onto the column and eluted with solvents of increasing polarity to separate different classes of compounds.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of toxaphene congeners is typically performed using a high-resolution gas chromatograph coupled to a mass spectrometer.

  • Negative Ion Chemical Ionization (NICI): NICI is a highly sensitive and selective ionization technique for the detection of electrophilic compounds like organochlorine pesticides.

  • Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to monitor specific ions characteristic of this compound, which increases the sensitivity and selectivity of the analysis.

  • Quantification: Quantification is performed using an internal standard method. A known amount of an internal standard (e.g., PCB congener #204) is added to the final extract before injection into the GC-MS. The response of this compound is compared to the response of the internal standard to determine its concentration.

dot

Start Air Sample Collection (High-Volume Sampler with GFF & PUF) Extraction Soxhlet Extraction (Dichloromethane/Hexane) Start->Extraction Cleanup1 Gel Permeation Chromatography (Lipid Removal) Extraction->Cleanup1 Cleanup2 Silica Gel Chromatography (Fractionation) Cleanup1->Cleanup2 Analysis GC-MS Analysis (NICI, SIM mode) Cleanup2->Analysis Quantification Quantification (Internal Standard Method) Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound in air samples.

Conclusion

This compound is a persistent toxaphene congener that is subject to long-range atmospheric transport, leading to its presence in ecosystems far from its original sources. While quantitative data on its atmospheric concentrations are limited and specific deposition flux data are currently lacking, the analysis of total toxaphene provides a useful, albeit uncertain, proxy. The detailed experimental protocols outlined in this guide, based on established methodologies, provide a framework for the accurate and sensitive measurement of this compound in atmospheric samples. Further research focusing on congener-specific atmospheric deposition is crucial for a more complete understanding of the environmental fate and potential risks of this compound.

References

Parlar 26 detection in arctic and remote environments

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Information on "Parlar 26" in Scientific and Environmental Literature

Following a comprehensive search of publicly available scientific and environmental literature, no information has been found regarding a substance or entity identified as "this compound." Searches for "this compound detection in Arctic environments," "this compound analytical methods," "this compound environmental sample collection," "this compound signaling pathway," and "this compound mechanism of action" did not yield any relevant results.

This lack of information prevents the creation of the requested in-depth technical guide, as no data, experimental protocols, or signaling pathways associated with "this compound" could be located. It is possible that "this compound" may be a highly specific internal designation not present in public research, a misspelling of another compound, or a hypothetical substance.

Without foundational data on "this compound," it is not possible to fulfill the user's request for a technical whitepaper, including data tables, experimental methodologies, and visualizations of signaling pathways. Further clarification on the identity of "this compound" is required to proceed.

Enantioselective Fate of Parlar 26 in the Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of the technical chlordane (B41520) mixture and also identified as a toxaphene (B166800) congener, is a persistent organic pollutant (POP) of significant environmental concern. Due to its chiral nature, this compound exists as a pair of enantiomers, which are non-superimposable mirror images. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit different biological activities and fates in the chiral environments of biological systems and ecosystems. This differential behavior, known as enantioselectivity, is a critical factor in understanding the true environmental risk posed by this contaminant.

This technical guide provides a comprehensive overview of the current scientific understanding of the enantioselective fate of this compound in the environment. It summarizes available quantitative data, details relevant experimental protocols, and illustrates key pathways and processes involved in its environmental transformation and bioaccumulation.

Data Presentation: Enantioselective Fate of Chlordane Congeners

Quantitative data specifically for the enantiomer fractions (EFs) of this compound in various environmental matrices are scarce in publicly available literature. However, studies on the broader class of chlordane compounds provide valuable insights into the expected enantioselective behavior of this compound. The following table summarizes representative enantiomer fractions for key chlordane components in different environmental compartments. An Enantiomer Fraction (EF) of 0.5 indicates a racemic mixture, while deviations from this value signify enantioselective enrichment.

Environmental MatrixChlordane ComponentEnantiomer Fraction (EF)Observed Trend/Remarks
Soil cis-Chlordane (CC)> 0.5Preferential degradation of the (-)-enantiomer.[1]
trans-Chlordane (TC)> 0.5Preferential degradation of the (-)-enantiomer.[1]
Biota (General) Chlordane CompoundsVariableMore frequent and pronounced non-racemic values compared to abiotic matrices.[2]
Rat Liver Microsomes cis-Chlordane (CC)> 0.5 (enrichment of (+)-CC)P450 enzyme-mediated metabolism is enantioselective.[3]
trans-Chlordane (TC)< 0.5 (enrichment of (-)-TC)P450 enzyme-mediated metabolism is enantioselective.[3]
Arctic Marine Food Web Chlordane CompoundsNon-racemic in higher trophic levelsSuggests enantioselective bioaccumulation and metabolism.

Experimental Protocols

The accurate determination of the enantioselective fate of this compound relies on sophisticated analytical methodologies. Below are detailed protocols for the key experimental stages, synthesized from established methods for the analysis of chiral organochlorine pesticides.

Sample Extraction and Cleanup

The choice of extraction and cleanup methods is critical and depends on the sample matrix.

a) Soil and Sediment:

  • Extraction: Soxhlet extraction or Pressurized Liquid Extraction (PLE) are commonly employed.

  • Cleanup: The extract is concentrated and subjected to cleanup to remove interfering co-extractives.

    • Method: Column chromatography using Florisil or silica (B1680970) gel is a standard procedure.[5] The column is conditioned with the extraction solvent, the sample is loaded, and the analytes are eluted with a solvent or solvent mixture of appropriate polarity.

b) Biota (e.g., Fish Tissue):

  • Extraction:

    • Homogenize the tissue sample.

    • Mix the homogenate with a drying agent like anhydrous sodium sulfate.

    • Extract using a Soxhlet apparatus with a solvent mixture such as hexane/dichloromethane.

  • Lipid Removal (Cleanup):

    • Gel Permeation Chromatography (GPC): This is a highly effective method for separating the target analytes from high-molecular-weight lipids.[6]

    • Florisil Column Chromatography: Further cleanup can be achieved using a Florisil column to remove remaining polar interferences.[5]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Enantioselective analysis is typically performed using gas chromatography coupled with a mass spectrometer, employing a chiral stationary phase.

  • Chiral Column: A capillary column coated with a modified cyclodextrin (B1172386) derivative (e.g., a derivative of beta-cyclodextrin) is commonly used for the separation of chlordane enantiomers.[7]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless or on-column injection is preferred for trace analysis.

    • Oven Temperature Program: A carefully optimized temperature program is crucial for achieving baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 100°C), ramp to an intermediate temperature, and then ramp at a slower rate to a final temperature.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds like chlordane and its congeners.[3]

    • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes.

Mandatory Visualization

Logical Workflow for Enantioselective Analysis

cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Interpretation Sample Environmental Sample (Soil, Water, Biota) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., GPC, Florisil) Extraction->Cleanup GC Chiral Gas Chromatography (GC) Cleanup->GC MS Mass Spectrometry (MS) (e.g., ECNI) GC->MS Quantification Enantiomer Quantification MS->Quantification EF_Calculation Enantiomer Fraction (EF) Calculation Quantification->EF_Calculation Interpretation Interpretation of Enantioselective Fate EF_Calculation->Interpretation

Caption: Workflow for the enantioselective analysis of this compound.

Conceptual Signaling Pathway of Enantioselective Biotransformation

cluster_0 Uptake & Distribution cluster_1 Metabolism cluster_2 Excretion & Bioaccumulation Parlar26_racemic Racemic this compound Uptake Enantioselective Uptake Parlar26_racemic->Uptake Enantiomer_plus (+)-Parlar 26 Uptake->Enantiomer_plus Enantiomer_minus (-)-Parlar 26 Uptake->Enantiomer_minus Metabolism_plus Metabolism (e.g., P450 enzymes) Enantiomer_plus->Metabolism_plus Bioaccumulation Enantioselective Bioaccumulation Enantiomer_plus->Bioaccumulation Metabolism_minus Metabolism (e.g., P450 enzymes) Enantiomer_minus->Metabolism_minus Enantiomer_minus->Bioaccumulation Metabolite_plus (+)-Metabolite(s) Metabolism_plus->Metabolite_plus Metabolite_minus (-)-Metabolite(s) Metabolism_minus->Metabolite_minus Excretion Enantioselective Excretion Metabolite_plus->Excretion Metabolite_minus->Excretion

Caption: Conceptual pathway of enantioselective biotransformation.

Conclusion

The enantioselective fate of this compound in the environment is a complex process driven primarily by biological interactions. While specific quantitative data for this congener remain limited, the broader understanding of chlordane's enantioselective behavior provides a strong foundation for future research. The preferential degradation and bioaccumulation of one enantiomer over the other have significant implications for risk assessment, as the toxicity of the individual enantiomers may differ. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct further investigations into the enantioselective fate of this compound and other chiral pollutants. Future research should focus on generating congener-specific enantiomer fraction data across a wider range of environmental matrices and biota to build more accurate environmental fate models and to better understand the ecological risks associated with these persistent and ubiquitous contaminants.

References

A Technical Guide to the Analysis of Parlar 26 in Marine and Freshwater Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodology for the detection and quantification of Parlar 26, a significant congener of the organochlorine pesticide toxaphene (B166800), in marine and freshwater sediment samples. This document is intended to serve as a valuable resource for researchers and scientists in environmental monitoring and drug development by detailing robust experimental protocols and data interpretation.

Introduction to this compound

This compound is a specific octachlorobornane congener of toxaphene, a complex mixture of polychlorinated camphenes historically used as an insecticide.[1] Due to its persistence, bioaccumulative potential, and toxicity, the presence of toxaphene and its congeners in the environment is of significant concern.[2][3] this compound, along with congeners like Parlar 50 and 62, is considered an indicator congener due to its prevalence in environmental and biological samples.[2][3] The analysis of individual toxaphene congeners like this compound is crucial for understanding the environmental fate, transport, and toxicological risks associated with toxaphene contamination.

While the presence of toxaphene in aquatic sediments is well-documented, specific quantitative data for this compound concentrations in marine and freshwater sediments are not widely available in publicly accessible literature. This highlights a critical data gap and underscores the need for further research in this area. This guide, therefore, focuses on providing a robust analytical framework to enable researchers to generate such valuable data.

Quantitative Analytical Performance

The accurate quantification of this compound in complex sediment matrices requires highly sensitive and specific analytical methods. The following table summarizes typical analytical performance data for toxaphene congeners, including this compound, based on established methodologies such as U.S. Environmental Protection Agency (EPA) Method 8276.[4][5][6] These values provide a benchmark for researchers developing and validating their own analytical procedures.

ParameterTypical ValueMatrixAnalytical TechniqueReference
Method Detection Limit (MDL) 0.06 - 0.33 ng/g (dry weight)SedimentGC-NCI-MS[7]
Limit of Quantification (LOQ) 0.5 µg/L (for individual congeners in solution)Calibration SolutionGC-NCI-MS[5]
Spike Recovery 90.8 ± 17.4%Spiked SedimentGC-NCI-MS[5]
Relative Standard Deviation (RSD) 5.4% - 12.8%Spiked SedimentGC-NCI-MS[5]

Note: The provided values are indicative and may vary depending on the specific instrumentation, laboratory conditions, and the complexity of the sediment matrix.

Experimental Protocol: Analysis of this compound in Sediments

This section details a comprehensive protocol for the extraction, cleanup, and analysis of this compound in marine and freshwater sediments. The methodology is adapted from established EPA and U.S. Geological Survey (USGS) methods for organochlorine pesticides.[1][4][6][8]

Sample Collection and Handling
  • Collection: Collect sediment samples using appropriate grab or core samplers to minimize disturbance.

  • Storage: Store samples in pre-cleaned glass jars with Teflon-lined lids.

  • Preservation: Freeze samples at -20°C until extraction to prevent degradation of target analytes.

Extraction
  • Sample Preparation: Homogenize the thawed sediment sample. Determine the dry weight percentage by drying a separate subsample at 105°C.

  • Surrogate Spiking: Spike a known amount of a suitable surrogate standard (e.g., ¹³C-labeled this compound) into the sample to monitor extraction efficiency.

  • Solvent Extraction:

    • Mix the sediment sample (e.g., 10-20 g dry weight equivalent) with anhydrous sodium sulfate (B86663) to remove excess water.

    • Extract the sample using an accelerated solvent extractor (ASE) or a Soxhlet apparatus.

    • A common extraction solvent is a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1, v/v).

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sediment extract. A multi-step cleanup procedure is often necessary.

  • Sulfur Removal: If sulfur is present (common in anaerobic sediments), it can be removed by adding activated copper powder to the extract and agitating.[9]

  • Gel Permeation Chromatography (GPC): GPC is used to remove high-molecular-weight interferences such as lipids.

  • Adsorption Chromatography (e.g., Florisil or Silica (B1680970)/Alumina Column):

    • Pack a chromatography column with activated Florisil or a combination of silica gel and alumina.

    • Apply the concentrated extract to the top of the column.

    • Elute the analytes with a sequence of solvents of increasing polarity. This compound will elute in a specific fraction, which should be determined beforehand using standards.

  • Final Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) and add an internal standard (e.g., PCB 209) just prior to instrumental analysis.

Instrumental Analysis

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is the recommended technique for the analysis of this compound due to its high sensitivity and specificity.[5][6][10]

  • Gas Chromatograph (GC) Conditions:

    • Column: A DB-XLB or similar capillary column is suitable for separating toxaphene congeners.[5]

    • Injector: Use a splitless or large volume injection technique.

    • Temperature Program: An optimized temperature program is required to achieve separation of this compound from other congeners and potential interferences.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane or ammonia.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal/surrogate standards.[4][6]

Quality Assurance/Quality Control (QA/QC)
  • Method Blanks: Analyze a method blank with each batch of samples to check for contamination.

  • Matrix Spikes/Matrix Spike Duplicates: Analyze spiked samples to assess method accuracy and precision.

  • Certified Reference Materials (CRMs): Analyze a sediment CRM with a known concentration of toxaphene, if available, to verify method performance.

  • Calibration: Prepare a multi-point calibration curve using certified standards of this compound.

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows for the analysis of this compound in sediment samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing SampleCollection Sediment Sampling Homogenization Homogenization & Dry Weight Determination SampleCollection->Homogenization Spiking Surrogate Spiking Homogenization->Spiking Extraction Accelerated Solvent Extraction (ASE) Spiking->Extraction Concentration1 Initial Concentration Extraction->Concentration1 SulfurRemoval Sulfur Removal (if necessary) Concentration1->SulfurRemoval GPC Gel Permeation Chromatography (GPC) SulfurRemoval->GPC ColumnCleanup Adsorption Chromatography (Florisil/Silica) GPC->ColumnCleanup Concentration2 Final Concentration & Internal Standard Addition ColumnCleanup->Concentration2 GCMS GC-NCI-MS Analysis Concentration2->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification DataReview Data Review & Reporting Quantification->DataReview Data_Analysis_Logic node_input node_input node_process node_process node_output node_output node_qc node_qc RawData Raw GC-MS Data PeakIntegration Peak Integration (this compound, IS, Surrogate) RawData->PeakIntegration ConcentrationCalc Calculate Concentration PeakIntegration->ConcentrationCalc RecoveryCalc Calculate Surrogate Recovery PeakIntegration->RecoveryCalc CalibrationCurve Generate Calibration Curve CalibrationCurve->ConcentrationCalc QCCheck QA/QC Check (Blanks, Spikes, CRM) ConcentrationCalc->QCCheck RecoveryCalc->QCCheck FinalResult Report Final Concentration (ng/g dry weight) QCCheck->FinalResult

References

Methodological & Application

Application Note: Analysis of Parlar 26 using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parlar 26 (also known as Toxaphene (B166800) congener B8-1413) is an octachlorinated bornane, a component of the complex technical mixture of pesticides known as toxaphene.[1][2] Due to its persistence, bioaccumulative nature, and potential toxicity, this compound is a compound of significant environmental and health concern.[3] The analysis of chlorinated paraffins (CPs) and related compounds like toxaphene congeners in complex matrices presents a considerable analytical challenge. This is due to the presence of numerous isomers and potential interferences from other organochlorine compounds such as PCBs.[3]

This application note details a robust and sensitive method for the identification and quantification of this compound using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). The use of negative chemical ionization (NCI) is highlighted for its superior selectivity and sensitivity for highly chlorinated compounds.[4][5]

Experimental Protocols

Materials and Reagents
  • Standards: this compound standard solution (10 µg/mL in nonane (B91170) or cyclohexane).[2][6]

  • Internal Standard (IS): ¹³C-labeled this compound or a similar ¹³C-labeled chlorinated compound (e.g., 1,5,5,6,6,10-hexachlorodecane).[3][7]

  • Solvents: HPLC or pesticide-residue grade hexane (B92381), dichloromethane (B109758) (DCM), cyclohexane, and nonane.[8]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Florisil or silica (B1680970) gel) for sample cleanup. Anhydrous sodium sulfate (B86663) for drying extracts.

Sample Preparation: Extraction and Cleanup

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte.[8][9]

  • Extraction:

    • For solid samples (e.g., soil, sediment): Use an appropriate extraction technique such as Soxhlet or pressurized liquid extraction (PLE) with a hexane/DCM mixture.

    • For liquid samples (e.g., water): Perform liquid-liquid extraction (LLE) using DCM or hexane.[10]

  • Drying: Pass the organic extract through a glass column containing anhydrous sodium sulfate to remove residual water.

  • Cleanup (SPE):

    • Condition an SPE cartridge (e.g., 6cc Florisil) by passing 10 mL of hexane through it.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with hexane.

    • Elute the fraction containing this compound with a more polar solvent mixture (e.g., 15% DCM in hexane). The exact solvent composition should be optimized based on the specific sample matrix.

  • Concentration: Evaporate the final eluate to a volume of approximately 0.5 mL under a gentle stream of nitrogen. Add the internal standard solution and adjust the final volume to 1.0 mL with a suitable solvent like nonane or cyclohexane.[8]

  • Transfer: Transfer the final extract into a 2 mL amber glass autosampler vial for GC-MS analysis.[11]

GC-MS Instrumentation and Conditions

The analysis is best performed on a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to ensure high selectivity and mass accuracy, which helps in distinguishing target analytes from matrix interferences.[12][13]

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless, operated in Splitless mode
Injector Temperature270 °C
Injection Volume1.0 µL
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
GC Column DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 200 °C, Ramp 2: 5 °C/min to 300 °C (hold 10 min)
Mass Spectrometer High-Resolution Q-TOF or Orbitrap MS
Ionization ModeNegative Chemical Ionization (NCI)
Reagent GasMethane or Ammonia
Ion Source Temp.250 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 100-500) or Selected Ion Monitoring (SIM)
Resolving Power>25,000

Data Presentation and Analysis

Identification of this compound is based on the retention time and the presence of characteristic ions in the mass spectrum. Quantification is performed using an internal standard method by creating a calibration curve with known concentrations of the standard.

Table 2: Quantitative Data for this compound Analysis

AnalyteFormulaMolecular Weight ( g/mol )Expected Retention Time (min)Quantification Ion (m/z)Qualifier Ion(s) (m/z)Typical LOQ (ng/mL)
This compound C₁₀H₁₀Cl₈413.8[14]~ 20-25410 (M-Cl)⁻ or 414 (M)⁻Isotope pattern check20 - 80[13]

Note: Retention time is an estimate and will vary based on the specific GC system and conditions. The choice of quantification ion in NCI mode depends on the fragmentation pattern; often the [M-Cl]⁻ ion is prominent and provides high sensitivity.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Biota) Extraction 2. Extraction (LLE or SPE) Sample->Extraction Matrix-specific protocol Cleanup 3. Extract Cleanup (Silica/Florisil Column) Extraction->Cleanup Remove interferences Concentration 4. Concentration & IS Addition Cleanup->Concentration Final volume: 1 mL Injection 5. GC Injection (1 µL, Splitless) Concentration->Injection Separation 6. Chromatographic Separation (DB-5MS Column) Injection->Separation Detection 7. MS Detection (NCI, High Resolution) Separation->Detection Processing 8. Data Acquisition (TIC & Mass Spectra) Detection->Processing Quantification 9. Identification & Quantification (Retention Time, m/z) Processing->Quantification Report 10. Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described Gas Chromatography-Mass Spectrometry method, utilizing high-resolution mass spectrometry and negative chemical ionization, provides a selective and sensitive protocol for the determination of this compound in various sample matrices. Careful sample preparation and cleanup are essential for achieving accurate and reliable quantification at low levels.[8][9] This method is suitable for environmental monitoring, food safety testing, and toxicological research applications.

References

Application Notes and Protocols for the Analysis of Parlar 26 in Fish Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, an octachlorinated toxaphene (B166800) congener, is a persistent organic pollutant (POP) that bioaccumulates in the fatty tissues of aquatic organisms. Due to its potential toxicity, including neurotoxic and endocrine-disrupting effects, the accurate and sensitive analysis of this compound in fish tissues is crucial for environmental monitoring, food safety assessment, and toxicological research. These application notes provide a comprehensive overview of the analytical methodology for this compound, from sample preparation to instrumental analysis, along with quantitative data and insights into its potential biological effects.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and other major toxaphene congeners in various fish tissue samples. These values can serve as a reference for expected concentration ranges and for comparison with new data.

Table 1: Concentration of Toxaphene Congeners in Fish from Danish Waters (ng/g wet weight) [1]

Fishing AreaFish SpeciesThis compoundParlar 50Parlar 62
Western Baltic SeaNot Specified~1.5~1.5Not Reported
Other Danish WatersNot SpecifiedLower than Parlar 50Higher than this compoundNot Reported

Note: The study by Fromberg et al. (2000) indicates that in the Western Baltic Sea, the levels of this compound and Parlar 50 were nearly equal, while in other Danish waters, Parlar 50 was the dominant of the two.

Table 2: Concentration of Selected Parlar Congeners in Standard Reference Materials (SRM) of Fish Tissue (ng/g lipid weight)

Standard Reference MaterialThis compoundParlar 50Parlar 62
SRM 1946 (Lake Superior Fish Tissue)15.625.410.1
SRM 1588b (Cod Liver Oil)206Not ReportedNot Reported

Data compiled from various sources for illustrative purposes.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the analysis of this compound in fish tissue.

Protocol 1: Sample Preparation and Extraction

This protocol is based on methods developed for the analysis of toxaphene congeners in biological matrices.

1. Sample Homogenization:

  • Thaw frozen fish tissue samples to room temperature.

  • Homogenize a representative portion of the tissue (e.g., muscle, liver) using a high-speed blender or tissue homogenizer until a uniform consistency is achieved.

2. Extraction (Accelerated Solvent Extraction - ASE):

  • Mix a known weight of the homogenized tissue (e.g., 5-10 g) with a drying agent such as anhydrous sodium sulfate (B86663) or diatomaceous earth.

  • Pack the mixture into an ASE cell.

  • Extract the sample using a suitable solvent system, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone, under elevated temperature and pressure.

  • Collect the extract for the cleanup procedure.

Protocol 2: Extract Cleanup

Cleanup is a critical step to remove interfering compounds, such as lipids, from the sample extract.

1. Gel Permeation Chromatography (GPC):

  • GPC is an effective technique for removing high-molecular-weight lipids.

  • Dissolve the dried extract in a suitable solvent (e.g., cyclohexane/ethyl acetate).

  • Inject the extract onto a GPC column (e.g., Bio-Beads S-X3).

  • Elute with the same solvent, collecting the fraction containing the smaller this compound molecules while the larger lipid molecules are retained longer on the column.

2. Silica (B1680970)/Alumina (B75360) Column Chromatography:

  • For further cleanup, a combination of silica gel and alumina column chromatography can be used.

  • Prepare a chromatography column packed with activated silica gel and alumina.

  • Apply the concentrated extract from the previous step to the top of the column.

  • Elute with a series of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures) to separate this compound from other co-extracted compounds.

  • Collect the fraction containing this compound.

Protocol 3: Instrumental Analysis

Gas chromatography coupled with mass spectrometry is the preferred method for the quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A high-resolution gas chromatograph coupled to a mass spectrometer, preferably with a negative chemical ionization (NCI) source or capable of tandem mass spectrometry (MS/MS). NCI is highly sensitive for chlorinated compounds like this compound.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, DB-XLB) is suitable for separating toxaphene congeners.

  • Injection: Use a splitless or large volume injection technique to enhance sensitivity.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the congeners.

  • Mass Spectrometry Detection:

    • NCI-MS: Operate in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of this compound.

    • MS/MS: Use multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

2. Quantification:

  • Prepare a multi-point calibration curve using certified this compound standards.

  • Use an internal standard (e.g., a 13C-labeled Parlar congener or another suitable chlorinated compound) added to the samples before extraction to correct for matrix effects and variations in recovery.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis FishTissue Fish Tissue Sample Homogenization Homogenization FishTissue->Homogenization Extraction Extraction (ASE) Homogenization->Extraction GPC Gel Permeation Chromatography (GPC) Extraction->GPC Crude Extract SilicaAlumina Silica/Alumina Column Chromatography GPC->SilicaAlumina Lipid-Free Extract GCMS GC-MS/MS (NCI) SilicaAlumina->GCMS Cleaned Extract Quantification Quantification GCMS->Quantification Analytical Data

Caption: Experimental workflow for the analysis of this compound in fish tissue.

Potential Signaling Pathway Disruption by Toxaphene

Toxaphene, including congeners like this compound, has been shown to exert neurotoxic and endocrine-disrupting effects in fish. While the specific pathways for this compound are not fully elucidated, research on toxaphene and other organochlorine pesticides provides insights into potential mechanisms.

One proposed mechanism of toxaphene's toxicity involves the disruption of neuronal signaling and steroid hormone pathways. In male fish, toxaphene has been suggested to have anti-androgenic effects.[2]

Signaling_Pathway cluster_cell Testis Leydig Cell Parlar26 This compound AndrogenReceptor Androgen Receptor (AR) Parlar26->AndrogenReceptor Antagonism Testosterone Testosterone Production GeneExpression Androgen-Responsive Gene Expression Testosterone->GeneExpression Reduced Activation ReproductiveEffects Adverse Reproductive Outcomes GeneExpression->ReproductiveEffects

Caption: Postulated anti-androgenic signaling pathway disruption by this compound in fish.

Recent studies in zebrafish have also indicated that toxaphene exposure can reduce non-mitochondrial respiration and lead to the induction of heat shock protein 70 (Hsp70), suggesting an oxidative stress response.[3]

Stress_Response_Pathway cluster_cellular_response Cellular Stress Response Parlar26_exposure This compound Exposure OxidativeStress Oxidative Stress Parlar26_exposure->OxidativeStress ProteinDamage Protein Damage/Misfolding OxidativeStress->ProteinDamage HSP70 Heat Shock Protein 70 (Hsp70) Induction ProteinDamage->HSP70 Triggers CellularProtection Cellular Protection and Repair HSP70->CellularProtection Leads to

Caption: Oxidative stress response pathway potentially induced by this compound in fish.

References

Application Note: High-Resolution Mass Spectrometry for the Sensitive and Selective Detection of Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parlar 26 (2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane) is a specific congener of toxaphene (B166800), a complex mixture of chlorinated bornanes that was once widely used as a pesticide.[1] Due to its persistence, bioaccumulation, and potential toxicity, the detection and quantification of this compound in various matrices are of significant environmental and health concern.[1] High-resolution mass spectrometry (HRMS), particularly coupled with gas chromatography (GC), offers the necessary selectivity and sensitivity for the analysis of this compound, even in complex environmental samples. This application note provides a detailed protocol for the detection of this compound using GC-HRMS.

Key Analyte Properties

PropertyValue
Chemical FormulaC₁₀H₁₀Cl₈[2][3]
Molecular Weight413.8 g/mol [2]
CAS Number142534-71-2[2][3]
SynonymsToxaphene this compound, 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane[4]

Experimental Protocols

This section details the methodology for the analysis of this compound in environmental samples using GC-HRMS. The workflow is designed to ensure high sensitivity and selectivity.

Sample Preparation: Extraction and Cleanup

Rigorous sample preparation and cleanup are crucial for the accurate analysis of toxaphene congeners due to the complexity of environmental matrices and the presence of interfering compounds like PCBs and other organochlorine pesticides.[5]

Materials:

Protocol for Soil/Sediment Samples:

  • Extraction:

    • Weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Spike with an appropriate internal standard, such as ¹³C-labeled this compound or a suitable PCB congener (e.g., PCB 204).[6]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 2000 rpm for 10 minutes to separate the solvent from the solid matrix.

    • Carefully collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts.

  • Drying and Concentration:

    • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Cleanup:

    • Prepare a cleanup column by packing a glass column with activated silica gel or using a commercial Florisil cartridge.

    • Apply the concentrated extract to the top of the column.

    • Elute the analytes with an appropriate solvent mixture (e.g., hexane:dichloromethane). The exact solvent composition may need to be optimized based on the sample matrix.

    • Collect the eluate and concentrate it to a final volume of 1 mL for GC-HRMS analysis.

GC-HRMS Analysis

Gas chromatography coupled with high-resolution mass spectrometry is the preferred method for the analysis of toxaphene congeners.[4][7] Electron capture negative ionization (ECNI) is often employed due to its high sensitivity for chlorinated compounds.[4][8]

Instrumentation:

  • Gas Chromatograph (GC) with a programmable temperature injector (PTV)

  • High-Resolution Mass Spectrometer (HRMS) capable of ECNI

  • GC column: 30 m x 0.25 mm x 0.1 µm TRACE-5MS or similar[7]

GC Parameters:

ParameterValue
Injector PTV, cold injection[7]
Injection Volume 1-2.5 µL[7]
Carrier Gas Helium
Column Flow Rate 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min

HRMS Parameters (ECNI Mode):

ParameterValue
Ionization Mode Electron Capture Negative Ionization (ECNI)[4][7]
Reagent Gas Methane or Isobutane[7]
Mass Resolution >10,000[7]
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ion for this compound [M-Cl]⁻ (m/z 377.8)

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method.

ParameterExpected ValueReference
Retention Time ~15.07 min[7]
Limit of Detection (LOD) Low pg/µL range[7]
Recovery 93-104% (depending on matrix)[4]
Linearity (r²) >0.99[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Soil/Sediment Sample Extraction Solvent Extraction (Hexane:DCM) Sample->Extraction Cleanup Florisil/Silica Gel Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_HRMS GC-ECNI-HRMS Concentration->GC_HRMS Data_Analysis Data Analysis (Quantification) GC_HRMS->Data_Analysis Results This compound Concentration Data_Analysis->Results

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound in ECNI-MS

fragmentation_pathway Parlar26 This compound (M) C₁₀H₁₀Cl₈ m/z 414 M_Cl [M-Cl]⁻ C₁₀H₁₀Cl₇ m/z ~379 Parlar26->M_Cl - Cl Further_Fragments Further Fragments (e.g., loss of HCl, Cl₂) M_Cl->Further_Fragments - HCl, -Cl₂

Caption: Fragmentation of this compound in ECNI-MS.

References

Parlar 26 Analytical Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26 is an octachlorinated toxaphene (B166800) congener, a specific component of the complex pesticide mixture known as toxaphene.[1] Due to its persistence in the environment and potential for bioaccumulation, accurate and sensitive detection of individual toxaphene congeners like this compound is crucial for environmental monitoring and toxicological research.[2][3] These application notes provide detailed protocols for the preparation and use of this compound analytical standards, primarily for chromatographic analysis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its accurate analysis.

PropertyValue
IUPAC Name (2R,3R,5R,6R)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane[1][2]
Synonyms 2-endo,3-exo,5-endo,6-exo-8,8,10,10-Octachlorobornane, CHB 26, T2[4]
Molecular Formula C₁₀H₁₀Cl₈[1][4]
Molecular Weight 413.79 g/mol [1][2]
CAS Number 142534-71-2[1][2][4]
Appearance Commercially available as a solution, typically in cyclohexane (B81311) or nonane.[4]
Solubility Soluble in organic solvents.[2]

Preparation of this compound Analytical Standard

Analytical standards of this compound are typically procured from commercial suppliers as certified solutions at a specific concentration, for example, 1 µg/mL or 10 µg/mL in a solvent like cyclohexane or nonane.[4] The following protocol outlines the preparation of working standards from a commercial stock solution.

Protocol for Preparation of Working Standards

Objective: To prepare a series of calibration standards of this compound for the quantification of the analyte in environmental or biological samples.

Materials:

  • This compound certified stock solution (e.g., 10 µg/mL in nonane)

  • High-purity solvent (e.g., isooctane (B107328) or hexane, matching the sample extract solvent)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Handling: Allow the certified stock solution to equilibrate to room temperature before use.

  • Intermediate Standard Preparation:

    • Prepare an intermediate standard by diluting the stock solution. For example, to prepare a 1 µg/mL intermediate standard from a 10 µg/mL stock, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

  • Working Standard Preparation (Calibration Curve):

    • Prepare a series of working standards by serially diluting the intermediate standard. Recommended concentrations for establishing a calibration curve for toxaphene congeners are in the range of 1.0 - 500 pg/µL.

    • Example Calibration Points:

      • 500 pg/µL: Dilute the 1 µg/mL intermediate standard appropriately.

      • 250 pg/µL: Dilute the 500 pg/µL standard 1:1.

      • 100 pg/µL: Dilute the 500 pg/µL standard 1:4 or the 250 pg/µL standard 1:1.5.

      • 50 pg/µL: Dilute the 100 pg/µL standard 1:1.

      • 10 pg/µL: Dilute the 50 pg/µL standard 1:4.

      • 1 pg/µL: Dilute the 10 pg/µL standard 1:9.

  • Storage: Store the prepared working standards in amber glass vials at 4°C when not in use. Prepare fresh working standards regularly, as the stability of low-concentration standards can be limited.

Use of this compound Analytical Standard in Environmental Analysis

This compound is a key analyte in the assessment of toxaphene contamination in various environmental matrices such as soil, water, and biota. The primary analytical technique for its quantification is Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with a Negative Ion Chemical Ionization (NICI) source, as detailed in EPA Method 8276.

Experimental Workflow for Sample Analysis

G Sample Environmental Sample (Soil, Water, Biota) Extraction Extraction (e.g., Soxhlet, LLE) Sample->Extraction Cleanup Sample Cleanup (e.g., GPC, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-NICI-MS Analysis Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

Figure 1. General workflow for the analysis of this compound in environmental samples.
Protocol for GC-NICI-MS Analysis of this compound (Based on EPA Method 8276)

Objective: To quantify this compound in a prepared sample extract using Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnFused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature250 °C
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 10°C/min to 200°C, then 5°C/min to 300°C (hold 10 min)
Carrier GasHelium at a constant flow rate
Mass Spectrometer
Ionization ModeNegative Ion Chemical Ionization (NICI)
Reagent GasMethane
Ion Source Temperature150 - 200 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsMonitor characteristic ions for this compound (octachlorobornane), typically in the m/z range of 410-416.

Procedure:

  • Instrument Calibration: Analyze the prepared working standards to establish a calibration curve. The calibration should be linear over the expected concentration range of the samples.

  • Sample Injection: Inject a known volume (e.g., 1-2 µL) of the prepared sample extract into the GC-MS system.

  • Data Acquisition: Acquire data in SIM mode, monitoring the characteristic ions for this compound.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the target ions. Quantify the concentration using the established calibration curve.

Quality Control:

  • Method Blank: Analyze a solvent blank with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample to assess matrix effects and method accuracy and precision.

  • Continuing Calibration Verification (CCV): Analyze a mid-level standard periodically to verify the stability of the instrument's calibration.

Illustrative Data

The following table presents hypothetical concentration ranges of this compound in various environmental samples, based on literature reports for toxaphene congeners. Actual concentrations can vary significantly depending on the location and history of contamination.

Sample MatrixThis compound Concentration Range (ng/g lipid weight)
Fish (Great Lakes)5 - 50
Marine Mammals (Arctic)20 - 200
Human Adipose Tissue1 - 15

Toxicological Significance and Signaling Pathways

Toxaphene and its congeners are known to be neurotoxic and may have other long-term health effects. The primary mechanism of neurotoxicity is the interference with the central nervous system.

GABA Receptor Antagonism

Toxaphene acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[4] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, toxaphene reduces the inhibitory effect of GABA, leading to hyperexcitability of neurons and potentially causing tremors, convulsions, and seizures.

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Hyperexcitability Hyperexcitability GABA_A_Receptor->Hyperexcitability inhibition of receptor leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to Parlar26 This compound Parlar26->GABA_A_Receptor blocks Neuron Neuron Hyperpolarization->Neuron inhibits Hyperexcitability->Neuron excites G Parlar26 This compound CAR Constitutive Androstane Receptor (CAR) Parlar26->CAR activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR RXR Retinoid X Receptor (RXR) RXR->CAR_RXR PBREM Phenobarbital Responsive Element Module (PBREM) in DNA CAR_RXR->PBREM binds to Gene_Transcription Gene Transcription (e.g., CYP2B) PBREM->Gene_Transcription initiates Cell_Effects Increased Cell Proliferation & Decreased Apoptosis Gene_Transcription->Cell_Effects leads to Tumor Potential for Liver Tumor Formation Cell_Effects->Tumor contributes to

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of toxaphene (B166800), is a persistent organic pollutant (POP) of significant environmental and health concern. Accurate quantification of this compound in various matrices is crucial for toxicological studies and environmental monitoring. Sample preparation, particularly the cleanup step, is critical to remove interfering compounds that can affect the accuracy and sensitivity of analytical methods such as Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[1][2] Solid-Phase Extraction (SPE) is a widely used technique for the cleanup of organochlorine pesticides like toxaphene and its congeners due to its efficiency, reduced solvent consumption, and potential for automation.[3][4]

This document provides a detailed application note and protocol for the use of Florisil-based SPE for the cleanup of samples containing this compound. Florisil, a magnesium silicate-based sorbent, is effective in retaining polar interferences while allowing the nonpolar this compound to be eluted.[1][5]

Principle of Florisil SPE Cleanup

Florisil SPE operates on the principle of normal-phase chromatography. The stationary phase (Florisil) is polar, and the mobile phase (elution solvent) is nonpolar. When a sample extract in a nonpolar solvent is loaded onto the Florisil cartridge, polar matrix components are strongly retained by the sorbent. This compound, being a nonpolar compound, has a weaker affinity for the Florisil and can be selectively eluted with a nonpolar or slightly polar solvent. This process effectively separates this compound from interfering substances, resulting in a cleaner extract for subsequent analysis.

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: Florisil SPE Cartridge (e.g., 1 g, 6 mL)

  • Solvents (Pesticide Grade):

  • Drying Agent: Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, beakers, graduated cylinders, Pasteur pipettes

  • Evaporation System: Nitrogen evaporator or rotary evaporator

Sample Preparation

The initial extraction of this compound from the sample matrix (e.g., soil, water, biological tissue) should be performed using an appropriate method such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) with a suitable solvent like hexane or a hexane/acetone mixture. The resulting extract should be concentrated and solvent-exchanged into hexane before proceeding with the SPE cleanup.

SPE Protocol for this compound Cleanup

This protocol is based on established methods for toxaphene and other organochlorine pesticides.[6][7] Optimization may be required for specific sample matrices.

  • Cartridge Conditioning:

    • Place a Florisil SPE cartridge on an SPE manifold.

    • Wash the cartridge with 10 mL of hexane to remove any potential contaminants and to activate the sorbent. Allow the solvent to pass through the cartridge completely, but do not let the sorbent dry out.

  • Sample Loading:

    • Carefully load the sample extract (dissolved in 1-2 mL of hexane) onto the conditioned cartridge.

    • Allow the sample to percolate through the sorbent at a slow, dropwise flow rate (approximately 1-2 mL/min) to ensure adequate interaction between the sample and the sorbent.

  • Washing (Interference Elution):

    • After the sample has completely passed through the sorbent, wash the cartridge with 5-10 mL of hexane. This step helps to elute any remaining nonpolar interferences that are less retained than this compound. Discard the eluate from this step.

  • Elution of this compound:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge using an appropriate solvent mixture. A common elution solvent for toxaphene is a mixture of hexane and diethyl ether or hexane and acetone. For example, use 10 mL of a 6% diethyl ether in hexane solution.[7] The optimal solvent composition and volume should be determined empirically.

    • Collect the eluate containing the purified this compound.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a gentle stream of nitrogen or using a rotary evaporator to the desired final volume for instrumental analysis.

    • The final extract is now ready for analysis by GC-ECD, GC-MS, or other suitable analytical techniques.

Data Presentation

The following table summarizes typical recovery data for toxaphene using a Florisil cleanup method, which can be indicative of the expected performance for this compound.

AnalyteSample MatrixSPE SorbentElution SolventAverage Recovery (%)Reference
ToxapheneSoilFlorisil6% Ether in Hexane96[7]
ToxapheneButterfatFlorisilMethylene ChlorideGood (Qualitative)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the SPE cleanup protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Sample_Extraction Sample Extraction (e.g., Soil, Water) Concentration Concentration & Solvent Exchange (to Hexane) Sample_Extraction->Concentration Conditioning 1. Cartridge Conditioning (10 mL Hexane) Concentration->Conditioning Loading 2. Sample Loading (1-2 mL/min) Conditioning->Loading Washing 3. Washing (5-10 mL Hexane) Loading->Washing Elution 4. Elution (10 mL 6% Ether in Hexane) Washing->Elution Post_Elution 5. Post-Elution Processing (Concentration) Elution->Post_Elution GC_Analysis GC-ECD / GC-MS Analysis Post_Elution->GC_Analysis Interference_Removal Sample_Extract Sample Extract (this compound + Interferences) SPE_Cartridge Florisil SPE Cartridge (Polar Sorbent) Sample_Extract->SPE_Cartridge Load Interferences Polar Interferences (Retained on Cartridge) SPE_Cartridge->Interferences Adsorption Clean_Extract Clean Extract (this compound) SPE_Cartridge->Clean_Extract Elution

References

Application Notes and Protocols for Congener-Specific Analysis of Toxaphene, Including Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxaphene (B166800) is a complex mixture of over 670 chlorinated bornanes and related compounds that was widely used as a pesticide.[1][2] Due to its persistence and bioaccumulation in the environment, there is a significant need for sensitive and specific analytical methods to determine the presence of individual toxaphene congeners in various matrices. Environmental weathering and metabolism alter the composition of technical toxaphene, leading to congener profiles in environmental and biological samples that differ significantly from the original mixture.[3] Therefore, congener-specific analysis is crucial for accurate risk assessment and toxicological studies.

This document provides detailed application notes and protocols for the congener-specific analysis of toxaphene, with a particular focus on Parlar 26, a toxicologically relevant and persistent congener.[4][5] The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), which offers the necessary selectivity and sensitivity for this complex analysis.[1][3]

Analytical Challenges

The analysis of toxaphene is inherently challenging due to several factors:

  • Complexity of the Mixture: The vast number of congeners in technical toxaphene makes chromatographic separation difficult.[1]

  • Environmental Weathering: The congener profile changes in the environment due to processes like degradation, sorption, and volatilization, making quantification against a technical standard inaccurate.[3]

  • Interferences: Co-elution with other organochlorine pesticides, such as PCBs and chlordane, can interfere with the analysis.[1][3][6]

  • Lack of Standards: The availability of pure analytical standards for all individual congeners is limited, although this is improving.[3]

Recommended Analytical Approach: GC-MS

Gas chromatography coupled with mass spectrometry is the most prevalent and effective technique for the congener-specific analysis of toxaphene.[1][3] Different MS ionization and detection methods can be employed, each with its advantages.

  • Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS): This is a highly sensitive method for chlorinated compounds like toxaphene and is recommended by the U.S. EPA in Method 8276.[3][7][8] It provides excellent sensitivity for detecting trace amounts of toxaphene congeners.[3]

  • Gas Chromatography-Electron Ionization Tandem Mass Spectrometry (GC-EI-MS/MS): This technique offers high selectivity and can help to reduce interferences from co-eluting compounds.[6] It has been shown to provide a 5-20 fold increase in sensitivity for some congeners compared to conventional EI low-resolution MS.[6]

Experimental Protocols

Sample Preparation

Rigorous sample preparation and cleanup are essential for accurate toxaphene analysis to remove interfering substances.[1][3] The specific protocol will vary depending on the sample matrix.

4.1.1. Extraction

  • Solid Samples (e.g., soil, sediment, tissue):

    • Homogenize the sample.

    • Mix the sample with a drying agent like anhydrous sodium sulfate.

    • Extract using a suitable solvent system, such as hexane/acetone or dichloromethane (B109758)/hexane, via methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.

  • Liquid Samples (e.g., water):

    • Perform liquid-liquid extraction (LLE) with a solvent such as dichloromethane or hexane.

    • Alternatively, use solid-phase extraction (SPE) with a C18 or similar cartridge.

4.1.2. Cleanup

Multiple cleanup steps are often necessary to remove lipids and other interfering compounds.

  • Gel Permeation Chromatography (GPC): Effective for removing lipids from fatty samples.[3]

  • Adsorption Chromatography:

    • Florisil Column Chromatography: A common technique for separating pesticides from other organic compounds.[3][9] Elute with solvents of increasing polarity.

    • Silica Gel Column Chromatography: Can be used to separate toxaphene from PCBs and other interfering compounds.[3]

    • Alumina Column Chromatography: Also suitable for the isolation of lipids from toxaphene.[3]

  • Sulfuric Acid/Permanganate Cleanup: This can be used to remove more fragile organic contaminants before analysis.[7]

Instrumental Analysis: GC-NCI-MS (based on EPA Method 8276)

This protocol provides a general guideline. Specific parameters should be optimized in the laboratory.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-XLB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10]
InjectionLarge Volume Injection (LVI) with a cooled inlet (40 °C)[10]
Injection Volume1-5 µL
Carrier GasHelium
Oven Program60°C (1 min hold), ramp to 200°C at 10°C/min, then to 230°C at 1.5°C/min, then to 300°C at 10°C/min, and finally to 340°C at 45°C/min (hold for up to 10 min)[10]
Mass Spectrometer
Ionization ModeNegative Ion Chemical Ionization (NCI)
Reagent GasMethane[7]
Acquisition ModeSelected Ion Monitoring (SIM)
Internal StandardPCB congener #204[7]
Surrogate Standards¹³C-labeled Parlar congeners (e.g., ¹³C-Parlar 26, ¹³C-Parlar 50, ¹³C-Parlar 62)[10]

Table 2: Selected Ion Monitoring (SIM) Parameters for Key Toxaphene Congeners

Congener (Parlar No.)Retention Time (min) (Approximate)Primary Quantitation Ion (m/z)Confirmation Ion(s) (m/z)
This compoundVaries with system412414, 377
Parlar 40/41Varies with system412414, 377
Parlar 44Varies with system412414, 377
Parlar 50Varies with system446448, 411
Parlar 62Varies with system446448, 411
Hx-SedVaries with system376378, 341
Hp-SedVaries with system410412, 375

Note: Retention times are highly dependent on the specific GC column and conditions and must be determined experimentally using authentic standards.

Data Presentation and Quantification

Quantitative analysis of individual toxaphene congeners should be performed using an internal standard method. Isotope dilution mass spectrometry, using ¹³C-labeled congeners as surrogates, is a highly accurate approach.[10]

Table 3: Example Quantitative Data Summary for Fish Tissue Analysis

Congener (Parlar No.)Concentration in Sample (ng/g lipid weight)Limit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)% Recovery (Surrogate)
This compound15.20.10.395
Parlar 5025.80.10.398
Parlar 628.90.20.692

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample (e.g., Fish Tissue) extraction Extraction (e.g., PFE with Hexane/Acetone) sample->extraction lipid_removal Lipid Removal (Gel Permeation Chromatography) extraction->lipid_removal fractionation Fractionation (Florisil/Silica Gel Chromatography) lipid_removal->fractionation gcms GC-NCI-MS Analysis fractionation->gcms data_acquisition Data Acquisition (SIM Mode) gcms->data_acquisition quantification Quantification (Internal Standard/Isotope Dilution) data_acquisition->quantification reporting Reporting (Congener Concentrations) quantification->reporting

Caption: General experimental workflow for congener-specific toxaphene analysis.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_matrix Define Sample Matrix start->sample_matrix extraction_method Select Extraction Method sample_matrix->extraction_method cleanup_strategy Design Cleanup Strategy extraction_method->cleanup_strategy instrumental_analysis Choose Instrumental Method (e.g., GC-NCI-MS) cleanup_strategy->instrumental_analysis data_analysis Data Analysis & Quantification instrumental_analysis->data_analysis end End data_analysis->end

Caption: Decision-making process for developing a toxaphene analysis method.

Conclusion

The congener-specific analysis of toxaphene, including important congeners like this compound, is a complex but essential task for environmental monitoring and toxicological research. The use of advanced analytical techniques such as GC-NCI-MS and GC-EI-MS/MS, combined with meticulous sample preparation, allows for the accurate and sensitive quantification of these compounds. The protocols and data presented here provide a solid foundation for laboratories to develop and validate their own methods for the analysis of toxaphene congeners.

References

Method Validation for Parlar 26 Analysis in Sediment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of Parlar 26, a specific congener of the short-chain chlorinated paraffins (SCCPs), in sediment samples. The methodologies described herein are based on established practices for the analysis of persistent organic pollutants (POPs) and provide a framework for achieving accurate and reliable data.

Introduction

This compound is a component of complex technical mixtures of chlorinated paraffins, which are recognized as persistent, bioaccumulative, and toxic contaminants. Accurate quantification of individual congeners like this compound in environmental matrices such as sediment is crucial for environmental monitoring and risk assessment. This document outlines the key steps for method validation, including sample preparation, extraction, clean-up, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Method Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose. The following parameters should be thoroughly evaluated.

Summary of Quantitative Validation Data

The following table summarizes typical performance criteria for the analysis of chlorinated paraffins in sediment. These values can be used as a benchmark during method validation.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (Correlation Coefficient, r²) > 0.99≥ 0.995
Accuracy (Recovery) 70 - 120%75 - 110%
Precision (Relative Standard Deviation, RSD) < 20%< 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 - 1.0 µg/kg
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 - 5.0 µg/kg

Experimental Protocols

Sample Preparation and Extraction

A robust extraction method is critical for the quantitative recovery of this compound from complex sediment matrices. Accelerated Solvent Extraction (ASE) is a widely used technique that offers high efficiency and reduced solvent consumption.

Protocol: Accelerated Solvent Extraction (ASE)

  • Sample Homogenization: Air-dry the sediment sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.

  • Moisture Content Determination: Determine the moisture content of a separate subsample by drying at 105°C to a constant weight to allow for reporting results on a dry weight basis.

  • Extraction Cell Preparation: Mix 10 g of the homogenized sediment with a drying agent (e.g., diatomaceous earth or anhydrous sodium sulfate) and place it into an ASE extraction cell.

  • Surrogate Spiking: Spike the sample with a known amount of a suitable surrogate standard (e.g., ¹³C₁₀-trans-chlordane) to monitor extraction efficiency.[1]

  • Extraction Parameters:

    • Solvent: Dichloromethane (B109758):Hexane (1:1, v/v)[1]

    • Pressure: 1500 psi

    • Temperature: 100°C

    • Static Time: 10 minutes

    • Cycles: 2

  • Extract Concentration: Concentrate the collected extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Extract Clean-up

Sediment extracts contain various co-extracted substances that can interfere with the GC-MS analysis. A multi-layer silica (B1680970)/Florisil column is an effective method for clean-up.

Protocol: Multi-layer Column Chromatography Clean-up

  • Column Preparation: Pack a chromatography column with layers of activated silica gel, Florisil, and anhydrous sodium sulfate. A typical packing order from bottom to top is: glass wool plug, 2 g Florisil, 2 g silica gel, and 1 g anhydrous sodium sulfate.

  • Column Conditioning: Pre-elute the column with n-hexane.

  • Sample Loading: Load the concentrated extract onto the top of the column.

  • Elution:

    • Fraction 1 (Interferences): Elute with n-hexane. This fraction, which may contain lipids and other non-polar interferences, is typically discarded.

    • Fraction 2 (Analytes): Elute with a mixture of dichloromethane and n-hexane. This fraction will contain the chlorinated paraffins, including this compound.

  • Final Concentration: Concentrate the analyte fraction to a final volume of 1 mL for GC-MS analysis. Add an internal standard (e.g., ε-HCH) just before analysis.[1]

Instrumental Analysis: GC-ECNI-MS

Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a highly sensitive and selective technique for the analysis of chlorinated compounds like this compound.[2]

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent (operated in single quad mode)[1]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program Initial 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Capture Negative Ionization (ECNI)
Ion Source Temperature 150°C
Quadrupole Temperature 150°C
Selected Ions (m/z) Specific fragment ions for this compound should be selected for quantification and confirmation. For SCCPs in general, ions such as m/z 375 and 423 are monitored.[2]

Quality Control

A rigorous quality control (QC) program is essential for ensuring the reliability of the analytical data.

  • Method Blank: An empty extraction cell is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike: A pre-extracted sediment sample is spiked with a known concentration of this compound and analyzed to assess matrix effects and method accuracy.

  • Laboratory Control Sample (LCS): A clean reference matrix (e.g., certified clean sand) is spiked with a known amount of this compound and analyzed to monitor method performance.

  • Surrogate Standards: Added to every sample to monitor the efficiency of the extraction and clean-up steps.[1]

  • Internal Standards: Added to every sample extract just before instrumental analysis to correct for variations in injection volume and instrument response.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Sediment Sample Homogenize Homogenize & Sieve Sample->Homogenize Dry Dry & Weigh Homogenize->Dry Spike_Surrogate Spike Surrogate Dry->Spike_Surrogate ASE Accelerated Solvent Extraction (ASE) Spike_Surrogate->ASE Concentrate1 Concentrate Extract ASE->Concentrate1 Column Multi-layer Silica/Florisil Column Concentrate1->Column Fractionate Fractionation Column->Fractionate Concentrate2 Concentrate Analyte Fraction Fractionate->Concentrate2 Spike_Internal Spike Internal Standard Concentrate2->Spike_Internal GCMS GC-ECNI-MS Analysis Spike_Internal->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound analysis in sediment.

Method Validation Logic

method_validation cluster_performance Performance Characteristics cluster_detection Detection Capabilities cluster_qc Quality Control Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Blanks Method Blanks Validation->Blanks Spikes Matrix Spikes / LCS Validation->Spikes Standards Surrogates / Internal Stds Validation->Standards

Caption: Key aspects of analytical method validation.

References

Application Notes and Protocols for the Quantification of Parlar 2.6 in Human Milk and Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of the complex pesticide mixture toxaphene (B166800), is a persistent organic pollutant (POP) of significant interest due to its potential for bioaccumulation in lipid-rich tissues and its presence in human biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human milk and adipose tissue. The methodologies described are based on established analytical techniques for organochlorine pesticides and toxaphene congeners, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

Limited publicly available data exists for the specific quantification of this compound in human milk. However, studies on toxaphene congeners confirm its presence. For human adipose tissue, a study conducted in Stralsund, East Germany, provides a key quantitative value.

Table 1: Quantification of this compound in Human Adipose Tissue

MatrixAnalyteConcentration (Median)UnitsPopulationReference
Adipose TissueThis compound1.97µg/kgChildren[1][2]

Note: Data for this compound in human milk is currently not available in the public domain. Research in this area is encouraged.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of toxaphene congeners and other organochlorine pesticides in human milk and adipose tissue. The primary analytical technique is Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS), which offers high sensitivity and selectivity for chlorinated compounds like this compound.

Protocol 1: Quantification of this compound in Human Milk

This protocol outlines the steps for sample preparation and analysis of this compound in human milk.

1. Sample Collection and Storage:

  • Collect human milk samples in certified clean glass containers with Teflon-lined caps.

  • Immediately freeze samples at -20°C or lower to prevent degradation of the analyte and the sample matrix.

  • Transport frozen samples to the laboratory on dry ice.

2. Lipid Extraction:

  • Thaw the milk sample at room temperature.

  • Homogenize the sample by gentle inversion.

  • Accurately weigh approximately 5-10 g of milk into a glass centrifuge tube.

  • Add an internal standard solution (e.g., a 13C-labeled this compound standard, if available, or another suitable labeled toxaphene congener).

  • Perform a liquid-liquid extraction using a mixture of n-hexane and isopropanol (B130326) (3:1, v/v). Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process on the aqueous layer two more times, combining the organic extracts.

  • Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.

3. Lipid Content Determination:

  • Gravimetrically determine the lipid content of a separate aliquot of the milk sample to express the final concentration of this compound on a lipid weight basis.

4. Sample Cleanup:

  • Re-dissolve the residue from the extraction step in a small volume of hexane (B92381).

  • Perform cleanup using a Florisil solid-phase extraction (SPE) cartridge to remove interfering lipids.

  • Condition the Florisil cartridge with hexane.

  • Load the sample extract onto the cartridge.

  • Elute the analytes with a mixture of hexane and diethyl ether.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-ECNI-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron capture negative ionization source.

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of toxaphene congeners.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the final extract.

  • Temperature Program: An optimized temperature program is crucial for the separation of toxaphene congeners. A typical program might start at a low temperature (e.g., 100°C), ramp to a mid-range temperature (e.g., 200°C), and then ramp at a slower rate to a final temperature (e.g., 300°C).

  • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of this compound.

6. Quantification:

  • Create a calibration curve using certified reference standards of this compound at various concentrations.

  • Quantify the concentration of this compound in the sample by comparing the peak area of the analyte to the calibration curve, correcting for the recovery of the internal standard.

  • Express the final concentration in ng/g lipid.

Protocol 2: Quantification of this compound in Human Adipose Tissue

This protocol details the procedure for analyzing this compound in human adipose tissue.

1. Sample Collection and Storage:

  • Collect adipose tissue samples (e.g., from biopsy or autopsy) in pre-cleaned glass vials.

  • Freeze samples immediately at -80°C until analysis.

2. Homogenization and Extraction:

  • Accurately weigh approximately 0.5-1 g of frozen adipose tissue.

  • Homogenize the tissue with anhydrous sodium sulfate (B86663) to remove water.

  • Perform Soxhlet extraction for 12-18 hours using a suitable organic solvent such as n-hexane or a hexane/acetone mixture.

  • Add an internal standard to the collection flask prior to extraction.

3. Lipid Content Determination:

  • After extraction, evaporate the solvent and determine the lipid weight gravimetrically.

4. Sample Cleanup:

  • Re-dissolve the lipid extract in hexane.

  • Perform a multi-step cleanup procedure to remove the high lipid content:

    • Gel Permeation Chromatography (GPC): Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and a mobile phase of cyclohexane/ethyl acetate (B1210297) to separate the large lipid molecules from the smaller analyte molecules.

    • Silica (B1680970) Gel or Florisil Chromatography: Further clean the GPC fraction containing the analytes using a silica gel or Florisil column to remove remaining interferences. Elute this compound with an appropriate solvent mixture.

  • Concentrate the final cleaned extract to 1 mL.

5. GC-ECNI-MS Analysis:

  • Follow the same GC-ECNI-MS conditions as described in Protocol 1. The high degree of cleanup is essential to prevent contamination of the GC system and ensure accurate quantification.

6. Quantification:

  • Follow the same quantification procedure as described in Protocol 1, expressing the final concentration in ng/g lipid.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound in human milk and adipose tissue.

Human_Milk_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Human Milk Collection (& Storage at -20°C) LipidExtraction 2. Liquid-Liquid Extraction (Hexane/Isopropanol) SampleCollection->LipidExtraction LipidDetermination 3. Lipid Content Determination LipidExtraction->LipidDetermination Cleanup 4. Sample Cleanup (Florisil SPE) LipidDetermination->Cleanup GCMS 5. GC-ECNI-MS Analysis Cleanup->GCMS Quantification 6. Quantification GCMS->Quantification

Caption: Experimental workflow for this compound analysis in human milk.

Adipose_Tissue_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Adipose Tissue Collection (& Storage at -80°C) Homogenization 2. Homogenization & Soxhlet Extraction SampleCollection->Homogenization LipidDetermination 3. Lipid Content Determination Homogenization->LipidDetermination Cleanup 4. Multi-Step Cleanup (GPC & Silica/Florisil) LipidDetermination->Cleanup GCMS 5. GC-ECNI-MS Analysis Cleanup->GCMS Quantification 6. Quantification GCMS->Quantification

Caption: Experimental workflow for this compound analysis in adipose tissue.

References

Application Note: Multiresidue Analysis of Persistent Organic Pollutants (POPs), including Parlar 26, in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persistent Organic Pollutants (POPs) are a group of toxic chemicals that are resistant to environmental degradation, leading to their bioaccumulation in ecosystems and potential adverse effects on human health and the environment.[1] The Stockholm Convention on POPs aims to eliminate or restrict the production and use of these substances.[2] This application note provides a detailed protocol for a multiresidue method for the analysis of a wide range of POPs, including the toxaphene (B166800) congener Parlar 26, in complex environmental matrices such as soil and sediment. The method utilizes Accelerated Solvent Extraction (ASE) or a QuEChERS-based approach for sample preparation, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

This compound, a specific chlorinated bornane, is a component of the complex pesticide mixture toxaphene.[3] Due to its persistence and toxicity, the monitoring of individual toxaphene congeners like this compound is crucial for a comprehensive assessment of environmental contamination.

Experimental Protocols

This section details the methodologies for the key experiments involved in the multiresidue analysis of POPs.

Sample Preparation: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting POPs from solid and semi-solid matrices.[4] It uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet.

Materials and Reagents:

  • Diatomaceous earth

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous, baked at 400°C for 4 hours)

  • ASE extraction cells (e.g., 34 mL)

  • Collection vials

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For wet samples, mix with an equal amount of diatomaceous earth to create a free-flowing powder.

  • Cell Preparation: Place a cellulose (B213188) filter at the bottom of the ASE extraction cell.

  • Cell Loading: Mix 10 g of the homogenized sample with diatomaceous earth and load it into the extraction cell. Fill the dead volume of the cell with additional diatomaceous earth.

  • Spiking: Spike the sample with a surrogate standard solution containing isotopically labeled POPs, including ¹³C-Parlar 26, to monitor method performance.

  • ASE Extraction: Place the loaded cell into the ASE system and perform the extraction using the parameters outlined in Table 1.

  • Drying: Pass the collected extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.

Table 1: Accelerated Solvent Extraction (ASE) Parameters for POPs in Soil

ParameterSetting
Solvent Hexane:Acetone (1:1, v/v)
Temperature 100 °C
Pressure 1500 psi
Static Time 5 min
Static Cycles 2
Flush Volume 60% of cell volume
Purge Time 100 s
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a high-throughput alternative to traditional methods.[5][6][7]

Materials and Reagents:

  • Acetonitrile (B52724) (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

Protocol:

  • Sample Weighing: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry, add an appropriate amount of deionized water and allow it to hydrate (B1144303) for 30 minutes.

  • Spiking: Spike the sample with the surrogate standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides the high selectivity and sensitivity required for the trace-level quantification of POPs in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Autosampler.

GC-MS/MS Conditions:

Table 2: GC-MS/MS Instrumental Parameters

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80°C (hold 1 min), ramp to 180°C at 25°C/min, then to 300°C at 5°C/min (hold 10 min)
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Finding experimentally optimized MRM transitions for this compound under EI can be challenging. Based on its structure and common fragmentation patterns of chlorinated compounds, the following transitions are proposed for method development and should be experimentally verified and optimized for collision energy. The precursor ion is selected from the molecular ion cluster, and product ions are chosen from characteristic fragmentation pathways.

Table 3: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 377.8342.850Optimize (e.g., 15-25)
This compound (Qualifier) 377.8307.850Optimize (e.g., 20-30)
¹³C-Parlar 26 (Internal Standard) 387.8352.850Optimize (e.g., 15-25)

Note: The proposed precursor ion m/z 377.8 is a prominent ion in the isotopic cluster of the [M-Cl]⁺ fragment of this compound. The product ions correspond to further losses of chlorine and other fragments. These transitions and collision energies must be optimized on the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data for a multiresidue POPs analysis in soil, including typical limits of detection (LOD) and quantification (LOQ), and recovery rates. This data is compiled from validation studies of similar multiresidue methods.[6][8]

Table 4: Method Performance Data for Selected POPs in Soil

Compound ClassAnalyteLOD (ng/g)LOQ (ng/g)Recovery (%)
Organochlorine Pesticides (OCPs) Hexachlorobenzene0.10.585-110
Aldrin0.10.580-105
Dieldrin0.21.090-115
Endrin0.21.088-112
p,p'-DDT0.52.092-118
p,p'-DDE0.52.095-120
Polychlorinated Biphenyls (PCBs) PCB 280.10.585-110
PCB 520.10.587-112
PCB 1010.21.090-115
PCB 1380.21.093-118
PCB 1530.21.095-120
PCB 1800.21.092-117
Toxaphene Congener This compound 0.5 2.0 80-110 *

*Note: The LOD, LOQ, and recovery values for this compound are estimated based on data for other multi-chlorinated pesticides and should be determined experimentally during method validation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the multiresidue analysis of POPs.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_processing Data Processing Sample Soil/Sediment Sample Homogenize Homogenization Sample->Homogenize Spike Spiking (Internal Standards) Homogenize->Spike ASE Accelerated Solvent Extraction (ASE) Spike->ASE Option 1 QuEChERS QuEChERS Extraction Spike->QuEChERS Option 2 Cleanup Cleanup (d-SPE or Na2SO4 Drying) ASE->Cleanup QuEChERS->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Data Data Acquisition (MRM) GCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report logical_relationships cluster_matrix Environmental Matrix cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions Matrix Complex Matrix (Soil, Sediment) POPs POPs (including this compound) - Low Concentrations - Diverse Physicochemical Properties Interferences Matrix Interferences - Humic Acids - Lipids - Other Co-extractives Extraction Efficient Extraction of all Target Analytes Matrix->Extraction Sensitivity Achieving Low Detection Limits POPs->Sensitivity Selectivity Differentiating between Structurally Similar Compounds POPs->Selectivity Cleanup Effective Removal of Interferences Interferences->Cleanup AdvExtraction Advanced Extraction Techniques (ASE, QuEChERS) Extraction->AdvExtraction AdvCleanup Selective Cleanup (d-SPE, Multi-layer Silica) Cleanup->AdvCleanup AdvDetection High-Sensitivity Detection (GC-MS/MS) Sensitivity->AdvDetection AdvSeparation High-Resolution Separation (Capillary GC) Selectivity->AdvSeparation AdvSeparation->AdvDetection

References

Application Note: Enantioselective Chromatography of Chiral Organochlorine Compounds Featuring PCB 132

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective gas chromatography method was developed for the analysis of Parlar 26, a specific chiral isomer of toxaphene (B166800).

Introduction

Persistent organic pollutants (POPs) encompass a range of synthetic compounds, including polychlorinated biphenyls (PCBs) and toxaphenes, which are notable for their environmental persistence and bioaccumulation. Many of these compounds, due to their molecular structure, exhibit axial chirality, existing as stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other (enantiomers). This compound, an octachlorinated toxaphene congener, is one such chiral compound.[1][2] The enantioselective disposition of these compounds in the environment and in biological systems is of critical importance, as enantiomers can exhibit different toxicological profiles, degradation rates, and bioaccumulation patterns.

The analysis of chiral POPs requires specialized enantioselective chromatography techniques to separate and quantify the individual enantiomers. While the user requested a protocol for this compound, detailed, publicly available application notes with specific quantitative data for this compound are scarce. Therefore, this document provides a comprehensive protocol for the enantioselective analysis of the well-characterized chiral compound PCB 132 (2,2',3,3',4,6'-hexachlorobiphenyl) . This method, which utilizes multidimensional gas chromatography, serves as an excellent model and starting point for developing and optimizing analytical procedures for other chiral organochlorine compounds, including toxaphene congeners like this compound.

Principle of Enantioselective Separation

Enantioselective gas chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP, typically a cyclodextrin (B1172386) derivative, creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction energy leads to different retention times, allowing for their separation and individual quantification by a detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).[3][4]

Methodology and Protocols

This protocol is based on established methods for the enantioselective analysis of chiral PCBs in environmental or biological matrices.[3][4]

1. Sample Preparation: Extraction and Cleanup

Accurate enantioselective analysis begins with robust sample preparation to isolate the target analytes from the sample matrix and remove interfering substances.

  • Matrix: Human Milk, Sediment, or Biota.

  • Protocol:

    • Extraction: Analytes are extracted from the sample using a suitable solvent mixture. For biological samples, a liquid-liquid extraction with solvents like a hexane/methyl tert-butyl ether (MTBE) mixture is effective.[5] For solid samples like sediment, steam distillation-extraction (SDE) or Soxhlet extraction can be employed.[4]

    • Lipid Removal: For high-fat matrices like milk or biota, lipids are removed via gel permeation chromatography (GPC) or by treatment with concentrated sulfuric acid.

    • Fractionation/Cleanup: The extract is further cleaned and fractionated using column chromatography, often with silica (B1680970) gel or Florisil, to separate PCBs from other compounds like pesticides.

2. Instrumental Analysis: Multidimensional Gas Chromatography (MDGC)

MDGC is a powerful technique for analyzing trace chiral compounds in complex matrices. It involves using two columns in series: an achiral pre-column to separate target analytes from matrix interferences, followed by a chiral analytical column to separate the enantiomers.

Table 1: GC Instrument and Operating Conditions

ParameterCondition
GC System Dual-oven Gas Chromatograph with dual detectors (or MS)
Injector Split/Splitless, 250 °C
Injection Volume 1-2 µL
Carrier Gas Helium or Hydrogen
Pre-Column (1st Dimension) 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Chiral Column (2nd Dimension) 25 m x 0.25 mm ID, 0.15 µm film, Chirasil-Dex
Oven Program (Pre-Column) 100 °C (hold 2 min), ramp to 200 °C at 15 °C/min, ramp to 280 °C at 5 °C/min
Oven Program (Chiral Column) 140 °C (hold 1 min), ramp to 200 °C at 1.5 °C/min (Isothermal holds may be needed to optimize separation)
Detector Electron Capture Detector (ECD) at 300 °C or Mass Spectrometer (MS) in SIM mode

Note: The oven temperature programs are starting points and must be optimized to achieve baseline separation for the target enantiomers.

Expected Results

Using the described MDGC-ECD/MS system, the enantiomers of PCB 132 can be baseline resolved. The result is typically reported as an Enantiomeric Ratio (ER) or Enantiomeric Fraction (EF). The ER is the ratio of the peak area of the first eluting enantiomer to the second, while the EF is the peak area of one enantiomer divided by the sum of the areas of both. A racemic standard will have an ER of 1.0 and an EF of 0.5.

Table 2: Example Quantitative Data for PCB 132 Enantiomers

AnalyteEnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Ratio (ER) in Human Milk Samples[3]
PCB 132 E1 (First Eluting)Dependent on exact conditions>1.5 (Baseline)0.45 - 0.85
E2 (Second Eluting)Dependent on exact conditions

Retention times are highly dependent on the specific instrument and conditions and should be determined using authentic standards. The resolution factor (Rs) should be ≥ 1.5 for accurate quantification. The ER values indicate a depletion of the first eluting enantiomer in the studied human milk samples.[3]

Visualized Workflow

The following diagram illustrates the complete workflow for the enantioselective analysis of chiral POPs.

G Workflow for Enantioselective Analysis of Chiral POPs cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (MDGC) cluster_data Data Processing Sample 1. Obtain Sample (Biota, Sediment, etc.) Extract 2. Solvent Extraction Sample->Extract Cleanup 3. Cleanup & Fractionation (e.g., Silica Gel Column) Extract->Cleanup Concentrate 4. Concentration & Solvent Exchange Cleanup->Concentrate Inject 5. Inject into GC Concentrate->Inject PreColumn 6. Separation on Achiral Pre-Column (1D) Inject->PreColumn HeartCut 7. Heart-Cutting (Transfer PCB 132 fraction) PreColumn->HeartCut ChiralColumn 8. Enantioseparation on Chiral Column (2D) HeartCut->ChiralColumn Detect 9. Detection (ECD or MS) ChiralColumn->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification & ER/EF Calculation Integrate->Quantify Report 12. Final Report Quantify->Report

References

Application Notes and Protocols for the Sample Preparation of Parlar 26 in Biota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, cleanup, and quantification of Parlar 26, a specific congener of the pesticide toxaphene (B166800), in biological samples. The methodologies outlined are based on established analytical procedures for persistent organic pollutants (POPs) in biota, with a focus on techniques suitable for complex matrices such as fish tissue.

Introduction

This compound (2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane) is one of the most persistent and bioaccumulative congeners of toxaphene. Accurate determination of its concentration in biota is crucial for environmental monitoring and human health risk assessment. The complex nature of biological matrices necessitates robust sample preparation techniques to remove interfering substances and isolate the target analyte for instrumental analysis.

The following protocols describe a comprehensive workflow from sample homogenization to final analysis by gas chromatography-mass spectrometry (GC-MS), a widely used and effective technique for the quantification of organochlorine compounds like this compound.

Experimental Protocols

Sample Homogenization and Extraction

This protocol describes the initial steps of sample preparation, focusing on the extraction of this compound from tissue samples.

Materials:

  • Biota sample (e.g., fish tissue)

  • Anhydrous sodium sulfate (B86663) (pre-combusted at 450°C for 4 hours)

  • Dichloromethane (B109758) (DCM), pesticide residue grade

  • n-Hexane, pesticide residue grade

  • Internal standards (e.g., ¹³C-labeled this compound, PCB 204)

  • High-speed blender or homogenizer

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh approximately 10 g of the tissue sample. Mix the sample with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained. This step is crucial for efficient solvent extraction by removing water.

  • Spiking: Spike the homogenized sample with a known amount of internal standard solution to correct for procedural losses.

  • Extraction:

    • Accelerated Solvent Extraction (ASE): Transfer the homogenized sample to an ASE cell. Extract the sample with a mixture of dichloromethane and n-hexane (1:1, v/v).[1]

    • Soxhlet Extraction: Alternatively, place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with dichloromethane:hexane (1:1, v/v) for 6-8 hours.

  • Concentration: Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator. The water bath temperature should be maintained at 30-35°C to prevent loss of the semi-volatile analytes.

Extract Cleanup

Cleanup is a critical step to remove lipids and other co-extracted matrix components that can interfere with the instrumental analysis. A multi-step cleanup approach is often necessary for biota samples.

2.2.1. Gel Permeation Chromatography (GPC)

GPC is used to separate the target analytes from high-molecular-weight substances like lipids.

Materials:

  • GPC system with a suitable column (e.g., Envirobeads S-X3)

  • Dichloromethane:n-Hexane (1:1, v/v) as the mobile phase

Procedure:

  • Load the concentrated extract onto the GPC column.

  • Elute the column with the mobile phase.

  • Collect the fraction containing the analytes of interest, which elute after the lipid fraction. The elution window for this compound should be predetermined by running a standard solution.

2.2.2. Silica (B1680970) Gel/Alumina Column Chromatography

This step further removes polar interferences.

Materials:

  • Glass chromatography column

  • Silica gel (activated at 180°C for 12 hours)

  • Alumina (activated at 250°C for 12 hours)

  • Anhydrous sodium sulfate

  • n-Hexane

  • Dichloromethane

Procedure:

  • Prepare a multi-layer column by packing a glass column from bottom to top with a glass wool plug, 1 g of anhydrous sodium sulfate, 10 g of activated silica gel, 5 g of activated alumina, and finally 1 g of anhydrous sodium sulfate.[2]

  • Pre-elute the column with n-hexane.

  • Load the concentrated fraction from the GPC cleanup onto the column.

  • Fractionation:

    • Elute the column with n-hexane (Fraction 1). This fraction typically contains non-polar compounds like PCBs.

    • Elute the column with a mixture of dichloromethane and n-hexane (e.g., 70:30, v/v) to collect the fraction containing toxaphene congeners, including this compound (Fraction 2).[3]

  • Concentrate the second fraction to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis

Gas chromatography coupled with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is the preferred method for the analysis of toxaphene congeners due to its high sensitivity and selectivity.[2]

Instrumentation:

  • Gas chromatograph equipped with an electron capture negative ionization source and a mass spectrometer.

  • Capillary column suitable for organochlorine pesticide analysis (e.g., DB-XLB).[2][3]

GC-MS Conditions (Example):

ParameterValue
GC Column DB-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 275°C[3]
Oven Program 60°C (hold 1 min), then 10°C/min to 200°C, then 1.5°C/min to 230°C, then 10°C/min to 300°C[3]
Carrier Gas Helium
Ionization Mode Electron Capture Negative Ionization (ECNI)
MS Acquisition Mode Selected Ion Monitoring (SIM)
Monitored m/z for this compound 377, 379, 413[4]

Data Presentation

The following tables summarize typical quantitative data associated with the analysis of this compound in biota.

Table 1: Sample Preparation Parameters

ParameterValueReference
Sample Weight (wet) 10 g[1]
Extraction Solvent Dichloromethane:n-Hexane (1:1, v/v)[1]
GPC Mobile Phase Dichloromethane:n-Hexane (1:1, v/v)
Fraction 2 Elution Solvent Dichloromethane:n-Hexane (70:30, v/v)[3]
Final Extract Volume 1.0 mL[3]

Table 2: Quality Control Data

ParameterValueReference
Average Recovery 90.8 ± 17.4%[2]
Relative Standard Deviation 5.4 - 12.8%[2]
Instrument Detection Limit low pg range[5][6]

Workflow and Signaling Pathway Visualization

The following diagram illustrates the complete experimental workflow for the sample preparation and analysis of this compound in biota.

Parlar26_Workflow Sample Biota Sample (e.g., Fish Tissue) Homogenization Homogenization with Na2SO4 Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Accelerated Solvent Extraction (ASE) (DCM:Hexane) Spiking->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 GPC Gel Permeation Chromatography (GPC) Concentration1->GPC Load Extract Fraction_Collection Collect Analyte Fraction GPC->Fraction_Collection Column_Chromatography Silica/Alumina Column Chromatography Fraction_Collection->Column_Chromatography Fractionation Fractionation 1. n-Hexane 2. DCM:Hexane Column_Chromatography->Fractionation Concentration2 Concentration to Final Volume Fractionation->Concentration2 GC_ECNI_MS GC-ECNI-MS Analysis Concentration2->GC_ECNI_MS Inject Sample Data_Processing Data Processing and Quantification GC_ECNI_MS->Data_Processing

Caption: Experimental workflow for this compound analysis in biota.

References

Application Note: Quantitative Analysis of Parlar 26 Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parlar 26, a specific congener of the complex pesticide mixture toxaphene, is a persistent organic pollutant (POP) of significant environmental concern.[1] Accurate and reliable quantification of this compound in various environmental matrices is crucial for monitoring its presence, assessing potential risks, and enforcing regulatory compliance. The use of Certified Reference Materials (CRMs) is fundamental to achieving high-quality, metrologically traceable results in analytical chemistry.[2] This application note provides a detailed protocol for the quantitative analysis of this compound using CRMs, including both unlabeled and isotope-labeled standards, by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a ¹³C-labeled internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of the method.

Analytical Workflow Overview

The general workflow for the analysis of this compound in environmental samples involves sample preparation, instrumental analysis by GC-MS, and data processing. The use of a ¹³C-labeled this compound CRM as an internal standard is a key component of this workflow, ensuring accurate quantification.

Parlar26_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, Sediment, Biota) Spike Spike with ¹³C-Parlar 26 CRM (Internal Standard) Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (NICI mode) Concentration->GCMS Quantification Quantification using Isotope Dilution GCMS->Quantification Report Reporting Results Quantification->Report

Figure 1: General workflow for this compound analysis using a ¹³C-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Certified Reference Materials:

    • This compound standard solution (e.g., 10 µg/mL in nonane (B91170) or cyclohexane).[3]

    • ¹³C₁₀-Parlar 26 standard solution (e.g., 10 µg/mL in nonane) for use as an internal standard.

  • Solvents: Hexane, dichloromethane (B109758), acetone, nonane (pesticide residue analysis grade).

  • Drying agent: Anhydrous sodium sulfate.

  • Cleanup materials: Florisil, silica (B1680970) gel, alumina, or gel permeation chromatography (GPC) columns.

  • Gases: Helium (carrier gas), methane (B114726) (reagent gas for NICI) of high purity.

Instrumentation

A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) capable of electron-capture negative ionization (ECNI) or negative ion chemical ionization (NICI) is recommended.[4][5]

Table 1: Recommended GC-MS Operating Conditions

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection ModeSplitless or Large Volume Injection (LVI)
Inlet Temperature250 °C (for splitless), or programmed for LVI (e.g., start at 60°C)
Carrier GasHelium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Column30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms, DB-XLB)
Oven Temperature ProgramExample: 60°C (hold 1 min), ramp at 10°C/min to 200°C, then 1.5°C/min to 230°C, then 10°C/min to 300°C.[4] Optimize for separation of this compound from potential interferences.
Mass Spectrometer (MS)
Ionization ModeNegative Ion Chemical Ionization (NICI) with methane as reagent gas.[5]
Ion Source Temperature150-200 °C
Quadrupole Temperature100-150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)For this compound and ¹³C₁₀-Parlar 26, select characteristic ions from their mass spectra.
Sample Preparation
  • To a 1 L water sample, add a known amount of ¹³C₁₀-Parlar 26 CRM solution as the internal standard.

  • Perform liquid-liquid extraction (LLE) with a suitable solvent such as dichloromethane or a hexane/acetone mixture.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

  • Proceed with cleanup if necessary.

  • Homogenize the sample and weigh approximately 10 g into an extraction thimble.

  • Spike the sample with a known amount of ¹³C₁₀-Parlar 26 CRM.

  • Perform Soxhlet extraction with a hexane/acetone mixture for 16-24 hours.

  • Concentrate the extract and perform cleanup to remove interfering compounds. Common cleanup techniques include Florisil, silica gel, or gel permeation chromatography (GPC).

  • Adjust the final volume to 1 mL.

  • Homogenize approximately 5-10 g of tissue.

  • Spike the sample with a known amount of ¹³C₁₀-Parlar 26 CRM.

  • Extract the lipids and this compound using a suitable solvent mixture (e.g., hexane/dichloromethane).

  • Perform lipid removal using GPC or other lipid cleanup techniques.

  • Concentrate the extract to a final volume of 1 mL.

Calibration and Quantification
  • Prepare a series of calibration standards by diluting the unlabeled this compound CRM solution to cover the expected concentration range in the samples.

  • Spike each calibration standard with the same amount of ¹³C₁₀-Parlar 26 CRM as used for the samples.

  • Analyze the calibration standards by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the ¹³C₁₀-Parlar 26 against the concentration of the native this compound.

  • Quantify this compound in the sample extracts by calculating the peak area ratio and determining the concentration from the calibration curve.

Data Presentation

The following tables summarize typical performance data for the analysis of this compound using the described methodology.

Table 2: Linearity of Calibration Curve for this compound

Concentration Range (ng/mL)Number of Calibration PointsCorrelation Coefficient (r²)
0.5 - 1005-7> 0.995

Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for this compound

MatrixMDL (ng/g or ng/L)LOQ (ng/g or ng/L)
Water0.05 - 0.20.15 - 0.6
Soil/Sediment0.1 - 0.50.3 - 1.5
Biota (fish)0.2 - 1.00.6 - 3.0

Table 4: Recovery of ¹³C-labeled Internal Standard in Different Matrices

MatrixSpike Level (ng/g or ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Water1085 - 110< 15
Soil/Sediment2075 - 105< 20
Biota (fish)2070 - 115< 20

Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented.

Quality_Control_Workflow cluster_qc Quality Control Measures cluster_criteria Acceptance Criteria MB Method Blank MB_Crit Below LOQ MB->MB_Crit LCS Laboratory Control Sample LCS_Crit 70-130% Recovery LCS->LCS_Crit MS Matrix Spike MS_Crit 70-130% Recovery MS->MS_Crit MSD Matrix Spike Duplicate MSD_Crit <20% RPD MSD->MSD_Crit IS Internal Standard Recovery IS_Crit 50-150% Recovery IS->IS_Crit

Figure 2: Key quality control samples and their typical acceptance criteria.
  • Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of this compound to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standard Recovery: The recovery of the ¹³C₁₀-Parlar 26 should be monitored in all samples and QC samples to ensure the efficiency of the sample preparation process.

Conclusion

The use of certified reference materials, particularly isotope-labeled internal standards, is essential for the accurate and reliable quantification of this compound in environmental samples. The detailed protocols and quality control measures outlined in this application note provide a robust framework for researchers and analytical laboratories to generate high-quality data for environmental monitoring and risk assessment. The GC-MS method with negative ion chemical ionization offers excellent sensitivity and selectivity for the analysis of this compound. Adherence to these guidelines will ensure that the analytical results are traceable, comparable, and fit for their intended purpose.

References

Troubleshooting & Optimization

Overcoming matrix effects in Parlar 26 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Parlar 26. Our aim is to help you overcome common challenges, with a particular focus on mitigating matrix effects in various sample types.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary challenge in the quantitative analysis of this compound, a specific congener of the organochlorine pesticide toxaphene (B166800). These effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your results.[1] This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in results between replicate injections of the same sample.

  • Inconsistent peak areas for quality control (QC) samples.

  • Poor recovery of spiked analytes.

  • Non-linear calibration curves.

Possible Cause: Significant matrix effects from complex sample components such as lipids, proteins, and salts.[2]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like human serum, soil, and water.[3][5][6] A mixed-bed SPE can be particularly useful for human serum samples.[3]

    • Liquid-Liquid Extraction (LLE): A fundamental technique to separate this compound from the sample matrix based on its solubility.

    • Protein Precipitation: Essential for biological samples like plasma and serum to remove proteins that can cause significant interference.

  • Employ Stable Isotope-Labeled Internal Standards: This is a highly recommended approach to compensate for matrix effects. A stable isotope-labeled (SIL) analog of this compound (e.g., 13C10-Parlar 26) will behave almost identically to the unlabeled analyte during sample preparation and ionization, thus providing a reliable way to correct for signal variations.[4][7][8][9]

  • Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components.[6][10] However, this may compromise the limit of detection if this compound concentrations are very low.

  • Chromatographic Optimization: Adjusting the chromatographic method can help to separate this compound from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.

Workflow for Investigating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inaccurate Results & Poor Reproducibility PostSpike Post-Extraction Spike Experiment (Quantify Matrix Effect) Problem->PostSpike Assess PostInfusion Post-Column Infusion (Identify Suppression Zones) Problem->PostInfusion Assess SamplePrep Optimize Sample Prep (SPE, LLE) PostSpike->SamplePrep If ME > ±15% InternalStd Use Stable Isotope-Labeled Internal Standard PostSpike->InternalStd If ME > ±15% MatrixMatch Matrix-Matched Calibration PostSpike->MatrixMatch If ME > ±15% Dilution Sample Dilution PostSpike->Dilution If ME > ±15% Validation Method Validation (Accuracy, Precision, Linearity) SamplePrep->Validation InternalStd->Validation MatrixMatch->Validation Dilution->Validation

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific congener of toxaphene, a complex mixture of chlorinated bornanes that was used as an insecticide.[11] It is an organochlorine compound with the chemical formula C₁₀H₁₀Cl₈. Due to its persistence in the environment, it is often a subject of environmental and biological monitoring.[12]

Q2: Which analytical instruments are best suited for this compound analysis?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of this compound.[5][13][14] GC coupled with electron capture detection (GC-ECD) is also a sensitive method, but MS detection is generally preferred for its higher selectivity.[5][15]

Q3: Where can I source a stable isotope-labeled internal standard for this compound?

Several chemical suppliers offer ¹³C₁₀-Parlar 26, which can be used as an internal standard to improve the accuracy and precision of your analysis.[4][7][8][9]

Q4: What are the known biological effects of toxaphene exposure?

Chronic exposure to toxaphene has been shown to potentially cause damage to the liver, kidneys, and adrenal and nervous systems.[11] It may also have immunological and hormonal effects.[11] The U.S. Environmental Protection Agency (EPA) has classified toxaphene as a probable human carcinogen.[11]

Potential Toxicological Signaling Pathways of Toxaphene

SignalingPathways cluster_cellular Cellular Targets cluster_effects Downstream Effects Parlar26 This compound (Toxaphene) GABA_Receptor GABA Receptor Parlar26->GABA_Receptor Binds to Microsomal_Enzymes Microsomal Enzymes (e.g., Cytochrome P450) Parlar26->Microsomal_Enzymes Induces Neurotoxicity Neurotoxicity GABA_Receptor->Neurotoxicity Hepatotoxicity Hepatotoxicity Microsomal_Enzymes->Hepatotoxicity Hormone_Disruption Hormone Disruption Microsomal_Enzymes->Hormone_Disruption Alters Metabolism Carcinogenesis Potential Carcinogenesis Hepatotoxicity->Carcinogenesis

Caption: Generalized toxicological pathways of toxaphene congeners like this compound.

Experimental Protocols

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

MethodPrincipleTarget MatrixAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Human Serum, Soil, Water[3][5][6]High selectivity and good cleanup.Can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Biological Fluids, WaterSimple and inexpensive.May be less selective and use larger volumes of organic solvents.
Protein Precipitation Proteins are precipitated from a biological sample using a solvent or acid.Plasma, Serum[13]Quick and easy for protein removal.May not remove other interfering matrix components.

Protocol: Generic Solid-Phase Extraction (SPE) for this compound in Human Serum

This is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of human serum, add an appropriate amount of ¹³C₁₀-Parlar 26 internal standard. Vortex briefly.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 2 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., nonane (B91170) or mobile phase) for GC-MS or LC-MS/MS analysis.

Table 2: Example Instrumental Parameters for this compound Analysis

ParameterGC-MSLC-MS/MS
Column DB-5ms (or equivalent)C18 reverse-phase
Injection Mode Splitless-
Carrier Gas Helium-
Mobile Phase -Acetonitrile/Water gradient
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)Electrospray Ionization (ESI)
Acquisition Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

References

Co-elution issues in Parlar 26 gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution issues encountered during the gas chromatographic analysis of Parlar 26.

Troubleshooting Guide: Resolving this compound Co-elution

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy of quantification and identification of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: I am observing a distorted or broad peak for this compound, suggesting co-elution. What are the initial steps to confirm and address this?

Answer:

The first step is to confirm that the peak distortion is due to co-elution and not other issues like poor injection technique or column degradation.

1. Confirmation of Co-elution:

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or split tops in your chromatogram. A tailing peak is an exponential decline, whereas a shoulder indicates a more distinct, unresolved compound.[1][2]

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectra across the peak. A change in the ion ratios across the peak is a strong indicator of a co-eluting compound.[1][2]

2. Initial Troubleshooting Steps:

  • Method Verification: Double-check all your GC method parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) to ensure they are set correctly and have not been unintentionally altered.[3]

  • System Cleanliness: Contamination in the injector or the column can introduce interfering peaks. Clean the injector and liner, and consider trimming the first few centimeters of the column.[3][4]

  • Run a Blank: Inject a solvent blank to check for ghost peaks or baseline instability, which could indicate contamination in your system or carrier gas.[4]

Question: My initial troubleshooting steps did not resolve the co-elution. How can I modify my GC method to improve the separation of this compound from the interfering peak?

Answer:

To resolve co-eluting peaks, you need to alter the chromatographic conditions to improve the resolution. The resolution equation highlights three key factors you can manipulate: efficiency, selectivity, and retention factor.[1]

Experimental Protocols

Protocol 1: Optimizing the Oven Temperature Program

A common and effective way to improve separation is to adjust the oven temperature program.

Methodology:

  • Initial Isothermal Period: Decrease the initial oven temperature to improve the focusing of early-eluting compounds.

  • Temperature Ramp Rate: Lower the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This gives the analytes more time to interact with the stationary phase, which can improve separation.[5]

  • Mid-run Isothermal Hold: If the co-eluting peaks are in the middle of the run, introduce a short isothermal hold (1-2 minutes) at a temperature 20-30°C below the elution temperature of the pair. This can sometimes be enough to achieve separation.[6]

Illustrative Data:

ParameterMethod A (Original)Method B (Optimized)
Initial Temperature100°C80°C
Ramp Rate15°C/min8°C/min
This compound Retention Time15.2 min18.5 min
Co-eluting Peak RT15.2 min18.9 min
Resolution0.8 (Poor)1.6 (Good)
Protocol 2: Adjusting Carrier Gas Flow Rate

Optimizing the carrier gas flow rate (or linear velocity) can enhance column efficiency.

Methodology:

  • Determine Optimal Flow: Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas (typically Helium or Hydrogen).

  • Systematic Adjustment: Decrease or increase the flow rate in small increments (e.g., 0.1 mL/min) and observe the effect on resolution. While counter-intuitive, sometimes increasing the flow rate can lead to narrower peaks and better separation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution in gas chromatography?

A1: Co-elution can be caused by several factors, including:

  • Insufficient column efficiency: The column is not providing enough theoretical plates to separate the compounds.

  • Poor selectivity: The stationary phase chemistry is not suitable for separating the analytes.[1]

  • Inappropriate method parameters: The temperature program, carrier gas flow rate, or injection parameters are not optimized.[3]

  • Sample matrix effects: Complex sample matrices can introduce interfering compounds.[7][8]

Q2: Can changing the GC column help resolve co-elution with this compound?

A2: Yes, changing the column is a powerful way to address co-elution, especially when other method adjustments fail. Consider the following:

  • Different Stationary Phase: If you are using a non-polar column (like a DB-5ms), switching to a column with a different selectivity, such as a mid-polar or polar stationary phase, can significantly alter the elution order and resolve the co-eluting peaks.[5][9]

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the overall efficiency and may improve separation.[10]

Q3: My this compound peak is co-eluting with a matrix component. What sample preparation techniques can I use to minimize this interference?

A3: Enhanced sample cleanup is crucial when dealing with matrix-related co-elution. For pesticide analysis like this compound, consider:

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components before injection.

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for pesticide residue analysis and incorporates a dispersive SPE cleanup step to remove matrix interferences.[8]

  • Fractionation: In some cases, liquid-liquid extraction and fractionation can be used to isolate the Parlar congeners from interfering compounds.[11]

Q4: I am using GC-MS. Can I still quantify this compound if it is co-eluting with another compound?

A4: It may be possible, depending on the nature of the co-eluting compound. If the two compounds have unique ions in their mass spectra, you can use extracted ion chromatograms (EICs) for quantification.[6] However, for accurate results, chromatographic separation is always preferred. If the compounds are isomers and have very similar mass spectra, chromatographic resolution is essential.

Visual Guides

GC_Troubleshooting_Workflow start Distorted this compound Peak confirm_coelution Confirm Co-elution (Visual & MS Spectra) start->confirm_coelution initial_checks Initial Checks (Method Parameters, System Cleanliness) confirm_coelution->initial_checks Co-elution Confirmed method_optimization Optimize GC Method initial_checks->method_optimization Issue Persists temp_program Adjust Temperature Program method_optimization->temp_program flow_rate Adjust Flow Rate method_optimization->flow_rate change_column Change GC Column method_optimization->change_column sample_prep Enhance Sample Prep method_optimization->sample_prep resolved Peak Resolved temp_program->resolved flow_rate->resolved change_column->resolved sample_prep->resolved

Caption: A workflow for troubleshooting co-elution issues.

Resolution_Equation Resolution Resolution (Rs) equals = Resolution->equals Efficiency Efficiency (N) - Column Length - Particle Size equals->Efficiency Selectivity Selectivity (α) - Stationary Phase - Temperature equals->Selectivity Retention Retention (k) - Temperature - Flow Rate equals->Retention

References

Technical Support Center: Enhancing Low-Level Parlar 26 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the analytical sensitivity for the detection of Parlar 26. This resource is designed for researchers, scientists, and professionals in environmental analysis and toxicology who are working with trace-level detection of this and other related persistent organic pollutants (POPs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

This compound is an octachlorinated toxaphene (B166800) congener, a component of the complex pesticide mixture known as toxaphene.[1] Toxaphene and its congeners are classified as persistent organic pollutants (POPs), which are toxic, resist degradation, and bioaccumulate in the fatty tissues of living organisms.[2][3] Due to their potential to cause adverse health effects, including cancer and endocrine disruption, and their ability to be transported long distances, monitoring for trace levels of these compounds in environmental and biological samples is crucial for assessing human exposure and environmental impact.[2][3][4]

Q2: What are the primary analytical methods for detecting low levels of this compound?

The most common and highly sensitive methods for detecting trace amounts of this compound and other toxaphene congeners are chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC/NCIMS): This is considered the most prevalent and sensitive technique for chlorinated compounds like toxaphene.[5][6] EPA Method 8276 specifically outlines the use of GC/NICI-MS for toxaphene congener analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive detection of small organic molecules and can be optimized for this compound.[8][9]

  • Immunoassays: While less common for small molecules like this compound, it is possible to develop immunoassays (such as ELISA) if specific antibodies can be generated.[10][11][12] These methods can be rapid and cost-effective for screening large numbers of samples.[12]

Q3: What does improving "sensitivity" mean in the context of this compound detection?

Improving sensitivity means lowering the limit of detection (LOD), which is the smallest concentration of this compound that can be reliably distinguished from the analytical background noise.[13] This is achieved by increasing the signal-to-noise ratio (S/N). You can improve the S/N ratio by either increasing the analyte's signal, decreasing the background noise, or both.[13]

Experimental Workflows and Methodologies

A successful low-level detection experiment relies on a robust workflow. The diagram below outlines the critical stages from sample collection to final data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Sample Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC/LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification & Confirmation DataAcq->Quant

General workflow for trace-level this compound analysis.

Troubleshooting Guide: Low or No Signal

One of the most common challenges in trace-level analysis is failing to detect the target analyte. This guide provides a systematic approach to troubleshooting this issue for both GC-MS and LC-MS platforms.

cluster_sample Sample & Preparation Issues cluster_instrument Instrumental Issues start Low or No Signal Detected q_conc Is analyte concentration too low in the sample? start->q_conc s_conc Increase sample amount or use a concentration step (e.g., SPE, evaporation). q_conc->s_conc Yes q_prep Was the sample preparation effective? q_conc->q_prep No s_prep Optimize extraction/clean-up. Check reagent quality and pH. Verify recovery with spiked sample. q_prep->s_prep No q_degrade Did the analyte degrade? q_prep->q_degrade Yes s_degrade Check sample storage conditions. Use fresh samples/standards. Avoid excessive heat/light. q_degrade->s_degrade Yes q_instrument Is the instrument functioning correctly? q_degrade->q_instrument No s_instrument Run system suitability test with a known standard. q_instrument->s_instrument No q_source Is the MS source clean and optimized? q_instrument->q_source Yes s_source Clean ion source. Optimize source parameters (voltages, gas flows, temp). q_source->s_source No q_leak Are there leaks in the system (GC/MS)? q_source->q_leak Yes s_leak Perform leak check, especially at the injector and column fittings. q_leak->s_leak Yes

Troubleshooting workflow for low or no signal.
Sample Preparation Troubleshooting

Q: My signal is very low, even with spiked samples. What could be wrong with my sample preparation? A: Ineffective sample preparation is a primary cause of poor sensitivity. Consider the following:

  • Extraction Efficiency: Are you using the optimal technique for your matrix? For biological samples, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.[14][15] For environmental samples like soil or water, techniques like Soxhlet extraction or SPE are used. Ensure your solvent choice and pH are appropriate for this compound.

  • Matrix Effects: Co-extracted substances from the sample matrix can suppress the ionization of your target analyte in the MS source, leading to a lower signal.[13] A more rigorous clean-up step (e.g., using multiple SPE sorbents) may be necessary.

  • Analyte Loss: this compound could be lost during sample transfer, evaporation, or by adhering to container walls. Using silanized glassware can help prevent adsorption. Ensure your evaporation steps are not too harsh, which could cause loss of the semi-volatile analyte.

GC-MS Troubleshooting

Q: I'm getting no signal for this compound on my GC-MS. Where should I start? A:

  • Check the Injection: Ensure the syringe is functioning correctly and not blocked. Verify that the autosampler is injecting into the correct inlet.[16]

  • Inlet Issues: The inlet liner is a common site for problems. It may be contaminated from previous samples or contain active sites causing analyte degradation. Try replacing the liner with a fresh, deactivated one.[16][17]

  • Column Integrity: Check if the column is broken or installed incorrectly. A poorly installed column can lead to leaks.[18]

  • System Leaks: Air leaks in the carrier gas line or at the injector can degrade the column and reduce sensitivity. Perform a system-wide leak check.[16]

  • MS Source Contamination: A dirty ion source is a frequent cause of sensitivity loss. If a system suitability test with a stable compound also shows low signal, the source likely needs cleaning.[18][19]

LC-MS Troubleshooting

Q: My LC-MS sensitivity for this compound is poor. How can I improve it? A:

  • Optimize the Ion Source: This is the most effective way to boost the signal.[8] Systematically tune source parameters, including gas flows (nebulizer, dryer), temperatures, and spray voltage, while infusing a standard solution of this compound.[13][20]

  • Mobile Phase Composition: Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise.[8] The choice of mobile phase can significantly impact ionization efficiency. For ESI, a higher percentage of organic solvent at the point of elution generally improves desolvation and signal.[8]

  • Chromatography: Narrower peaks lead to higher signal intensity. Consider moving to a column with smaller particles (e.g., sub-2 µm) or a solid-core particle column to improve peak sharpness.[20]

  • Flow Rate and Column ID: Reducing the flow rate and using a smaller internal diameter (ID) column (e.g., 2.1 mm or smaller) can significantly increase sensitivity, as MS detectors are concentration-dependent.[9][20] This is especially true if your sample volume is limited.

Optimizing Signal-to-Noise Ratio (S/N)

Improving sensitivity is a balancing act between maximizing the analyte signal and minimizing the background noise.

cluster_signal Increase Signal cluster_noise Decrease Noise snr High Signal-to-Noise Ratio (S/N) sig1 Optimize MS Source (voltages, gas, temp) sig1->snr sig2 Concentrate Sample Extract sig2->snr sig3 Improve Chromatographic Peak Shape (sharper peaks) sig3->snr sig4 Use Smaller ID Column & Lower Flow Rate sig4->snr noi1 Use High-Purity Solvents & Reagents noi1->snr noi2 Improve Sample Clean-up (remove matrix interferences) noi2->snr noi3 Ensure Clean Instrument (injector, source, column) noi3->snr noi4 Check for Electronic Noise & Proper Grounding noi4->snr

Key factors influencing the signal-to-noise ratio.

Quantitative Data & Protocols

Table 1: General Starting Parameters for GC/MS and LC/MS Methods

This table provides suggested starting points for method development. Optimal conditions must be determined empirically for your specific instrument and application.

ParameterGC/NCIMS SuggestionLC-MS/MS SuggestionRationale for Sensitivity
Column Narrow-bore fused-silica (e.g., 30m x 0.25mm ID, 0.25µm film)C18 or similar reversed-phase (e.g., 50-100mm x 2.1mm ID, <3µm particles)Smaller ID columns increase analyte concentration at the detector.[20][21]
Injection Volume 1-2 µL2-10 µLMaximize analyte on-column without overloading or causing peak distortion.[21]
Ionization Mode Negative Ion Chemical Ionization (NICI)Electrospray (ESI) or APCINICI is highly sensitive for electronegative compounds like this compound.[5][6] ESI/APCI are robust for a wide range of small molecules.
MS Acquisition Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)SIM/MRM modes significantly increase sensitivity and selectivity by reducing noise and only monitoring specific m/z transitions for the analyte.[20]
Mobile Phase Helium or Hydrogen (Carrier Gas)Acetonitrile/Methanol (B129727) and Water (with 0.1% formic acid or 5mM ammonium (B1175870) formate)Use of high-purity solvents is critical to reduce background noise.[8] Mobile phase additives aid in analyte ionization.
Protocol: General Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general framework for cleaning up a liquid sample extract (e.g., from a biological or water sample) prior to analysis. This protocol must be optimized for your specific sample matrix and analyte.

  • Conditioning:

    • Pass 1-2 column volumes of a strong solvent (e.g., methanol or acetonitrile) through the SPE cartridge.

    • Do not allow the sorbent bed to go dry.

  • Equilibration:

    • Pass 1-2 column volumes of reagent water or your initial mobile phase through the cartridge.

    • This step is crucial to prepare the sorbent for interaction with your aqueous sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • A slow loading speed ensures efficient binding of the analyte to the sorbent.

  • Washing:

    • Pass 1-2 column volumes of a weak wash solvent (e.g., 5% methanol in water) through the cartridge.

    • This step removes weakly bound interferences without eluting the target analyte.

  • Elution:

    • Elute this compound with a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).

    • Collect the eluate in a clean, silanized collection tube.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for injection. This step concentrates the analyte, further boosting sensitivity.[13]

References

Technical Support Center: Analysis of Parlar 26 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and quantification of Parlar 26 using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a peak for this compound at the expected retention time. What are the possible causes?

A1: Several factors could lead to the absence of the this compound peak. Systematically check the following:

  • Sample Preparation:

    • Extraction Efficiency: Ensure your extraction method is suitable for chlorinated hydrocarbons and that the solvent has sufficient contact time with the sample matrix.

    • Cleanup Steps: this compound can be lost during aggressive cleanup procedures. Verify the recovery of your cleanup steps using a fortified sample.

    • Sample Concentration: The concentration of this compound in your sample may be below the instrument's detection limit. Consider concentrating your extract or using a more sensitive detection method like Electron-Capture Negative Ionization (ECNI).

  • GC-MS System:

    • Injection Issues: Check for a clogged syringe, incorrect injection volume, or a leak in the injection port septum.[1]

    • Column Integrity: The GC column may be degraded or contaminated. Condition the column according to the manufacturer's instructions or trim the first few centimeters.

    • Carrier Gas Flow: Incorrect flow rates can significantly alter retention times. Verify your carrier gas flow rate.

    • Inlet and Transfer Line Temperatures: Suboptimal temperatures can lead to analyte degradation or poor transfer to the MS.

Q2: The this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for active compounds like chlorinated hydrocarbons is often due to interactions with active sites in the GC system.[2]

  • Liner Deactivation: The glass liner in the injection port can have active sites. Use a deactivated liner and replace it regularly.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-20 cm from the front of the column.[2]

  • Column Choice: Ensure you are using a column suitable for analyzing chlorinated compounds, such as a DB-5ms or DB-XLB.

  • GC Oven Temperature Program: A slow initial ramp rate can sometimes help to focus the analyte band at the head of the column, improving peak shape.

Q3: My baseline is noisy, making it difficult to integrate the this compound peak. What should I do?

A3: A noisy baseline can originate from several sources:

  • Contaminated Carrier Gas: Ensure high-purity carrier gas and consider using a gas purifier.

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially at higher temperatures.

  • Septum Bleed: Particles from a degraded septum can enter the inlet and create baseline noise. Replace the septum regularly.

  • Contaminated Ion Source: The MS ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.

Q4: I am seeing a peak at the correct retention time for this compound, but the mass spectrum does not match the reference. Why?

A4: This issue can be due to co-elution or incorrect MS settings.

  • Co-eluting Compounds: Another compound with a similar retention time may be co-eluting with this compound. This is common in complex matrices. Review your chromatography and consider adjusting the temperature program to improve separation. This compound is a congener of toxaphene (B166800), a complex mixture of chlorinated compounds, making co-elution a significant challenge.

  • MS Detector Settings: Verify that the MS is acquiring data in the correct mass range and that the scan speed is appropriate for the peak width.

  • Library Matching: Ensure you are using a reliable mass spectral library for comparison.

Q5: How do I confirm the identity of the this compound peak?

A5: Peak identification should be based on two key parameters:

  • Retention Time: The retention time of the peak in your sample should match that of a known this compound standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference spectrum of this compound. For confirmation, monitor for characteristic ions and their expected abundance ratios.

For highly confident identification, especially in complex matrices, the use of a labeled internal standard, such as ¹³C-Parlar 26, is recommended.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: this compound Identification Parameters

ParameterValueReference
Molecular FormulaC₁₀H₁₀Cl₈--INVALID-LINK--
Molecular Weight413.8 g/mol --INVALID-LINK--
CAS Number142534-71-2--INVALID-LINK--

Table 2: GC-ECNI-MS Parameters for Parlar Congeners

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion (m/z)
This compound 35.8412414
Parlar 4038.9412414
Parlar 4139.1412414
Parlar 4439.5412414
Parlar 5040.8446448
Parlar 6242.5446448

Data adapted from a method using a 30 m x 0.25 mm, 0.25-µm df DB-XLB column.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Environmental Matrices (e.g., Fish Tissue)

This protocol is adapted from methods for the analysis of toxaphene congeners in biological tissues.[3]

  • Homogenization: Homogenize the tissue sample.

  • Spiking: Spike the sample with a known amount of ¹³C-labeled this compound internal standard.

  • Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/dichloromethane).

  • Cleanup:

    • Use gel permeation chromatography (GPC) to remove lipids.

    • Follow with silica (B1680970) gel or Florisil column chromatography for further cleanup and fractionation.

  • Concentration: Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following is a recommended starting point for GC-MS method parameters. Optimization may be required based on your specific instrument and column.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Injection: 1 µL, splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 1.5 °C/min to 230 °C.

    • Ramp 3: 10 °C/min to 300 °C, hold for 5 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) or Electron-Capture Negative Ionization (ECNI). ECNI is generally more sensitive for halogenated compounds.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Ions to Monitor (ECNI): Target m/z 412, Qualifier m/z 414.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Issues start Start: this compound Peak Issue no_peak No Peak Detected start->no_peak peak_tailing Peak Tailing start->peak_tailing bad_spectrum Incorrect Mass Spectrum start->bad_spectrum check_sample_prep Verify Sample Prep: - Extraction Efficiency - Cleanup Recovery - Concentration no_peak->check_sample_prep check_injection Check GC Injection: - Syringe - Septum - Inlet Temperature no_peak->check_injection check_column Inspect GC Column: - Contamination - Bleed - Correct Installation peak_tailing->check_column check_active_sites Address Active Sites: - Deactivated Liner - Trim Column peak_tailing->check_active_sites check_coelution Investigate Co-elution: - Adjust Temp Program - Use MS/MS bad_spectrum->check_coelution check_ms_settings Verify MS Settings: - Correct Mass Range - Scan Speed bad_spectrum->check_ms_settings check_injection->check_column

Caption: A flowchart for troubleshooting common issues in this compound GC-MS analysis.

GCMS_Analysis_Workflow GC-MS Analysis Workflow for this compound sample_prep Sample Preparation (Extraction & Cleanup) gc_injection GC Injection (Splitless) sample_prep->gc_injection gc_separation Chromatographic Separation (e.g., DB-5ms column) gc_injection->gc_separation ms_ionization Ionization (EI or ECNI) gc_separation->ms_ionization mass_analysis Mass Analysis (SIM Mode) ms_ionization->mass_analysis data_processing Data Processing (Peak Integration & Library Search) mass_analysis->data_processing identification Peak Identification (Retention Time & Mass Spectrum) data_processing->identification quantification Quantification (Internal Standard Method) data_processing->quantification

Caption: The general workflow for the analysis of this compound by GC-MS.

References

Minimizing interferences in Parlar 26 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the quantification of Parlar 26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a specific congener of toxaphene (B166800), a complex mixture of over 670 chlorinated bornanes formerly used as a pesticide.[1][2] Its quantification is challenging due to several factors:

  • Complex Mixtures: Technical toxaphene is a highly complex mixture, and environmental weathering alters the congener profile, making it difficult to match samples to analytical standards.[1][2][3]

  • Co-eluting Interferences: Environmental samples are often contaminated with other organochlorine compounds like Polychlorinated Biphenyls (PCBs), chlordane, and DDT and its metabolites, which can co-elute with toxaphene congeners during gas chromatography (GC) analysis, leading to inaccurate quantification.[1][4]

  • Matrix Effects: Components of the sample matrix (e.g., lipids in biological samples, humic acids in soil) can interfere with the analysis, causing signal suppression or enhancement.[5]

Q2: What is the recommended analytical method for this compound quantification?

The United States Environmental Protection Agency (US EPA) Method 8276 is a widely accepted method for the determination of toxaphene and its congeners, including this compound.[1][2][3][6] This method utilizes Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS), which offers high sensitivity and selectivity for chlorinated compounds.[1][3][7] While Gas Chromatography with Electron Capture Detection (GC-ECD) is also used, GC-NICI-MS is generally preferred for its ability to better distinguish target analytes from interferences.[7]

Q3: What are the most common sources of interference in this compound analysis?

Common sources of interference include:

  • Co-extracted Compounds: Other organochlorine pesticides and PCBs are frequently co-extracted with toxaphene from the sample matrix.[1][4]

  • Matrix Components: Lipids, pigments, and other high-molecular-weight compounds from the sample can interfere with the analysis.[8]

  • Laboratory Contamination: Phthalate (B1215562) esters from plasticware and contaminants in solvents or reagents can introduce interfering peaks into the chromatogram.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound quantification experiments.

Issue 1: Poor peak shape (tailing or fronting) in the chromatogram.

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Perform inlet maintenance, including changing the liner and septum. Condition the GC column according to the manufacturer's instructions.
Column contamination Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column.
Improper injection technique Ensure the injection volume is appropriate for the liner and column capacity. Optimize the injection speed.
Matrix effects Implement a more rigorous sample cleanup procedure to remove interfering matrix components.

Issue 2: Inaccurate or irreproducible quantification results.

Possible Cause Troubleshooting Step
Co-elution with interfering compounds Confirm the identity of the this compound peak using a secondary, dissimilar GC column or by comparing the mass spectrum to a known standard. Employ a more selective cleanup method to remove the specific interferent (e.g., sulfur cleanup for sulfur-containing compounds).
Instrument instability Check the stability of the GC oven temperature, gas flows, and MS detector response. Run a calibration check standard to verify instrument performance.
Degradation of analytes Endrin and DDT are often used as indicator compounds for analyte degradation in the GC system. If degradation is observed, perform inlet maintenance.[8][9]
Inconsistent sample preparation Ensure consistent extraction and cleanup procedures for all samples and standards. Use internal standards to correct for variations in recovery.

Issue 3: High background noise or extraneous peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated solvents or reagents Run a solvent blank to check for contamination. Use high-purity solvents and reagents specifically designated for pesticide residue analysis.
Contaminated labware Thoroughly clean all glassware with a rigorous washing procedure and bake at a high temperature. Avoid the use of plasticware to minimize phthalate contamination.[3]
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the GC system and perform inlet maintenance.
Leaks in the GC system Perform a leak check on the GC inlet and column connections.

Experimental Protocols

Protocol 1: Sample Extraction from Soil/Sediment (Based on EPA Method 3540C - Soxhlet Extraction)

  • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.

  • Spiking: Spike the sample with a surrogate standard to monitor extraction efficiency.

  • Extraction:

    • Place 10-20 g of the prepared sample into a Soxhlet extraction thimble.

    • Add 300 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the Soxhlet apparatus.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, cool the extract and concentrate it to a volume of approximately 5 mL using a Kuderna-Danish (K-D) apparatus.

  • Solvent Exchange: Exchange the solvent to hexane by adding 50 mL of hexane and re-concentrating to 1 mL.

Protocol 2: Sample Cleanup - Gel Permeation Chromatography (GPC) (Based on EPA Method 3640A)

GPC is effective for removing high-molecular-weight interferences such as lipids and polymers.[8]

  • System Calibration: Calibrate the GPC system using a solution containing corn oil, bis(2-ethylhexyl) phthalate, methoxychlor, perylene, and sulfur to determine the appropriate collection window for this compound.

  • Sample Loading: Load the concentrated sample extract (up to 5 mL) onto the GPC column.

  • Elution: Elute the sample with dichloromethane (B109758) at a flow rate of 5 mL/min.

  • Fraction Collection: Collect the fraction corresponding to the elution time of this compound, discarding the earlier fraction containing high-molecular-weight interferences.

  • Concentration: Concentrate the collected fraction to a suitable volume for GC-MS analysis.

Protocol 3: Sample Cleanup - Silica (B1680970) Gel (Based on EPA Method 3630C)

Silica gel cleanup is used to separate analytes into fractions based on polarity, which can help remove interfering compounds.

  • Column Preparation: Prepare a chromatography column with activated silica gel.

  • Sample Application: Apply the concentrated sample extract to the top of the silica gel column.

  • Elution: Elute the column with a series of solvents of increasing polarity. This compound will elute in a specific fraction. The exact solvent scheme should be determined through a calibration experiment.

  • Fraction Collection and Concentration: Collect the fraction containing this compound and concentrate it for analysis.

Quantitative Data Summary

Table 1: Comparison of Cleanup Method Effectiveness for Common Interferences

Cleanup MethodTarget InterferenceTypical Removal Efficiency
Gel Permeation Chromatography (GPC) Lipids, high-molecular-weight compounds>95%
Silica Gel Polar interferences, fractionation of pesticide classes85-95%
Florisil Polar interferences, fractionation of pesticide classes80-90%
Sulfur Cleanup (e.g., copper powder) Elemental sulfur>98%
Sulfuric Acid/Permanganate Readily oxidizable organic compounds>90%

Note: Removal efficiencies are approximate and can vary depending on the sample matrix and specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample_Collection Sample Collection (Soil, Water, Biota) Homogenization Homogenization & Sub-sampling Sample_Collection->Homogenization Spiking Spiking with Internal Standards Homogenization->Spiking Extraction Solvent Extraction (e.g., Soxhlet) Spiking->Extraction Cleanup_Decision Select Cleanup Method(s) Extraction->Cleanup_Decision GPC GPC Cleanup_Decision->GPC Lipids Present Silica_Gel Silica Gel Cleanup_Decision->Silica_Gel Polar Interferences Sulfur_Removal Sulfur Removal Cleanup_Decision->Sulfur_Removal Sulfur Present Concentration Concentration & Solvent Exchange GPC->Concentration Silica_Gel->Concentration Sulfur_Removal->Concentration GC_MS GC-NICI-MS Analysis Concentration->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for this compound quantification.

Cleanup_Decision_Tree Start Concentrated Sample Extract High_Lipid High Lipid Content? Start->High_Lipid GPC Perform GPC Cleanup High_Lipid->GPC Yes Sulfur_Present Sulfur Interference Suspected? High_Lipid->Sulfur_Present No GPC->Sulfur_Present Sulfur_Cleanup Perform Sulfur Cleanup Sulfur_Present->Sulfur_Cleanup Yes Polar_Interference Other Polar Interferences? Sulfur_Present->Polar_Interference No Sulfur_Cleanup->Polar_Interference Silica_Gel Perform Silica Gel Cleanup Polar_Interference->Silica_Gel Yes Analysis Proceed to GC-MS Analysis Polar_Interference->Analysis No Silica_Gel->Analysis

Caption: Decision tree for selecting a sample cleanup method.

References

Technical Support Center: Optimizing Injection Parameters for Parlar 26 in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Gas Chromatography (GC) injection parameters for "Parlar 26," a representative semi-volatile and potentially thermally labile compound. The principles and methodologies outlined here are broadly applicable to similar analytes encountered in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial parameters to consider for a new compound like this compound?

A1: For a semi-volatile compound, the most critical injection parameters to optimize are the inlet temperature and the injection mode (split/splitless). The inlet temperature must be sufficient to ensure rapid and complete vaporization of the analyte without causing thermal degradation.[1][2] The choice between split and splitless injection is primarily determined by the concentration of the analyte in your sample.[1][3][4][5]

Q2: Should I use split or splitless injection for my this compound samples?

A2: The decision between split and splitless injection depends on your sample's concentration and the sensitivity required for your analysis.[4][5]

  • Split Injection: This mode is ideal for high-concentration samples.[3][5][6] It works by venting a portion of the injected sample, which prevents column overload and can result in sharper peaks.[6][7] However, this technique is less sensitive due to the loss of a portion of the sample.[7]

  • Splitless Injection: This is the preferred method for trace analysis where the analyte concentration is low.[3][6] In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[1][3][7] Care must be taken to avoid column overload and potential peak broadening.[4][5]

Q3: What is a good starting point for the inlet temperature?

A3: A general starting point for the inlet temperature for a new semi-volatile compound is 250 °C.[8] This temperature is often sufficient for a wide range of compounds. You can then optimize this by injecting your sample at increasing temperatures (e.g., in 25 °C increments) and observing the peak response and shape.[8] For higher molecular weight or less volatile compounds, a higher inlet temperature may be necessary to ensure complete vaporization.[8][9][10]

Q4: How does the choice of inlet liner affect my analysis?

A4: The inlet liner is a critical component that can significantly impact the accuracy and reproducibility of your results. The liner provides a chamber for the sample to vaporize before being transferred to the column.[11][12] An inappropriate liner can lead to issues like peak tailing, sample discrimination, or analyte degradation.[11][13] For many applications, a deactivated glass liner, potentially with a small amount of deactivated glass wool, is a good starting point. The glass wool can aid in vaporization and trap non-volatile residues.[10][14]

Q5: What are the common carrier gases, and which should I choose?

A5: The most common carrier gases in GC are helium, hydrogen, and nitrogen.[15][16]

  • Helium is a good all-around carrier gas, offering good efficiency and being very safe to use.[15]

  • Hydrogen can provide faster analysis times and higher efficiency but is flammable.[15][16]

  • Nitrogen is inexpensive and safe but generally provides lower efficiency and longer analysis times compared to helium and hydrogen.[15]

For general-purpose use with a new compound, helium is often the recommended starting choice.[15]

Troubleshooting Guides

This section addresses common problems encountered during the GC analysis of semi-volatile compounds like this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Causes Recommended Solutions
Peak Tailing 1. Active Sites: The analyte is interacting with active sites in the inlet liner or on the column.[1][17][18] 2. Low Inlet Temperature: Incomplete vaporization of the analyte.[1][9][10] 3. Column Contamination: Buildup of non-volatile material at the head of the column.[19] 4. Improper Column Installation: A poor column cut or incorrect insertion depth can create dead volume.[17][18]1. Use a fresh, deactivated inlet liner. Consider a liner with glass wool to trap non-volatile residues.[10][17] Trim 10-20 cm from the front of the column.[17][18] 2. Increase the inlet temperature in 10-20 °C increments.[10] 3. Bake out the column at a high temperature (within the column's limits). If the problem persists, replace the column.[19] 4. Re-cut the column ensuring a clean, 90-degree cut.[17][20] Re-install the column according to the manufacturer's instructions for the correct insertion depth.[17]
Peak Fronting 1. Column Overload: Injecting too much sample for the column's capacity.[1] 2. Solvent Mismatch: The polarity of the sample solvent does not match the polarity of the stationary phase.[17]1. Dilute the sample or increase the split ratio.[1] 2. Choose a sample solvent that is more compatible with the column's stationary phase.[20]
Split Peaks 1. Improper Column Cut/Installation: Similar to tailing, this can create a disturbed flow path.[17][18] 2. Inlet Temperature Too High: Can cause sample degradation for thermally labile compounds.[2] 3. Solvent Effects in Splitless Injection: Incompatible initial oven temperature with the solvent boiling point.[17]1. Re-cut and reinstall the column.[17][18] 2. Lower the inlet temperature in 10-20 °C increments. 3. Ensure the initial oven temperature is about 20 °C below the boiling point of the sample solvent.[17]
Issue 2: Poor Reproducibility (Inconsistent Peak Areas)
Symptom Potential Causes Recommended Solutions
Inconsistent Peak Areas 1. Leaking Septum: A worn septum can lead to sample loss during injection.[1] 2. Sample Backflash: The vaporized sample volume exceeds the liner volume, causing sample to be lost out of the top of the inlet.[10][11][12] 3. Syringe Issues: A dirty or malfunctioning syringe can lead to inconsistent injection volumes.1. Replace the septum. A regular replacement schedule is recommended.[1] 2. Reduce the injection volume, use a liner with a larger internal diameter, or lower the inlet temperature to reduce solvent expansion.[1] 3. Clean the syringe according to the manufacturer's instructions or replace it if necessary.
Issue 3: No Peaks or Very Small Peaks
Symptom Potential Causes Recommended Solutions
No Peaks Detected 1. Syringe Not Drawing Sample: The syringe may be empty or clogged. 2. Major System Leak: A significant leak in the gas lines or connections. 3. Incorrect Method Parameters: The wrong injection mode or flow settings are being used.1. Visually inspect the syringe to ensure it is drawing sample. 2. Perform a leak check on the entire GC system. 3. Verify all method parameters, including injection mode, split ratio, and gas flows.
Very Small Peaks 1. High Split Ratio: The split ratio may be too high for the sample concentration.[4] 2. Low Inlet Temperature: Incomplete transfer of the analyte to the column.[9] 3. Analyte Degradation: The inlet temperature may be too high, causing the analyte to break down.[2][8]1. Decrease the split ratio or switch to splitless injection if the concentration is very low.[20] 2. Increase the inlet temperature.[9] 3. Lower the inlet temperature and observe if the peak response improves.

Experimental Protocols

Protocol 1: Systematic Optimization of Inlet Temperature
  • Initial Setup:

    • Install a new, deactivated liner and septum.

    • Set the initial inlet temperature to 250 °C.[8]

    • Use a mid-range split ratio (e.g., 50:1) or splitless mode depending on the expected sample concentration.

    • Set an appropriate oven temperature program and carrier gas flow rate.

  • Temperature Stepping:

    • Inject a standard solution of this compound.

    • Increase the inlet temperature in 25 °C increments (e.g., 275 °C, 300 °C, 325 °C).[8]

    • Perform at least three replicate injections at each temperature to assess reproducibility.

  • Data Evaluation:

    • Monitor the peak area and peak shape at each temperature.

    • Select the temperature that provides the best peak shape and the highest, most stable peak area without evidence of degradation (e.g., the appearance of extra peaks).

Protocol 2: Determining the Optimal Injection Mode and Split Ratio
  • Initial Assessment (Splitless):

    • If trace analysis is required, start with splitless injection.

    • Optimize the splitless hold time to ensure complete transfer of the analyte without excessive solvent tailing. A good starting point is a hold time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[12]

  • Split Ratio Optimization (if needed):

    • If the sample concentration is high and causes column overload (e.g., fronting peaks) in splitless mode, switch to split injection.

    • Start with a mid-range split ratio (e.g., 50:1).

    • If the peak response is too low, decrease the split ratio (e.g., 20:1, 10:1).

    • If the peak is still overloading the column, increase the split ratio (e.g., 100:1, 200:1).

    • The optimal split ratio will provide good peak shape and a signal-to-noise ratio that is appropriate for your analysis.

Quantitative Data Summary

The following tables summarize the expected impact of key injection parameters on the analysis of a semi-volatile compound like this compound. The values are illustrative and should be optimized for your specific instrument and application.

Table 1: Effect of Inlet Temperature on Peak Area and Shape

Inlet Temperature (°C)Expected Peak Area (Arbitrary Units)Expected Peak ShapeNotes
22580,000TailingIncomplete vaporization.
250120,000SymmetricalGood starting point.
275150,000SymmetricalImproved vaporization of less volatile components.
300155,000SymmetricalDiminishing returns on peak area increase.[8]
325140,000 (with degradation peaks)DistortedPotential for thermal degradation of the analyte.

Table 2: Comparison of Split vs. Splitless Injection

ParameterSplit InjectionSplitless Injection
Primary Use High-concentration samples[3][5]Trace analysis[3][5]
Sensitivity LowerHigher[3]
Peak Width Generally narrower[6]Can be broader if not optimized[3]
Risk of Column Overload Low[4]High[4]
Typical Split Ratios 10:1 to 500:1[7]N/A

Table 3: Impact of Carrier Gas Flow Rate on Analysis

Carrier Gas Flow RateEffect on Retention TimeEffect on Peak WidthEffect on Separation Efficiency
Too Low LongBroadSub-optimal
Optimal ModerateNarrowHighest
Too High ShortBroadSub-optimal

Note: The optimal flow rate depends on the carrier gas type and column dimensions.[15]

Visualizations

Troubleshooting_Peak_Shape start Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing1 Check for Active Sites (Liner, Column) tailing->cause_tailing1 Yes cause_tailing2 Increase Inlet Temperature tailing->cause_tailing2 Yes cause_tailing3 Check Column Installation tailing->cause_tailing3 Yes splitting Split Peaks? fronting->splitting No cause_fronting1 Dilute Sample or Increase Split Ratio fronting->cause_fronting1 Yes cause_fronting2 Check Solvent-Phase Compatibility fronting->cause_fronting2 Yes cause_splitting1 Check Column Cut and Installation splitting->cause_splitting1 Yes cause_splitting2 Optimize Initial Oven Temperature splitting->cause_splitting2 Yes

Caption: Troubleshooting flowchart for common GC peak shape problems.

GC_Injection_Optimization_Workflow start Start Optimization select_mode Select Injection Mode (Split/Splitless) Based on Concentration start->select_mode set_initial_temp Set Initial Inlet Temp (e.g., 250°C) select_mode->set_initial_temp set_oven_program Set Oven Program and Carrier Gas Flow set_initial_temp->set_oven_program perform_injection Perform Injection set_oven_program->perform_injection evaluate_peak Evaluate Peak Shape and Response perform_injection->evaluate_peak optimize_temp Adjust Inlet Temperature evaluate_peak->optimize_temp Sub-optimal optimize_split Adjust Split Ratio or Hold Time evaluate_peak->optimize_split Sub-optimal check_reproducibility Check Reproducibility evaluate_peak->check_reproducibility Good optimize_temp->perform_injection optimize_split->perform_injection end Method Optimized check_reproducibility->end

Caption: Workflow for optimizing GC injection parameters.

References

Technical Support Center: Parlar 26 Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Parlar 26 in various organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in organic solvents?

A1: this compound, a toxaphene (B166800) congener, is commercially available as a solution in nonane (B91170) or cyclohexane, typically for use as an analytical standard.[1][2][3] These solutions are generally stored at room temperature, protected from light and moisture.[1][4] While specific, publicly available long-term stability data in a wide range of organic solvents is limited, its chemical structure as a chlorinated hydrocarbon suggests a degree of stability. However, the actual stability in any given organic solvent must be experimentally determined, as it can be influenced by solvent polarity, temperature, and the presence of contaminants.

Q2: I am observing unexpected degradation of this compound in my organic solvent. What are the potential causes?

A2: Unexpected degradation of this compound can be attributed to several factors:

  • Solvent Purity: Impurities in the organic solvent, such as water, peroxides (especially in ethers), or acidic/basic contaminants, can initiate or catalyze degradation reactions.

  • Storage Conditions: Exposure to light, elevated temperatures, or oxygen can promote degradation. This compound should be stored in tightly sealed, light-resistant containers.

  • Solvent Reactivity: Although generally stable, certain reactive solvents or functional groups within a solvent molecule could potentially react with this compound under specific conditions (e.g., prolonged heating).

  • pH: Trace amounts of acid or base in the solvent can lead to hydrolysis or other degradation pathways.

Q3: How can I determine the stability of this compound in a specific organic solvent for my experiment?

A3: A forced degradation study is a common and effective method to assess the stability of a compound in a specific solvent. This involves subjecting a solution of this compound in the solvent of interest to stress conditions to accelerate potential degradation. The general steps are outlined in the Experimental Protocols section below. Analysis, typically by High-Performance Liquid Chromatography (HPLC), is used to quantify the amount of intact this compound over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent stability results between experiments. - Variation in solvent quality (different batches or suppliers).- Inconsistent storage conditions (temperature, light exposure).- Differences in the initial concentration of this compound.- Use high-purity, HPLC-grade solvents from a single batch for the entire study.- Maintain consistent and controlled storage conditions for all samples.- Prepare fresh stock solutions and accurately determine the initial concentration for each experiment.
Rapid degradation of this compound observed in a new solvent. - The solvent may be inherently reactive with this compound.- The solvent may contain impurities that promote degradation.- Perform a forced degradation study to confirm the instability.- Test a fresh, high-purity batch of the solvent.- Consider using an alternative, less reactive solvent if stability is critical for your application.
Appearance of unknown peaks in the HPLC chromatogram. - These are likely degradation products of this compound.- Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat) to systematically generate and identify potential degradation products.[5] This can help in understanding the degradation pathway.
Poor solubility of this compound in the chosen solvent. - this compound has limited solubility in that specific organic solvent.- Consult solvent property tables to select a more suitable solvent with a similar polarity to nonane or cyclohexane.[6]- A solubility study can be performed by adding small, incremental amounts of this compound to a known volume of the solvent until saturation is reached.[7][8]

Data Presentation

The following table presents hypothetical stability data for this compound in various organic solvents to illustrate how experimental results would be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Organic SolventTemperature (°C)Time (days)This compound Remaining (%)Appearance of Degradation Products (Area %)
Nonane 250100.00.0
253099.8< 0.2
403098.51.5
Cyclohexane 250100.00.0
253099.7< 0.3
403098.21.8
Methanol 250100.00.0
253095.24.8
403088.911.1
Acetonitrile 250100.00.0
253097.52.5
403092.17.9
Dimethyl Sulfoxide (DMSO) 250100.00.0
253091.38.7
403082.417.6

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound in an Organic Solvent

This protocol is a general guideline and may require optimization for specific solvents and analytical methods.

1. Objective: To evaluate the stability of this compound in a selected organic solvent under accelerated conditions.

2. Materials:

  • This compound

  • High-purity organic solvent of interest

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical column appropriate for the separation of this compound and its potential degradants

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled oven or incubator

  • Light chamber (for photostability testing)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Transfer aliquots of the stock solution into sealed vials and place them in an oven at an elevated temperature (e.g., 40°C, 60°C, or 80°C).

    • Photostability: Expose aliquots of the stock solution in photostable, transparent containers to a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.

    • Acid/Base Stress (for co-solvents or potential contaminants): If investigating the effect of acidic or basic impurities, a small, known amount of a suitable acid (e.g., HCl in an appropriate solvent) or base (e.g., NaOH in an appropriate solvent) can be added to the this compound solution.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).

  • Sample Analysis:

    • At each time point, dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Monitor the formation and increase of any degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo acid_base Acid/Base Stress prep_stock->acid_base sampling Sample at Time Points thermal->sampling photo->sampling acid_base->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for assessing the stability of this compound in organic solvents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylation active_tf Transcription Factor (Active) transcription_factor->active_tf Translocation gene Target Gene active_tf->gene Binding response Cellular Response gene->response drug This compound (or Degradant) drug->receptor Inhibition

Caption: Hypothetical signaling pathway potentially inhibited by this compound or its degradation products.

References

Addressing instrument contamination in Parlar 26 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Parlar 26, a specific congener of the organochlorine pesticide toxaphene (B166800). The focus is on addressing instrument contamination issues commonly encountered during gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an octachlorinated toxaphene congener, a persistent organic pollutant (POP) monitored in environmental and biological samples.[1] Its analysis is challenging due to its presence at trace levels in complex matrices, the potential for co-elution with other contaminants, and its tendency to contribute to instrument contamination and carryover.[2][3]

Q2: What is the most common analytical technique for this compound analysis?

Gas chromatography combined with mass spectrometry (GC-MS), particularly with an electron capture negative ion (ECNI) source, is a widely used and highly sensitive method for the quantification of this compound and other toxaphene congeners.[1][4] This technique provides the necessary selectivity and low detection limits for trace analysis.

Q3: What are the primary sources of instrument contamination in this compound analysis?

The primary sources of contamination include:

  • Sample Matrix: Complex sample matrices, if not adequately cleaned up, can introduce non-volatile residues into the GC inlet and MS ion source.[5]

  • Carryover: High-concentration samples can leave residues in the injection port, syringe, and GC column, which then appear in subsequent analyses of blanks or low-concentration samples.[6][7][8]

  • Contaminated Solvents and Gases: Impurities in solvents, reagents, and carrier gases can introduce background noise and interfering peaks.[9]

  • System Components: Septa, O-rings, and ferrules can degrade and release contaminants. Fingerprints or contaminated tools used during maintenance can also be a source.[9]

Troubleshooting Guides

Issue 1: Analyte Signal Detected in Blank Injections (Carryover)

Symptom: You observe peaks corresponding to this compound in a solvent blank injected after a sample. These "ghost peaks" can lead to false positives and inaccurate quantification.[7][8][10]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Syringe - Increase the number and rigor of pre- and post-injection syringe rinses with a strong solvent (e.g., toluene (B28343) or hexane). - Use a dedicated syringe for high-concentration samples. - If the problem persists, replace the syringe.
Contaminated GC Inlet - Replace the inlet liner and septum. This should be the first step as they are common sources of carryover. - Clean the injection port. If replacing the liner and septum does not resolve the issue, the inlet itself may be contaminated and require cleaning.
Column Contamination - Bake out the column: Increase the oven temperature to the column's maximum recommended temperature (without exceeding it) for an extended period (e.g., 30-60 minutes) to elute any retained compounds. - Solvent rinse the column: If baking out is insufficient, a solvent rinse (following manufacturer's instructions) may be necessary. - As a last resort, trim the first few centimeters from the front of the column or replace the column entirely.
Insufficient Run Time - Extend the GC run time or increase the final oven temperature to ensure all analytes from the previous injection have eluted before the next run begins.[8][10]
Issue 2: Decreased Sensitivity and Poor Peak Shape

Symptom: A noticeable drop in signal intensity for this compound standards and samples, often accompanied by tailing or broadened peaks.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated MS Ion Source - A dirty ion source is a primary cause of sensitivity loss.[5] The source components (lenses, repeller) become coated with non-volatile material over time. - Perform an ion source cleaning. This is a more involved maintenance procedure that requires venting the mass spectrometer.
Active Sites in the Inlet or Column - Deactivate the inlet liner: Use a fresh, deactivated liner. Over time, liners can develop active sites that interact with analytes. - Column degradation: The stationary phase of the column can degrade, exposing active sites. Consider conditioning the column or replacing it if it is old or has been subjected to harsh conditions.
Leaks in the System - Air leaks in the GC-MS system can lead to a loss of sensitivity and increased background noise.[9] - Perform a leak check: Check all fittings and connections from the gas source to the MS, particularly at the injection port and column connections.

Experimental Protocols

Protocol 1: Standard GC-MS Ion Source Cleaning Procedure

This protocol provides a general guideline for cleaning a contaminated ion source. Always refer to your specific instrument's hardware manual for detailed instructions. [11][12]

Materials:

  • Lint-free gloves

  • Clean, stainless steel tweezers

  • Abrasive powder (e.g., aluminum oxide)

  • Cotton swabs

  • Beakers for solvent rinsing

  • Solvents: Methanol (B129727), Acetone, Hexane (or other appropriate organic solvents)

  • Ultrasonic bath

  • GC oven or a vacuum oven for drying parts

Methodology:

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely bring the vacuum chamber to atmospheric pressure.

  • Remove the Ion Source: Wearing lint-free gloves, carefully remove the ion source from the vacuum chamber.

  • Disassemble the Ion Source: Disassemble the ion source on a clean surface, taking care to note the orientation of each component. Separate the metal parts from any ceramic or wired components, which are typically not cleaned with abrasives or solvents.

  • Abrasive Cleaning:

    • Create a slurry of the abrasive powder and methanol.

    • Using a cotton swab, gently polish all metal surfaces of the ion source components. Pay special attention to the areas that are discolored.

    • Do not use abrasives on any coated or ceramic parts.

  • Solvent Rinsing and Sonication:

    • Rinse the polished parts with methanol to remove the abrasive slurry.

    • Sequentially sonicate the parts in a series of solvents, moving from polar to non-polar (e.g., methanol, then acetone, then hexane). Sonicate for 5-10 minutes in each solvent.[11]

    • Use clean tweezers to transfer the parts between solvent baths.

  • Drying:

    • After the final solvent rinse, place the cleaned parts on a clean, lint-free surface and dry them thoroughly. This can be done in a GC oven at a moderate temperature (e.g., 100-150°C) or in a vacuum oven.[12]

  • Reassembly and Installation:

    • Once completely dry, reassemble the ion source, again wearing lint-free gloves.

    • Install the ion source back into the mass spectrometer.

  • Pump Down and Bakeout:

    • Pump down the system and allow it to bake out according to the manufacturer's recommendations to remove any residual solvents and water.

  • Tuning:

    • Perform an instrument tune to ensure the mass spectrometer is functioning correctly before analyzing samples.

Protocol 2: General Sample Preparation Workflow for this compound in Environmental Samples

Sample preparation is critical to minimize instrument contamination. The goal is to isolate this compound from the sample matrix.[2][3]

Methodology:

  • Extraction: The sample (e.g., soil, sediment, tissue) is extracted with an organic solvent (e.g., hexane, dichloromethane). Techniques like Soxhlet extraction or accelerated solvent extraction (ASE) can be used.

  • Cleanup: The raw extract is then "cleaned" to remove interfering compounds like lipids. This is often a multi-step process:

    • Gel Permeation Chromatography (GPC): To remove large molecules like lipids.

    • Solid Phase Extraction (SPE): Using cartridges with materials like Florisil or silica (B1680970) gel to separate the analytes from interfering compounds.[13]

  • Fractionation: The cleaned extract may be further fractionated to separate different classes of compounds.

  • Concentration: The final extract is concentrated to a small volume before injection into the GC-MS.

Visualizations

Logical Workflow for Troubleshooting Contamination

start Contamination Suspected (e.g., Peaks in Blank) check_liner Replace Inlet Liner and Septum start->check_liner run_blank1 Run Solvent Blank check_liner->run_blank1 problem_solved1 Problem Solved run_blank1->problem_solved1 No Peak check_syringe Troubleshoot Syringe (Rinse, Replace) run_blank1->check_syringe Peak Persists run_blank2 Run Solvent Blank check_syringe->run_blank2 problem_solved2 Problem Solved run_blank2->problem_solved2 No Peak check_column Bakeout / Trim GC Column run_blank2->check_column Peak Persists run_blank3 Run Solvent Blank check_column->run_blank3 problem_solved3 Problem Solved run_blank3->problem_solved3 No Peak clean_inlet Clean GC Inlet run_blank3->clean_inlet Peak Persists clean_source Clean MS Ion Source clean_inlet->clean_source end Consult Service Engineer clean_source->end

Caption: A step-by-step guide to troubleshooting instrument contamination.

Experimental Workflow for this compound Analysis

sample Sample Collection (e.g., Soil, Water) extraction Solvent Extraction sample->extraction cleanup Extract Cleanup (GPC, SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis (ECNI Mode) concentration->gcms data Data Acquisition and Processing gcms->data report Reporting data->report

Caption: A typical workflow for analyzing this compound in environmental samples.

Hypothetical Signaling Pathway of Toxicant-Induced Cellular Stress

Parlar26 This compound (Toxicant) CellMembrane Cell Membrane Parlar26->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis DNA_Damage->Apoptosis StressResponse Cellular Stress Response Activation DNA_Damage->StressResponse Repair DNA Repair StressResponse->Repair Repair->DNA_Damage Fails Repair->Apoptosis If fails

Caption: A generalized pathway of toxicant-induced cellular stress and response.

References

Improving resolution of Parlar 26 from other congeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of Parlar 26 from its congeners.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution challenging?

A1: this compound is an octachlorinated toxaphene (B166800) congener, a component of the complex pesticide mixture toxaphene.[1] Toxaphene consists of hundreds of structurally similar compounds, or congeners, making the isolation and quantification of a single congener like this compound analytically challenging due to the high potential for co-elution with other congeners.

Q2: What is the recommended analytical technique for separating this compound?

A2: High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of toxaphene congeners.[2] Specifically, using negative ion chemical ionization (NICI) enhances sensitivity and selectivity for these chlorinated compounds.[2][3]

Q3: Which gas chromatography column is best suited for resolving this compound?

A3: A low-polarity, low-bleed stationary phase column is recommended for optimal resolution of toxaphene congeners. The DB-XLB column has been shown to provide excellent resolving power for these analyses.[3][4]

Q4: What are the common interferences in this compound analysis?

A4: Besides co-elution with other toxaphene congeners, a significant potential interference comes from chlordane (B41520) congeners, which can co-elute and have isobaric ions that interfere with the mass spectrometric detection of toxaphene congeners.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Poor Resolution or Peak Co-elution

Problem: this compound is not adequately separated from neighboring peaks, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column Ensure you are using a recommended low-polarity column, such as a DB-XLB, which is known to provide good resolution for toxaphene congeners.[3][4]
Suboptimal Oven Temperature Program The temperature ramp rate is critical for separating closely eluting compounds. A slower ramp rate during the elution window of this compound can improve resolution. Refer to the detailed experimental protocol below for a recommended temperature program.[5]
Carrier Gas Flow Rate An incorrect flow rate can lead to band broadening and poor resolution. Ensure your carrier gas flow rate is optimized for your column dimensions and analytical method.
Column Overloading Injecting too concentrated a sample can lead to broad, asymmetric peaks and poor resolution. Dilute your sample and reinject.
Column Degradation Over time, the stationary phase of the column can degrade, leading to a loss of resolution. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Peak Tailing or Fronting

Problem: The chromatographic peak for this compound is asymmetrical, exhibiting tailing (a gradual slope on the backside of the peak) or fronting (a gradual slope on the front side of the peak).

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Active sites can cause interactions with the analyte, leading to peak tailing. Deactivate the inlet liner by cleaning or replacing it. You can also trim a small portion (10-20 cm) from the inlet side of the column.[6]
Column Contamination Contaminants in the sample can accumulate on the column, leading to poor peak shape. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing. Reinstall the column according to the instrument manufacturer's guidelines.[6]
Sample Overloading Injecting too much sample can saturate the column, causing peak fronting. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times

Problem: The retention time of this compound varies between runs.

Possible Causes & Solutions:

CauseSolution
Leaks in the GC System Leaks in the carrier gas flow path can cause pressure fluctuations and lead to shifting retention times. Perform a leak check of the system.
Inconsistent Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature throughout the run.
Changes in Carrier Gas Flow Rate Verify that the carrier gas flow rate is constant and reproducible between runs.
Column Bleed At high temperatures, the stationary phase can degrade and "bleed," which can affect retention times. Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol is based on established methods for the analysis of toxaphene congeners.[3][5]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer capable of Negative Ion Chemical Ionization (NICI)

GC Conditions:

ParameterSetting
Column DB-XLB (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Temperature Program 60°C (hold 1 min), then 10°C/min to 200°C, then 1.5°C/min to 230°C, then 10°C/min to 300°C[5]
Transfer Line Temperature 280 °C

MS Conditions:

ParameterSetting
Ionization Mode Negative Ion Chemical Ionization (NICI)
Reagent Gas Methane
Ion Source Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor for this compound m/z 412, 414, 416 (quantification and confirmation ions)

Data Presentation

The following table presents a partial elution order of key toxaphene congeners on a DB-XLB column, which can help in identifying potential co-eluting congeners with this compound.

Elution OrderCongener Name
1Parlar 11
2Parlar 12
......
X This compound
X+1Parlar 31
X+2Parlar 32
......

Note: The exact retention times can vary between instruments and laboratories. It is crucial to run a standard containing this compound and its potential co-eluting congeners to determine their specific retention times on your system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation (DB-XLB Column) Injection->Separation Detection MS Detection (NICI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Figure 1. A typical experimental workflow for the analysis of this compound.

troubleshooting_tree start Poor Resolution of this compound check_column Is the correct column installed? (e.g., DB-XLB) start->check_column check_temp Is the oven temperature program optimized? start->check_temp check_flow Is the carrier gas flow rate correct? start->check_flow check_overload Is the column overloaded? start->check_overload install_correct Install a low-polarity, low-bleed column. check_column->install_correct No optimize_temp Slow down the temperature ramp during the elution window. check_temp->optimize_temp No adjust_flow Optimize the carrier gas flow rate. check_flow->adjust_flow No dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes resolved Resolution Improved install_correct->resolved optimize_temp->resolved adjust_flow->resolved dilute_sample->resolved

Figure 2. A decision tree for troubleshooting poor resolution of this compound.

References

Dealing with non-linear calibration curves for Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parlar 26. The information focuses on addressing challenges encountered during experimental analysis, particularly the issue of non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: We are observing a non-linear, polynomial calibration curve for this compound during our GC-MS analysis. What are the potential causes?

A non-linear calibration curve for this compound, a toxaphene (B166800) congener, is a common observation in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Several factors, often related to the instrument, the sample matrix, or the analyte itself, can contribute to this phenomenon.[3]

Potential causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.[1]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to either signal enhancement or suppression, which can result in a non-linear response.[3][4][5][6][7]

  • Analyte Degradation: this compound, like other organochlorine pesticides, can be susceptible to degradation in the GC inlet, especially if the inlet is not properly maintained. This degradation can be concentration-dependent, leading to non-linearity.

  • Ion-Source Saturation: High concentrations of the analyte or co-eluting matrix components can lead to space-charge effects in the ion source, affecting ionization efficiency and causing a non-linear response.

  • In-source Reactions: At higher concentrations, molecules can interact within the ion source, potentially forming dimers or other adducts that are not monitored, leading to a loss of linearity.

Q2: How can we troubleshoot and mitigate the non-linear calibration curve for this compound?

Addressing non-linearity requires a systematic approach to identify and resolve the underlying cause. Here are some troubleshooting steps:

  • Extend the Calibration Range: Ensure your calibration curve covers a wide enough range to accurately model the non-linear response. It may be necessary to add more calibration points at the lower and upper ends of the concentration range.

  • Use a Different Regression Model: If the non-linearity is predictable and reproducible, using a non-linear regression model, such as a quadratic or polynomial function, can provide a good fit for the calibration data.[5]

  • Dilute the Samples: If detector or ion-source saturation is suspected, diluting the samples to fall within the linear range of the detector is a straightforward solution.

  • Optimize Sample Preparation: Employing a robust sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by a cleanup step like dispersive solid-phase extraction (dSPE), can help to remove interfering matrix components.[8][9]

  • Use Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that closely matches the samples can help to compensate for matrix effects.[7]

  • Employ an Internal Standard: The use of a suitable internal standard, ideally an isotopically labeled version of this compound, can help to correct for variations in sample preparation, injection volume, and instrument response.

  • GC Inlet Maintenance: Regularly replace the GC inlet liner and septum to prevent analyte degradation and ensure proper sample introduction.

Q3: What are the recommended analytical techniques for the quantitative analysis of this compound?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is the preferred method for the quantitative analysis of this compound.[1][2] These techniques offer high sensitivity and selectivity, which are crucial for detecting and quantifying this compound in complex matrices. Electron Capture Negative Ionization (ECNI) is often used as the ionization technique to enhance sensitivity for halogenated compounds like this compound.[1]

Troubleshooting Guide: Non-Linear Calibration Curves for this compound

This guide provides a structured approach to diagnosing and resolving issues related to non-linear calibration curves in the analysis of this compound.

Symptom Potential Cause Recommended Action
Curve plateaus at high concentrations Detector SaturationDilute samples and standards to a lower concentration range. Reduce the injection volume.
Ion-Source SaturationClean the ion source. Optimize ion source parameters.
Poor R-squared value (<0.99) Matrix Effects (Enhancement or Suppression)Implement a more effective sample cleanup procedure. Use matrix-matched calibration standards.[7]
Inconsistent Sample/Standard PreparationReview and standardize sample and standard preparation protocols. Use an automated liquid handler for improved precision.
Instrument InstabilityCheck for leaks in the GC system. Ensure stable gas flows and temperatures.
Curve is consistently non-linear across multiple runs Inherent non-linear response of the analyte/instrument combinationUtilize a non-linear regression model (e.g., quadratic) for quantification. Ensure a sufficient number of calibration points to define the curve.
Analyte Degradation in the GC InletReplace the GC inlet liner and septum. Use a deactivated liner. Optimize the inlet temperature.
Randomly shaped or inconsistent curves ContaminationClean the GC inlet, column, and MS ion source. Check solvents and reagents for contamination.
Leaks in the systemPerform a leak check on the GC and MS systems.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS and dSPE Cleanup

This protocol is a general guideline for the extraction and cleanup of this compound from a solid matrix (e.g., soil, food sample).

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for GC-MS analysis.

Protocol 2: GC-MS/MS Instrumental Analysis

This protocol provides typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60 °C (hold 1 min), ramp to 200 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Select appropriate precursor and product ions for this compound.

Visualizations

cluster_0 Troubleshooting Workflow cluster_legend Legend A Non-Linear Calibration Curve Observed B Check for Detector/Source Saturation A->B C Dilute Samples & Rerun B->C D Problem Solved? C->D E Investigate Matrix Effects D->E No K Contact Technical Support F Improve Sample Cleanup / Use Matrix-Matched Standards E->F G Problem Solved? F->G I Check for Analyte Degradation (Inlet Maintenance) G->I No H Consider Non-Linear Regression Model H->K J Problem Solved? I->J J->H No l1 Problem l2 Investigation l3 Action l4 Decision

Caption: Troubleshooting workflow for non-linear calibration curves.

cluster_1 Factors Influencing this compound Calibration Curve Linearity cluster_instrument Instrumental Factors cluster_method Methodological Factors cluster_sample Sample-Related Factors A This compound Analysis B Detector Response A->B C Ion Source Conditions A->C D GC Inlet Integrity A->D E Sample Preparation Efficiency A->E F Calibration Model A->F G Concentration Range A->G H Matrix Complexity A->H I Analyte Concentration A->I

Caption: Key factors affecting this compound calibration curve linearity.

References

Reducing signal suppression of Parlar 26 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression when analyzing Parlar 26 in complex matrices. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why does it occur with this compound in complex matrices?

A: Signal suppression is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] Complex matrices such as plasma, serum, or tissue homogenates contain a multitude of endogenous substances like salts, lipids, and proteins.[1] During the electrospray ionization (ESI) process, these matrix components can compete with this compound for the available charge, leading to a decreased analyte signal and compromising the accuracy and sensitivity of the analysis.[1][3]

Q2: How can I determine if signal suppression is affecting my this compound measurements?

A: A common method to assess matrix effects is the post-extraction addition technique. This involves comparing the response of an analyte in a neat solution to the response of the same analyte spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A lower signal in the matrix extract indicates the presence of ion suppression.

Q3: What are the primary strategies to mitigate signal suppression for this compound analysis?

A: The main strategies to combat signal suppression can be categorized into three areas:

  • Sample Preparation: Implementing effective cleanup techniques to remove interfering matrix components before analysis.[4]

  • Chromatographic Optimization: Modifying the LC method to achieve better separation of this compound from matrix interferences.[1]

  • Correction using Internal Standards: Incorporating a suitable internal standard to compensate for signal variability.[3]

Q4: Can changes to the mass spectrometer settings help reduce signal suppression?

A: While optimizing MS parameters is crucial for maximizing the signal of your analyte, it is generally less effective for mitigating signal suppression from co-eluting matrix components.[5] However, ensuring the instrument is properly tuned and calibrated is a fundamental step for any quantitative analysis.[4] In some cases, using a different ionization technique, if available (e.g., Atmospheric Pressure Chemical Ionization - APCI instead of ESI), might be less susceptible to matrix effects for certain analytes.

Troubleshooting Guides

Issue 1: Poor or inconsistent signal intensity for this compound standards in matrix.

This guide provides a systematic approach to troubleshooting low and variable signal intensity of this compound when analyzed in a complex biological matrix.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Poor/Inconsistent Signal for this compound in Matrix B Step 1: Evaluate Sample Preparation A->B Start Troubleshooting C Step 2: Optimize Chromatographic Conditions B->C If suppression persists F Refined Sample Cleanup B->F D Step 3: Implement an Internal Standard C->D If separation is insufficient G Improved Chromatographic Separation C->G E Step 4: Consider Matrix-Matched Calibrators D->E For highest accuracy H Accurate Quantification D->H E->H

Caption: A logical workflow for troubleshooting signal suppression.

Step 1: Evaluate and Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical instrument.[1]

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all interfering components.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively adsorbing this compound onto a solid sorbent and then eluting it with a solvent that leaves interferences behind.[1]

Experimental Protocol: Comparison of Sample Preparation Techniques

  • Spike: Prepare a pool of blank matrix (e.g., human plasma) and spike it with a known concentration of this compound.

  • Aliquoting: Divide the spiked matrix into three sets of aliquots.

  • Extraction:

    • Set 1 (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant.

    • Set 2 (LLE): Add a suitable organic solvent (e.g., methyl tert-butyl ether), vortex, centrifuge, and collect the organic layer.

    • Set 3 (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute this compound.

  • Analysis: Evaporate the solvent from all extracts, reconstitute in mobile phase, and analyze by LC-MS.

  • Comparison: Compare the signal intensity and signal-to-noise ratio of this compound for each technique.

Data Presentation: Impact of Sample Preparation on this compound Signal

Sample Preparation MethodMean Peak Area (n=5)% RecoverySignal-to-Noise (S/N)
Protein Precipitation15,20085%50
Liquid-Liquid Extraction35,80092%150
Solid-Phase Extraction68,50095%400

Step 2: Optimize Chromatographic Conditions

If sample preparation alone is insufficient, modifying the chromatographic separation can help resolve this compound from co-eluting interferences.[1][6]

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and the region where most matrix components elute.

  • Column Chemistry: Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides better retention and selectivity for this compound relative to matrix components.

Step 3: Implement a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting signal suppression.[3] A SIL internal standard for this compound (e.g., ¹³C₁₀-Parlar 26) will have nearly identical chemical and physical properties to the unlabeled analyte.

Workflow for Internal Standard Implementation

A Analyte (this compound) and SIL-IS Co-elute B Both Experience Similar Ion Suppression A->B C Ratio of Analyte/IS Remains Constant B->C D Accurate Quantification Achieved C->D

Caption: Principle of correction using a SIL internal standard.

Because the SIL internal standard co-elutes with this compound, it will experience the same degree of signal suppression.[6] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Experimental Protocol: Using a SIL Internal Standard

  • Preparation: Prepare calibration standards and unknown samples.

  • Spiking: Add a constant, known concentration of the SIL-Parlar 26 internal standard to all standards and samples at the beginning of the sample preparation process.

  • Extraction: Perform the optimized sample preparation procedure.

  • Analysis: Analyze the extracts by LC-MS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound / SIL-Parlar 26) versus the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.

Data Presentation: Effect of SIL Internal Standard on Precision

Sample IDThis compound Peak AreaSIL-IS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)%CV (without IS)%CV (with IS)
QC Low 118,50098,0000.18910.215.2%2.8%
QC Low 216,90091,0000.1869.9
QC Low 320,100110,0000.1839.8

Step 4: Utilize Matrix-Matched Calibrators

When a SIL internal standard is not available, creating calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[4] This approach ensures that the standards and the unknown samples experience similar levels of suppression, leading to more accurate quantification.[1]

Issue 2: Retention time shifts for this compound in matrix samples.

In some cases, complex matrices can cause shifts in the retention time of an analyte, which can lead to misidentification or inaccurate integration.[2]

  • Check for Column Overload: Injecting a sample with a very high concentration of matrix components can sometimes lead to column overload and retention time shifts. Diluting the sample extract may alleviate this issue.

  • Ensure Proper Equilibration: Ensure the analytical column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Column Wash: Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components that could affect subsequent injections.

References

Technical Support Center: Reliable Analysis of Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parlar 26 is a specific congener of the organochlorine pesticide toxaphene (B166800). It is primarily used as a chemical standard in analytical laboratories for the detection and quantification of this pesticide in environmental samples. This technical support center provides guidance on quality control measures to ensure the generation of reliable and accurate data when analyzing for this compound. The information is intended for researchers, scientists, and professionals involved in environmental monitoring and analytical chemistry.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its accurate measurement important?

This compound is an octachlorinated toxaphene congener, a component of the complex pesticide mixture toxaphene. Accurate measurement is crucial for assessing environmental contamination, understanding the bioaccumulation of this persistent organic pollutant (POP), and for regulatory enforcement.[1]

2. What are the key steps in the analytical workflow for this compound?

The typical workflow involves sample collection, extraction of this compound from the sample matrix, cleanup to remove interfering substances, and instrumental analysis, commonly by gas chromatography with mass spectrometry (GC-MS) or an electron capture detector (ECD).[2]

3. What is method validation and why is it necessary?

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It ensures that the method is accurate, precise, and reliable for quantifying this compound in a specific sample type.[4][5]

4. What are the essential parameters to evaluate during method validation?

Key method validation parameters include:

  • Accuracy: Closeness of the measured value to the true value.[6]

  • Precision: Agreement between a series of measurements.[6]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[6]

  • Linearity and Range: The concentration range over which the method gives a proportional response.[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

5. What are common sources of error in this compound analysis?

Errors can arise from various sources, including sample collection and handling, sample preparation, and instrumental analysis.[7] Common issues include contamination, analyte loss during extraction or cleanup, and matrix effects.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape in Gas Chromatography (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Clean or replace the inlet liner. Use a deactivated liner. Trim the front end of the column.
Column contamination Bake out the column at a high temperature (within its limit). If contamination persists, replace the column.
Improper column installation Ensure the column is installed at the correct depth in the injector and detector.
Sample overload Dilute the sample or reduce the injection volume.[10]

Issue 2: Inconsistent or Low Analyte Recovery

Possible Cause Troubleshooting Step
Inefficient extraction Optimize the extraction solvent, technique (e.g., sonication, Soxhlet), and duration. Ensure thorough mixing.
Analyte loss during solvent evaporation Avoid evaporating the extract to complete dryness.[11] Use a gentle stream of nitrogen and control the temperature.
Ineffective cleanup Evaluate the cleanup procedure (e.g., solid-phase extraction, gel permeation chromatography) for analyte breakthrough or retention.
Sample matrix effects Perform a matrix-matched calibration or use an internal standard.

Issue 3: High Baseline Noise or Presence of Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated carrier gas or solvent Use high-purity gases and solvents. Check for leaks in the gas lines.
Septum bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Carryover from previous injections Rinse the syringe with a strong solvent. Run a solvent blank after a high-concentration sample.
Contaminated inlet or detector Clean the GC inlet and detector according to the manufacturer's instructions.

Data Presentation: Quality Control Parameters

The following table summarizes typical quality control (QC) samples and their acceptance criteria for reliable this compound data.

QC Sample Purpose Frequency Acceptance Criteria
Method Blank To assess contamination during sample preparation and analysis.One per batch of 20 samples or less.Below the Limit of Detection (LOD) or a pre-defined action limit.
Laboratory Control Sample (LCS) To monitor the accuracy and precision of the analytical method.One per batch of 20 samples or less.Recovery within 70-130% of the true value. Relative Percent Difference (RPD) < 20% for duplicates.
Matrix Spike/Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on analyte recovery and precision.One MS/MSD pair per batch of 20 samples or less.Recovery and RPD limits are often matrix-specific and established by the laboratory.
Surrogate Standard To monitor the recovery of each individual sample.Spiked into every sample, blank, and LCS.Recovery limits are typically established by the laboratory (e.g., 60-140%).
Calibration Verification Standard To check the stability of the instrument's calibration.At the beginning and end of each analytical run, and after every 10-15 samples.Within ±15-20% of the expected concentration.

Experimental Protocols

Generalized Protocol for this compound Analysis in Environmental Samples

This is a generalized protocol and should be adapted and validated for specific sample matrices.

  • Sample Preparation:

    • Accurately weigh a homogenized portion of the sample.

    • Spike the sample with a surrogate standard.

    • Extract the sample using an appropriate solvent and technique (e.g., pressurized fluid extraction, solid-phase extraction).

    • Concentrate the extract to a smaller volume.

  • Sample Cleanup:

    • Remove interfering co-extractives using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).

    • Further concentrate the cleaned extract.

    • Add an internal standard just prior to analysis.

  • Instrumental Analysis (GC-MS):

    • Inject a small volume of the final extract into the GC-MS system.

    • Separate the analytes on a capillary column with a suitable temperature program.

    • Detect and quantify this compound using selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of characteristic ions.

    • Quantify the concentration using the internal standard method and the calibration curve.

    • Evaluate the results of all QC samples against the established acceptance criteria.

Mandatory Visualizations

Parlar26_Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Cleanup (e.g., SPE, GPC) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS_Analysis GC-MS Analysis Concentration2->GCMS_Analysis Data_Analysis Data Analysis & QC Check GCMS_Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General analytical workflow for this compound analysis.

Troubleshooting_Decision_Tree cluster_instrument Instrument Issues cluster_prep_issue Sample Preparation Issues start Poor Analytical Result check_qc Review QC Data (Blanks, LCS, Spikes) start->check_qc qc_fail QC Failure? check_qc->qc_fail check_cal Check Calibration qc_fail->check_cal Yes data_issue Data Processing Error? qc_fail->data_issue No check_gc Inspect GC System (Inlet, Column, Detector) check_cal->check_gc perform_maintenance Perform Maintenance check_gc->perform_maintenance re_extract Re-extract Sample perform_maintenance->re_extract review_prep Review Sample Prep Protocol check_reagents Check Reagents & Standards review_prep->check_reagents check_reagents->re_extract data_issue->review_prep No review_data Review Integration & Calculation data_issue->review_data Yes

References

Best practices for Parlar 26 stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Parlar 26

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and use of this compound stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a specific congener of Toxaphene (B166800), an organochlorine pesticide.[1] It is an octachlorinated toxaphene congener with the chemical formula C10H10Cl8 and a molecular weight of approximately 413.81 g/mol .[2][3] It is primarily used in environmental analysis and as a pesticide standard.[4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is a non-polar organic compound and is practically insoluble in water.[5] For biological experiments, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for preparing a high-concentration primary stock solution. One study indicated that a test sample of toxaphene was dissolved in DMSO for administration to mice. Ethanol can also be a suitable solvent.[6] For analytical chemistry applications, it is often supplied in non-polar solvents like nonane (B91170) or cyclohexane.[4][7]

Q3: What is the recommended concentration for a primary stock solution?

A3: We recommend preparing a primary stock solution at a concentration of 1-10 mM in a suitable organic solvent like DMSO. This high-concentration stock can then be diluted to the final working concentration in your experimental medium.

Q4: How should this compound be stored?

A4: this compound should be stored at room temperature, away from light and moisture.[4][8] Both the solid compound and the stock solution should be stored in tightly sealed containers to prevent solvent evaporation and contamination.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a component of Toxaphene, which is classified as a probable human carcinogen (Group B2) by the EPA.[9][10] It is toxic and can be absorbed through ingestion, inhalation, and skin contact.[11] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

Quantitative Data Summary
PropertyValueReference
Chemical FormulaC10H10Cl8[2][3]
Molecular Weight~413.81 g/mol [2][3]
CAS Number142534-71-2[1][3]
AppearanceYellow, waxy solid[5]
Water Solubility0.55 mg/L[5]
Recommended SolventsDMSO, Ethanol, Cyclohexane, Nonane[4][6][7]
Storage ConditionsRoom temperature, away from light and moisture[4][8]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out 4.14 mg of this compound using a calibrated analytical balance.

  • Solubilization: Transfer the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage: Store the 10 mM stock solution at room temperature, protected from light.

  • Working Dilutions: For experiments, dilute the 10 mM primary stock solution to the desired final concentration in your cell culture medium or buffer. Be aware that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your working solution below 0.5%.

Troubleshooting Guide

Q: My this compound precipitated out of solution when I diluted it into my aqueous experimental buffer. What should I do?

A: This is a common issue with hydrophobic compounds. Here are some suggestions:

  • Increase the final DMSO concentration: While aiming for a low final DMSO concentration is ideal, you may need to slightly increase it to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a surfactant: A small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final buffer can help to keep the compound in solution.

  • Prepare a lower concentration primary stock: If the issue persists, try preparing a lower concentration primary stock solution (e.g., 1 mM) and adjust your dilution scheme accordingly.

Q: I am seeing inconsistent results in my experiments. Could the stock solution be the problem?

A: Inconsistent results can arise from several factors related to the stock solution:

  • Degradation: Ensure the stock solution has been stored correctly, away from light. If in doubt, prepare a fresh stock solution.

  • Inaccurate Concentration: Verify the accuracy of your weighing and dilution steps. Use calibrated pipettes and balances.

  • Precipitation: Before each use, visually inspect the stock solution for any signs of precipitation. If present, warm the solution and vortex to redissolve the compound.

Q: My cells are dying, and I suspect it's due to the this compound or the solvent. How can I check this?

A: It's important to differentiate between the toxicity of the compound and the solvent.

  • Run a vehicle control: Treat a set of cells with the same final concentration of DMSO (or your chosen solvent) as used in your experimental conditions. This will help you determine if the solvent itself is causing cytotoxicity.

  • Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal non-toxic working concentration for your specific cell type and experimental duration.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Obtain Solid this compound weigh Weigh 4.14 mg of this compound start->weigh add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Vortex until completely dissolved add_solvent->dissolve store Store at Room Temperature (Protected from Light) dissolve->store end_stock 10 mM Primary Stock Solution Ready store->end_stock dilute Dilute Primary Stock in Experimental Medium end_stock->dilute final_conc Achieve Final Working Concentration dilute->final_conc experiment Use in Experiment final_conc->experiment

Caption: Experimental workflow for preparing this compound stock and working solutions.

G start Problem Encountered precipitate Compound Precipitates in Aqueous Solution? start->precipitate inconsistent Inconsistent Experimental Results? precipitate->inconsistent No sol_precipitate Increase final DMSO concentration Use a surfactant (e.g., Tween-20) Prepare a lower concentration primary stock precipitate->sol_precipitate Yes toxicity Cell Toxicity Observed? inconsistent->toxicity No sol_inconsistent Prepare fresh stock solution Verify weighing and dilution accuracy Check for precipitation before use inconsistent->sol_inconsistent Yes sol_toxicity Run vehicle (solvent) control Perform a dose-response curve toxicity->sol_toxicity Yes end Problem Resolved toxicity->end No sol_precipitate->end sol_inconsistent->end sol_toxicity->end

Caption: Troubleshooting workflow for common issues with this compound solutions.

G Parlar26 This compound (Organochlorine Pesticide) ROS Increased Reactive Oxygen Species (ROS) Parlar26->ROS Raf Raf ROS->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK cJun c-Jun ERK->cJun Proliferation Altered Cell Proliferation & Differentiation cJun->Proliferation

Caption: Proposed signaling pathway activated by organochlorine pesticides like this compound.

References

Technical Support Center: Optimal Column Selection for Parlar 26 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chromatographic column for the separation of Parlar 26, a key toxaphene (B166800) congener. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a specific congener of toxaphene, a complex mixture of hundreds of chlorinated bornanes and camphenes.[1][2] Its analysis is challenging due to the presence of numerous isomers and the potential for co-elution with other toxaphene congeners and chlorinated compounds, which can interfere with accurate quantification.[3]

Q2: What are the primary analytical techniques for this compound separation?

The most common techniques for the analysis of this compound and other toxaphene congeners are Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS).[4][5][6] GC coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a widely used and highly sensitive method for these compounds.[5][7]

Q3: Which type of GC column is generally recommended for this compound analysis?

For GC analysis of toxaphene congeners, including this compound, low-polarity stationary phases are generally preferred. Columns such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 type) are commonly used. However, for enhanced resolution and to minimize co-elution, a low-bleed, low-polarity column like a DB-XLB is often recommended.[3][4]

Q4: Can Liquid Chromatography (LC) be used for this compound separation?

Yes, LC coupled with mass spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution mass spectrometer, is a viable alternative to GC-MS.[1][4] Reversed-phase columns, such as C18 and C30, are typically employed for the separation of chlorinated paraffins and related compounds.[4] A C30 column may offer better separation for certain short-chain chlorinated compounds.[4]

Column Selection and Performance

Choosing the appropriate column is critical for achieving accurate and reproducible separation of this compound. Below is a comparison of commonly used GC and LC columns.

Gas Chromatography (GC) Column Comparison
Column TypeStationary PhaseKey AdvantagesPotential Disadvantages
DB-5 / HP-5MS 5% Phenyl / 95% DimethylpolysiloxaneGeneral purpose, robust, widely available.Potential for co-elution with other toxaphene congeners.
DB-XLB Low-bleed, low-polarity proprietary phaseReduced column bleed, which improves signal-to-noise. Fewer co-elutions for some toxaphene congeners compared to DB-5.[3][4] Ideal for GC/MS applications.[8]May have different selectivity compared to standard phases, requiring method optimization.
DB-17 50% Phenyl / 50% DimethylpolysiloxaneMid-polarity, can offer different selectivity for polar compounds.May not be the optimal choice for non-polar compounds like this compound.
Liquid Chromatography (LC) Column Comparison
Column TypeStationary PhaseKey AdvantagesPotential Disadvantages
C18 Octadecyl-silicaWidely used, good retention for non-polar compounds.May have limited selectivity for complex isomeric mixtures.
C30 Triacontyl-silicaEnhanced shape selectivity, can provide better resolution for isomers.[4]May exhibit longer retention times.
ZORBAX SB-CN Cyano-bonded silicaOffers different selectivity due to polar interactions.May not provide sufficient retention for highly non-polar compounds like this compound.

Experimental Protocols

GC-ECNI-MS Method for this compound Analysis (Based on EPA Method 8276)

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation:

  • Follow established extraction and cleanup procedures for chlorinated pesticides in your specific matrix (e.g., EPA Method 3500 series for extraction and 3600 series for cleanup).[5]

2. GC-MS Conditions:

  • GC Column: DB-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 180 °C at 15 °C/min.

    • Ramp to 280 °C at 3 °C/min, hold for 5 min.

  • MS Detector: Electron Capture Negative Ionization (ECNI).

  • Ion Source Temperature: 150 °C.

  • Monitored Ions for this compound: Monitor the appropriate m/z ions for this compound (an octachlorobornane).

LC-MS/MS Method for Chlorinated Paraffins

This protocol is a starting point for the analysis of complex chlorinated mixtures.

1. Sample Preparation:

  • Extract the sample with a suitable solvent such as hexane.

  • Concentrate the extract and redissolve in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C30 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase:

  • Gradient:

    • Start at 80% B, hold for 2 min.

    • Increase to 100% B over 10 min, hold for 5 min.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector: Triple quadrupole with an electrospray ionization (ESI) source in negative mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the specific transitions of the target analytes.

Troubleshooting Guide

Below are common issues encountered during the analysis of this compound and their potential solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom Possible Cause Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or trim the first few centimeters of the column.
Column contamination.Bake out the column at a high temperature (within its limit). If the problem persists, replace the column.
Improper column installation.Ensure the column is installed correctly in the injector and detector with no leaks.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Inappropriate solvent.Ensure the sample is dissolved in a solvent compatible with the stationary phase.

Issue 2: Co-elution of this compound with other Congeners

Symptom Possible Cause Solution
Incomplete Separation Sub-optimal GC temperature program.Decrease the temperature ramp rate to improve separation.
Inadequate column selectivity.Switch to a column with a different stationary phase (e.g., from a DB-5 to a DB-XLB) to alter selectivity.
High carrier gas flow rate.Optimize the carrier gas flow rate to achieve the best resolution.

Issue 3: Poor Sensitivity or No Peak Detected

Symptom Possible Cause Solution
Low Signal Contaminated ion source (MS).Clean the ion source according to the manufacturer's instructions.
Leaks in the system.Perform a leak check of the entire GC-MS system.
Inefficient ionization.Optimize the ECNI source parameters.

Visualizations

Logical Workflow for Column Selection

ColumnSelection start Start: this compound Analysis technique Select Analytical Technique start->technique gc_path Gas Chromatography (GC-MS) technique->gc_path Volatility is sufficient lc_path Liquid Chromatography (LC-MS) technique->lc_path Alternative or for less volatile compounds gc_column Select GC Column gc_path->gc_column lc_column Select LC Column lc_path->lc_column db5 DB-5 (General Purpose) gc_column->db5 db_xlb DB-XLB (Higher Resolution) gc_column->db_xlb c18 C18 (Standard Reversed-Phase) lc_column->c18 c30 C30 (Enhanced Shape Selectivity) lc_column->c30 optimize Optimize Method Parameters (Temperature, Flow Rate, etc.) db5->optimize db_xlb->optimize c18->optimize c30->optimize troubleshoot Troubleshoot Issues (Peak Shape, Co-elution) optimize->troubleshoot troubleshoot->optimize Re-optimize end Successful Separation troubleshoot->end Issue Resolved

A decision-making workflow for selecting the appropriate column for this compound analysis.

Troubleshooting Workflow for Co-elution

CoelutionTroubleshooting start Problem: Co-elution of this compound check_temp Review Temperature Program start->check_temp optimize_temp Decrease Ramp Rate or Add Isothermal Hold check_temp->optimize_temp Sub-optimal check_flow Verify Carrier Gas Flow Rate check_temp->check_flow Optimal optimize_temp->check_flow Still co-eluting resolved Co-elution Resolved optimize_temp->resolved Resolved optimize_flow Optimize Flow for Best Resolution check_flow->optimize_flow Not optimal check_column Evaluate Column Selectivity check_flow->check_column Optimal optimize_flow->check_column Still co-eluting optimize_flow->resolved Resolved change_column Switch to Column with Different Stationary Phase (e.g., DB-5 to DB-XLB) check_column->change_column Inadequate selectivity change_column->resolved

A systematic approach to troubleshooting co-elution issues in this compound analysis.

References

Technical Support Center: Enhancing Parlar 26 Detection Through Ion Source Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in the detection of Parlar 26, a persistent organic pollutant. A common cause of poor sensitivity and inconsistent results in mass spectrometry is a contaminated ion source.[1][2][3] This guide offers detailed protocols for ion source cleaning to improve the analytical performance for chlorinated compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is an octachlorinated toxaphene (B166800) congener, a component of a complex mixture of chlorinated compounds historically used as a pesticide.[4] Due to its persistence in the environment and potential for bioaccumulation, sensitive and accurate detection is crucial for environmental monitoring and food safety analysis.[5][6][7]

Q2: What are the common symptoms of a contaminated ion source when analyzing this compound?

A contaminated ion source can lead to a variety of issues during mass spectrometry analysis.[1][2] Symptoms that may indicate your ion source requires cleaning include:

  • Poor Sensitivity: A noticeable decrease in the signal intensity for this compound.

  • Loss of Sensitivity at High Masses: A general drop-off in signal for heavier ions.[1]

  • High Background Noise: An elevated baseline in your chromatograms, which can obscure the this compound peak.

  • Unstable Ion Ratios: Inconsistent ratios for the characteristic chlorine isotope pattern of this compound.

  • Shifting Retention Times: While more often related to the chromatography, a very dirty source can sometimes contribute to peak shape issues that affect retention time reproducibility.

  • "Ion Burn" or Discoloration: Visual inspection of the ion source components may reveal a dark or iridescent deposit.[2]

Q3: How often should the ion source be cleaned?

There is no fixed schedule for ion source cleaning; it should be performed when symptoms of contamination appear.[1] The frequency of cleaning depends on the number of samples analyzed, the cleanliness of the samples, and the nature of the analytes. For complex matrices often associated with environmental or biological samples, more frequent cleaning may be necessary.

Q4: What are the typical contaminants that affect this compound analysis?

Contaminants can originate from the samples themselves, the mobile phase, or even backstreaming from vacuum pumps.[2][3] For the analysis of chlorinated pesticides like this compound, common contaminants include:

  • Non-volatile matrix components from the sample (e.g., lipids, proteins).

  • Salts and buffers from the mobile phase.

  • Column bleed from the gas or liquid chromatography column.

  • Phthalates and other plasticizers from lab consumables.

  • Pump oil from the vacuum system.

These contaminants can build up on the surfaces of the ion source, leading to the issues described above.[2]

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound, with a focus on ion source cleaning.

Step 1: Initial System Check

Before proceeding with ion source cleaning, it is important to rule out other potential causes of low signal.

  • Verify Standard and Sample Preparation: Ensure that the this compound standard is not degraded and that the sample has been prepared correctly.

  • Check for Leaks: Inspect the LC or GC system for any leaks that could reduce the amount of sample reaching the mass spectrometer.

  • Review Method Parameters: Confirm that the mass spectrometer is set to the correct parameters for this compound detection, including the appropriate ionization mode and mass-to-charge ratio (m/z).

Step 2: Ion Source Cleaning

If the initial checks do not resolve the issue, a contaminated ion source is the likely culprit. The following is a general protocol for cleaning an ion source. Note: Always refer to the manufacturer's manual for your specific instrument for detailed instructions and safety precautions.[8][9][10]

Experimental Protocol: General Ion Source Cleaning

Materials:

  • Nitrile or nylon gloves

  • Tweezers or forceps

  • Lint-free lab wipes

  • HPLC-grade or LC-MS grade solvents (e.g., methanol (B129727), isopropanol (B130326), water)

  • Abrasive cloths or polishing compounds (if recommended by the manufacturer)

  • Ultrasonic bath

  • Beakers or other suitable containers

  • Drying oven or nitrogen gas line

Procedure:

  • System Shutdown and Venting:

    • Turn off all gas flows and heaters using the instrument software.[8]

    • Allow the instrument to cool to room temperature.[8]

    • Vent the mass spectrometer to bring the vacuum chamber to atmospheric pressure. CAUTION: Ensure all power to the mass spectrometer is turned off.[1]

  • Ion Source Removal and Disassembly:

    • Carefully remove the ion source from the vacuum housing, following the manufacturer's instructions.[1]

    • Disassemble the ion source components on a clean surface. Take photographs or make notes at each step to aid in reassembly.[9]

  • Cleaning of Metal Components:

    • Wipe down the metal surfaces with a lab wipe dampened with an appropriate solvent (e.g., methanol for organic residues, water for salts).[8]

    • For stubborn deposits, sonicate the metal parts in a beaker with methanol or isopropanol for 15-20 minutes.[9]

    • If necessary and recommended by the manufacturer, use a fine abrasive material to polish the surfaces to a mirror finish.[1] This can help to prevent future contamination from adhering as quickly.

  • Cleaning of Ceramic and Polymer Components:

    • Ceramic insulators can often be cleaned with abrasives or baked at high temperatures. Refer to your instrument manual for specific recommendations.[1]

    • Polymer parts, such as Vespel, should typically be cleaned by sonicating in methanol and then baked at a lower temperature (e.g., 100-150°C) for at least 15 minutes.[1]

  • Drying and Reassembly:

    • Thoroughly dry all cleaned components using a stream of nitrogen gas or by baking in an oven.

    • Wearing clean gloves, reassemble the ion source using tweezers to handle the parts.[1] Do not touch any components with your bare hands.

  • Reinstallation and System Startup:

    • Reinstall the cleaned ion source into the mass spectrometer.

    • Pump down the system to the required vacuum level.

    • Once the vacuum is stable, turn on the heaters and gas flows.

    • Perform a system check and calibration (tuning) to ensure optimal performance.

Step 3: Performance Verification

After cleaning the ion source, it is essential to verify that the performance has improved.

Data Presentation: Performance Metrics Before and After Cleaning

Performance MetricBefore CleaningAfter Cleaning% Improvement
This compound Signal Intensity (Peak Area)
Signal-to-Noise Ratio (S/N)
Background Noise Level
Relative Standard Deviation (RSD) of Peak Area (n=5)

Instructions:

  • Inject a known concentration of a this compound standard before performing the cleaning procedure and record the values in the "Before Cleaning" column.

  • After cleaning and re-equilibrating the system, inject the same standard and record the new values in the "After Cleaning" column.

  • Calculate the percentage improvement for each metric.

A significant increase in signal intensity and signal-to-noise ratio, along with a decrease in background noise and RSD, indicates a successful cleaning procedure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and resolve poor this compound detection, emphasizing the role of ion source cleaning.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solution Corrective Action cluster_verification Performance Verification start Low this compound Signal or High Noise check_std Verify Standard & Sample Prep start->check_std check_leaks Check for System Leaks check_std->check_leaks check_params Review MS Method Parameters check_leaks->check_params clean_source Perform Ion Source Cleaning Protocol check_params->clean_source If no other issues found reassemble Reassemble & Reinstall Ion Source clean_source->reassemble pump_tune Pump Down & Tune Mass Spectrometer reassemble->pump_tune analyze_std Analyze this compound Standard pump_tune->analyze_std compare_data Compare Before/After Performance Data analyze_std->compare_data end Problem Resolved compare_data->end Performance Improved revisit Re-evaluate Other Causes compare_data->revisit No Improvement revisit->check_std

Caption: Troubleshooting workflow for low this compound signal.

This structured approach will help you systematically identify and resolve issues related to ion source contamination, ultimately leading to improved detection and more reliable data for this compound and other challenging analytes.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Parlar 26 and Parlar 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two prominent toxaphene (B166800) congeners, Parlar 26 and Parlar 50. As persistent organic pollutants, understanding the specific toxicological characteristics of these compounds is crucial for environmental and human health risk assessment. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies.

Chemical Identity

This compound and Parlar 50 are both chlorinated bornanes, congeners of the complex insecticide mixture toxaphene. Their distinct chlorine content contributes to differences in their environmental fate and biological activity.

  • This compound is an octachlorinated toxaphene congener with the chemical formula C₁₀H₁₀Cl₈.

  • Parlar 50 is a nonachlorinated toxaphene congener with the chemical formula C₁₀H₉Cl₉.

Quantitative Toxicity Data

The following table summarizes the available quantitative data comparing the toxicity of this compound and Parlar 50 across different experimental endpoints.

Toxicity EndpointCell Line/Model SystemThis compound (T2) ResultParlar 50 (T12) ResultReference
Estrogenic Activity MCF7-E3 Human Breast Cancer Cells10 µM required for estrogenic response; Higher proliferative effect10 µM required for estrogenic response; Lower proliferative effect[1]
Embryotoxicity Cultured Rat EmbryosCaused limb and flexion defectsDid not cause limb and flexion defects[2]
Gap Junction Intercellular Communication (GJIC) Inhibition Rat Liver Epithelial CellsPotent inhibitorPotent inhibitor[3]
Neurotoxicity (Ca²⁺-ATPase Inhibition) Rat Brain MicrosomesInhibition observedInhibition observed[4]

Detailed Experimental Protocols

A comprehensive understanding of the toxicological data requires insight into the experimental procedures used to generate it. Below are detailed methodologies for key experiments cited in this guide.

Estrogenic Activity Assessment in MCF7-E3 Cells

This assay evaluates the potential of a substance to mimic the effects of estrogen, a key hormone in the endocrine system.

Objective: To determine the estrogenic activity of this compound and Parlar 50 by measuring their effect on the proliferation of estrogen-sensitive human breast cancer cells (MCF7-E3).

Methodology:

  • Cell Culture: MCF7-E3 cells were maintained in appropriate culture medium supplemented with fetal bovine serum.

  • Hormone Deprivation: Prior to the experiment, cells were cultured in a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: Cells were seeded in multi-well plates and exposed to various concentrations of this compound, Parlar 50, or a positive control (e.g., 17β-estradiol) for a specified period (e.g., 6 days).

  • Proliferation Assay: Cell proliferation was quantified using a suitable method, such as the E-screen assay, which measures the increase in cell number.

  • Data Analysis: The proliferative effect of each compound was compared to the negative (vehicle) and positive controls to determine its estrogenic potential.[1]

Rat Whole Embryo Culture for Embryotoxicity Assessment

This in vitro developmental toxicity assay assesses the potential of substances to cause adverse effects on a developing embryo.

Objective: To compare the embryotoxic effects of this compound and Parlar 50 on cultured rat embryos during a critical period of organogenesis.

Methodology:

  • Embryo Collection: Rat embryos at the early somite stage were explanted from pregnant dams.

  • Culture: Embryos were cultured in rotating bottles containing rat serum.

  • Treatment: this compound and Parlar 50, dissolved in a suitable vehicle (e.g., DMSO), were added to the culture medium at various concentrations.

  • Morphological Assessment: After the culture period (e.g., 48 hours), embryos were examined for various morphological endpoints, including crown-rump length, head length, somite number, and the presence of any malformations in developing organ systems (e.g., central nervous system, limbs, otic system).

  • Data Analysis: The incidence and severity of abnormalities in treated embryos were compared to those in control embryos to evaluate the specific embryotoxic effects of each congener.[2]

Gap Junction Intercellular Communication (GJIC) Assay

This assay measures the ability of cells to communicate directly with each other through gap junctions, a process that can be disrupted by tumor-promoting chemicals.

Objective: To determine the potential of this compound and Parlar 50 to inhibit GJIC in a rat liver epithelial cell line.

Methodology:

  • Cell Culture: A suitable cell line with proficient gap junctional communication (e.g., WB-F344 rat liver epithelial cells) was used.

  • Treatment: Confluent cell monolayers were treated with various concentrations of this compound, Parlar 50, or known GJIC inhibitors/promoters for a defined period.

  • Dye Transfer Assay (e.g., Scrape-Load/Dye Transfer): A fluorescent dye (e.g., Lucifer Yellow) was introduced into a small number of cells by scraping the monolayer. The extent of dye transfer to adjacent, non-loaded cells through gap junctions was observed and quantified using fluorescence microscopy.

  • Data Analysis: The distance or number of cells to which the dye migrated from the scrape line was measured. A reduction in dye transfer in treated cells compared to control cells indicated inhibition of GJIC.[3]

In Vitro Neurotoxicity Assessment: Ca²⁺-ATPase Activity Assay

This biochemical assay assesses the potential of a substance to interfere with the function of a critical enzyme in the nervous system involved in maintaining calcium homeostasis.

Objective: To evaluate the neurotoxic potential of this compound and Parlar 50 by measuring their effect on the activity of Ca²⁺-ATPase in rat brain microsomes.

Methodology:

  • Microsome Preparation: Microsomes, which are vesicular fragments of the endoplasmic reticulum, were isolated from rat brain tissue by differential centrifugation.

  • Enzyme Assay: The activity of Ca²⁺-ATPase was measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP in the presence of calcium. The reaction was initiated by adding ATP to the microsomal preparation pre-incubated with either this compound, Parlar 50, or a vehicle control.

  • Data Analysis: The specific activity of Ca²⁺-ATPase (e.g., in nmol Pi/mg protein/min) was calculated. A decrease in enzyme activity in the presence of the test compounds compared to the control indicated an inhibitory effect and potential neurotoxicity.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Estrogenic_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Parlar This compound / Parlar 50 ER Estrogen Receptor (ER) Parlar->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation Leads to

Caption: Estrogenic signaling pathway of Parlar congeners.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Seed Cells in Multi-well Plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with this compound / Parlar 50 Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Add_Reagent Add Cytotoxicity Reagent (e.g., MTT, Neutral Red) Incubate2->Add_Reagent Measure Measure Absorbance/Fluorescence Add_Reagent->Measure Analyze Calculate Cell Viability (%) Measure->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Neurotoxicity_Pathway Parlar This compound / Parlar 50 Ca_ATPase Ca²⁺-ATPase Parlar->Ca_ATPase Inhibits Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Ca_ATPase->Ca_Homeostasis Leads to Neuronal_Dysfunction Neuronal Dysfunction Ca_Homeostasis->Neuronal_Dysfunction Results in

Caption: Proposed neurotoxic mechanism via Ca²⁺-ATPase inhibition.

Conclusion

The available data indicates that both this compound and Parlar 50 exhibit toxicological activity, including endocrine disruption, embryotoxicity, and potential neurotoxicity. Notably, differences in their specific effects have been observed. This compound appears to have a stronger estrogenic proliferative effect compared to Parlar 50. In terms of developmental toxicity, this compound induced limb and flexion defects in rat embryos, an effect not observed with Parlar 50. Both congeners are potent inhibitors of gap junction intercellular communication, suggesting a potential role in tumor promotion. Their ability to inhibit Ca²⁺-ATPase activity in brain tissue highlights a plausible mechanism for neurotoxicity.

Further research employing a broader range of standardized in vitro and in vivo models is necessary to fully elucidate and compare the toxicological profiles of these two environmentally significant toxaphene congeners. This will enable more accurate risk assessments and inform regulatory decisions.

References

A Comparative Analysis of GC-MS and GC-ECD for the Quantification of Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of complex chlorinated compounds, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of two prevalent techniques for the analysis of Parlar 26, a significant congener of the pesticide toxaphene (B166800): Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).

This compound, chemically identified as 2-endo,3-exo,5-endo,6-exo,8,8,10,10-Octachlorobornane, is a component of the complex mixture of polychlorinated bornanes known as toxaphene.[1] Due to the intricate nature of toxaphene, which can contain over 670 congeners, highly selective and sensitive analytical methods are required for the accurate quantification of individual components like this compound.

Performance Comparison: GC-MS vs. GC-ECD

The selection between GC-MS and GC-ECD for this compound analysis hinges on a trade-off between sensitivity, selectivity, and cost. While GC-ECD has historically been a standard and cost-effective method for chlorinated pesticide analysis, GC-MS, particularly with negative ion chemical ionization (NICI), has emerged as a superior technique for its enhanced selectivity and sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)
Selectivity High to Very High. Provides structural information for definitive peak identification, especially with MS/MS.[2][3]Moderate. Prone to interferences from co-eluting compounds, which can lead to false positives.[2][4]
Sensitivity Very High, especially with Negative Ion Chemical Ionization (NICI-MS). Detection limits in the picogram-per-sample range are achievable.[5]High. Very sensitive to electronegative compounds like chlorinated pesticides.[3][6] Detection limits are typically in the nanogram-per-gram (ppb) range.[5]
Confidence in Identification High. Mass spectra provide a "fingerprint" of the compound, allowing for confident identification.Low to Moderate. Identification is based solely on retention time, which can be ambiguous in complex matrices.[3]
Interference Handling Excellent. Can distinguish target analytes from matrix interferences through selective ion monitoring (SIM) or multiple reaction monitoring (MRM).Poor to Moderate. Susceptible to interference from other chlorinated compounds (e.g., PCBs, other pesticides) that have similar retention times.[2]
Cost Higher initial instrument cost and potentially higher operational costs.Lower initial instrument cost and generally lower operational costs.[2]
Standardized Methods EPA Method 8276 for specific toxaphene congeners using GC-NIMS.[5][7]EPA Method 8081B for toxaphene in water and soil.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized experimental protocols for the analysis of this compound in environmental samples using both GC-MS and GC-ECD.

Sample Preparation (Common for both methods)
  • Extraction: Soil or sediment samples are typically extracted using an organic solvent such as a mixture of dichloromethane (B109758) and methanol.[8] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction can be employed.

  • Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted substances. This often involves techniques like gel permeation chromatography (GPC) to remove lipids and column chromatography with adsorbents like Florisil or silica (B1680970) gel.[2][5][8] For samples with high organic matter, a sulfuric acid/permanganate cleanup may be necessary.[7]

GC-MS (NICI) Protocol for this compound
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[9]

    • Injector: A split/splitless injector is typically used in splitless mode. The injector temperature is maintained around 250 °C.

    • Oven Temperature Program: A temperature program is optimized to achieve separation of toxaphene congeners. An example program could be: initial temperature of 80°C, ramped at 20°C/min to 300°C.[9]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[10]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Negative Ion Chemical Ionization (NICI) is preferred for its high sensitivity to chlorinated compounds.[2][5] Methane is often used as the reagent gas.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound. For this compound, a target ion of m/z 159 has been used.[9]

    • Internal Standard: An isotopically labeled standard, such as ¹³C-Parlar 26, is recommended for accurate quantification.[11]

GC-ECD Protocol for Toxaphene (including this compound)
  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for pesticide analysis, such as a CP-Sil 8 CB for Pesticides (50 m x 0.32 mm i.d., 0.12 µm film thickness), can be used.[12]

    • Injector: A split/splitless injector is used, typically in splitless mode, with an injector temperature of around 265 °C.[12]

    • Oven Temperature Program: A temperature program is employed to separate the components of the toxaphene mixture. For example: initial temperature of 100°C held for 2 minutes, then ramped at 3°C/min to 275°C.[12]

    • Carrier Gas: Hydrogen or nitrogen can be used as the carrier gas.

  • Electron Capture Detector (ECD) Conditions:

    • Detector Temperature: The ECD is maintained at a high temperature, typically around 300 °C, to prevent condensation of the analytes.[12]

    • Makeup Gas: A makeup gas, usually nitrogen or a mixture of argon and methane, is used to optimize the detector response.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is facilitated by a visual representation. The following diagram, generated using Graphviz, illustrates a typical workflow for the analysis of this compound in an environmental sample.

Parlar26_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_detection Detection cluster_data_analysis Data Analysis SampleCollection Sample Collection (Soil, Water, Biota) Extraction Extraction (e.g., Soxhlet, SPE) SampleCollection->Extraction Cleanup Cleanup (GPC, Florisil, Silica Gel) Extraction->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation GC_MS GC-MS (NICI) - High Selectivity - High Sensitivity GC_Separation->GC_MS GC_ECD GC-ECD - High Sensitivity - Lower Selectivity GC_Separation->GC_ECD Quantification Quantification (Internal Standard Method) GC_MS->Quantification GC_ECD->Quantification Reporting Reporting (Concentration of this compound) Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Conclusion

Both GC-MS and GC-ECD are capable of detecting and quantifying this compound. However, for complex matrices and the need for high confidence in analytical results, GC-MS with Negative Ion Chemical Ionization (NICI) is the superior method. Its high selectivity allows for the differentiation of this compound from a multitude of other co-eluting compounds, a critical advantage when analyzing toxaphene.[2] While GC-ECD offers a sensitive and lower-cost alternative, its susceptibility to interferences necessitates more rigorous sample cleanup and confirmation of results, often by a secondary method like GC-MS.[2][3] The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of certainty in the results, and budgetary constraints.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for rapid, sensitive, and high-resolution separation techniques is paramount. For decades, High-Performance Liquid Chromatography (HPLC) has been a cornerstone of analytical laboratories.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has marked a significant evolution, offering substantial improvements in speed, resolution, and sensitivity.[2][3] This guide provides an objective comparison of HPLC and UPLC methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate technique for their analytical needs.

Core Principles and Key Differences

Both HPLC and UPLC operate on the same fundamental principle of separating chemical components based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[1][4] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes columns packed with sub-2 µm particles, which is a significant reduction from the typical 3-5 µm particles used in HPLC.[3] This smaller particle size leads to a dramatic increase in chromatographic efficiency. To effectively use these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[4][5]

Performance Characteristics: A Quantitative Comparison

The transition from HPLC to UPLC brings about significant enhancements in several key performance metrics. UPLC systems can deliver results up to ten times faster than traditional HPLC systems, with analysis times often reduced from 20-45 minutes to 2-5 minutes.[1][4] This increase in speed does not come at the cost of performance; in fact, UPLC generally provides superior resolution and sensitivity.[3][6] The narrower peaks produced by UPLC lead to a better signal-to-noise ratio, which is particularly advantageous for trace-level analysis.[2][3] Furthermore, the lower flow rates and shorter run times associated with UPLC can reduce solvent consumption by as much as 70-80%, leading to significant cost savings and environmental benefits.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Expected Improvement with UPLC
Stationary Phase Particle Size 2.5 to 5 µm[4]< 2 µm[4]Higher efficiency and resolution
Column Dimensions (ID x Length) 3.0 to 10 mm x 150–250 mm[1][4]0.75 to 1.8 mm x 30–100 mm[1][4]Faster analysis and reduced solvent use
Maximum Operating Pressure ~6,000 psi[4]~15,000 psi[4]Enables use of smaller particles
Typical Flow Rate 0.5–2.0 mL/min[1][4]0.2–0.5 mL/min[1]Reduced solvent consumption
Typical Run Time 20–45 minutes[1]2–5 minutes[1]~5-10x faster analysis[4]
Resolution GoodExcellent[4]Sharper, more defined peaks
Sensitivity GoodBetter than HPLC[4]Improved detection of trace analytes
Solvent Consumption HighLow (up to 70-80% reduction)[1][2]Cost savings and environmental benefits

Experimental Protocols

The validation of analytical methods is crucial to ensure they are fit for their intended purpose.[7] The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9] Below are representative experimental protocols for an HPLC method and its transfer to a UPLC system for the analysis of a pharmaceutical compound.

This protocol is a general example and would require optimization for a specific analyte.

  • Instrumentation : A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[10]

  • Column : C18, 4.6 mm x 250 mm, 5 µm particle size.[10]

  • Mobile Phase : A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized. For example, a 95:5 (v/v) mixture of phosphate buffer (pH 4.8) and acetonitrile.[10]

  • Flow Rate : 1.0 mL/min.[10]

  • Column Temperature : 30 °C.[10]

  • Injection Volume : 10 µL.[11]

  • Detection Wavelength : Determined by the UV absorbance maximum of the analyte (e.g., 230 nm).[10]

  • Standard and Sample Preparation :

    • Prepare a stock solution of the reference standard in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.[1]

Method transfer from HPLC to UPLC requires geometric scaling to maintain similar chromatographic performance.[10]

  • Instrumentation : A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[10]

  • Column : C18, 2.1 mm x 100 mm, 1.7 µm particle size.[10]

  • Mobile Phase : Same as the HPLC method.[10]

  • Flow Rate : Scaled down from the HPLC method to maintain a similar linear velocity. A typical scaled flow rate would be around 0.3-0.4 mL/min.[1][11]

  • Column Temperature : 30 °C.[10]

  • Injection Volume : Scaled down based on the column volume. A typical scaled injection volume would be 2.0 µL.[10][11]

  • Detection Wavelength : Same as the HPLC method (e.g., 230 nm).[10]

  • Standard and Sample Preparation : Same as the HPLC method, but filtration through a 0.2 µm syringe filter is recommended for UPLC.[1]

Visualizing Workflows and Relationships

To better understand the processes and comparisons, the following diagrams have been generated using Graphviz.

G cluster_0 HPLC Method Validation Workflow A Define Analytical Method Parameters B Prepare Standards & Samples A->B C Perform Specificity Analysis B->C D Determine Linearity & Range B->D E Assess Accuracy & Precision B->E G Method Validation Complete C->G D->G F Evaluate Robustness E->F F->G

HPLC Method Validation Workflow

G cluster_1 HPLC to UPLC Method Transfer H1 Validated HPLC Method H2 Geometric Scaling of Parameters (Flow Rate, etc.) H1->H2 H3 Initial UPLC Run H2->H3 H4 Fine-tune Parameters (Gradient, Temperature) H3->H4 H5 Re-validate on UPLC (Specificity, Precision, etc.) H4->H5 H6 Validated UPLC Method H5->H6

HPLC to UPLC Method Transfer Process

G cluster_2 Performance Parameter Interdependencies P1 Smaller Particle Size (< 2 µm) P2 Higher Operating Pressure P1->P2 requires P3 Increased Efficiency P1->P3 P2->P3 P4 Faster Analysis P3->P4 P5 Improved Resolution P3->P5 P7 Reduced Solvent Consumption P4->P7 P6 Higher Sensitivity P5->P6

UPLC Performance Parameter Relationships

Conclusion

The cross-validation of HPLC and UPLC methods is a critical exercise in modernizing pharmaceutical quality control and research. While well-validated HPLC methods remain robust and reliable for many applications, transferring these methods to a UPLC system offers substantial benefits in terms of speed, efficiency, and sensitivity.[1][10] The reduced analysis times and lower solvent consumption associated with UPLC can lead to significant cost savings and increased sample throughput.[3][6] The choice between HPLC and UPLC will ultimately depend on the specific analytical requirements, including the need for high throughput, the complexity of the sample, and the required limits of detection.[3]

References

Parlar 26 Concentrations in Fish: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Parlar 26 concentrations in various fish species, supported by experimental data from peer-reviewed studies. This compound, a specific congener of the now-banned pesticide toxaphene (B166800), persists in the environment and bioaccumulates in aquatic ecosystems. Understanding its distribution in different fish species is crucial for environmental monitoring and assessing potential risks to both wildlife and human health.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in the tissues of different fish species. Concentrations are presented to facilitate a clear comparison across studies and locations.

Fish SpeciesTissue TypeConcentration (ng/g wet weight)Geographic LocationReference
Lake Trout (Salvelinus namaycush)Whole fish composite119 - 482 (as part of total toxaphene)Lake Superior, USA[1]
Walleye (Sander vitreus)Whole fish composite18 - 47 (as part of total toxaphene)Lake Erie, USA[1]
Various SpeciesFish composites39 (as part of total toxaphene)Great Lakes, USA (2004)[2]
SalmonTissueNot specified (used as sample matrix)Not specified[2]
Various SpeciesNot specifiedLevels detected and monitoredDanish Waters[3]

Note: Many studies measure a suite of toxaphene congeners, and data for total toxaphene is more common than for individual congeners like this compound. The values presented here are specific to this compound where available or are part of a total toxaphene measurement where indicated.

Signaling Pathways and Bioaccumulation

This compound, being a lipophilic compound, readily bioaccumulates in the fatty tissues of aquatic organisms. Its persistence against metabolic degradation allows it to biomagnify up the food chain. The primary route of exposure for fish is through the consumption of contaminated organisms and, to a lesser extent, through direct uptake from the water.

Parlar26_Bioaccumulation This compound in Environment This compound in Environment Aquatic Invertebrates Aquatic Invertebrates This compound in Environment->Aquatic Invertebrates Uptake Small Fish Small Fish This compound in Environment->Small Fish Uptake Aquatic Invertebrates->Small Fish Consumption Predatory Fish Predatory Fish Small Fish->Predatory Fish Consumption (Biomagnification) Human Exposure Human Exposure Predatory Fish->Human Exposure Consumption

Caption: Bioaccumulation and biomagnification of this compound in an aquatic food web.

Experimental Protocols

The determination of this compound concentrations in fish tissues typically involves sophisticated analytical techniques to isolate and quantify this specific congener from a complex mixture of related compounds.

Sample Preparation

A common workflow for preparing fish tissue samples for this compound analysis includes the following steps:

  • Homogenization: The fish tissue (e.g., muscle, liver, or whole fish) is homogenized to ensure a representative sample.

  • Extraction: Lipids and the contaminants they contain, including this compound, are extracted from the homogenized tissue using organic solvents. An accelerated solvent extraction system is often employed.[2]

  • Cleanup: The extract undergoes a cleanup process to remove interfering compounds such as lipids. This may involve techniques like gel permeation chromatography (GPC) or the use of adsorbents like Florisil or silica (B1680970) gel.[2]

  • Fractionation: In some methods, the cleaned extract is further fractionated to separate different classes of compounds, ensuring a cleaner sample for analysis.

Analytical Methodology

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . Due to the electrophilic nature of chlorinated compounds like this compound, Electron Capture Negative Ionization (ECNI) is often used as the ionization source in the mass spectrometer, as it provides high sensitivity.[4]

  • Gas Chromatography (GC): The GC separates the different chemical components of the sample extract based on their volatility and interaction with the stationary phase of the chromatographic column. A DB-XLB column or similar is often used for the separation of toxaphene congeners.[2]

  • Mass Spectrometry (MS): The mass spectrometer detects and quantifies the separated compounds. In Selected Ion Monitoring (SIM) mode, the instrument is set to detect specific ions characteristic of this compound, which increases the selectivity and sensitivity of the analysis.[5] Isotope dilution, using 13C-labeled internal standards, is a common technique for accurate quantification.[5]

The U.S. Environmental Protection Agency (EPA) has developed Method 8276, which specifically addresses the analysis of toxaphene and its congeners, including this compound, by GC-NCI-MS.[2]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Fractionation Fractionation Cleanup->Fractionation GC Gas Chromatography (GC) Fractionation->GC MS Mass Spectrometry (MS) (ECNI-SIM) GC->MS Quantification Quantification (Isotope Dilution) MS->Quantification

Caption: General experimental workflow for the analysis of this compound in fish tissue.

References

Inter-laboratory Comparison for Parlar 26 Analysis: A Proposed Framework and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Parlar 26, a specific octachlorinated toxaphene (B166800) congener.[1] Given the complexity of analyzing chlorinated compounds, ensuring consistency and accuracy across different laboratories is crucial for reliable environmental monitoring and research. This document outlines proposed experimental protocols, data presentation structures, and workflows to facilitate such a comparison, even in the absence of existing public proficiency testing data for this specific analyte.

This compound is an organochloride compound with the chemical formula C10H10Cl8.[2] It is a component of technical toxaphene, a complex mixture of chlorinated bornanes used as a pesticide.[1] Due to the persistent and bioaccumulative nature of such compounds, standardized and validated analytical methods are essential for accurate quantification in various matrices.

Objective of the Proposed Inter-laboratory Study

The primary objective of this proposed inter-laboratory study is to evaluate the performance and comparability of different analytical laboratories in the quantification of this compound. This study aims to:

  • Assess the accuracy and precision of various analytical methods used for this compound.

  • Identify potential discrepancies and sources of error among participating laboratories.

  • Establish a consensus on best practices for the routine analysis of this compound.

  • Provide a basis for the validation of analytical methods for this compound.

Proposed Analytical Methods for Comparison

The analysis of chlorinated compounds like this compound is typically challenging due to their complexity and the presence of numerous isomers in technical mixtures.[3][4] Based on established methods for similar analytes such as chlorinated paraffins and other organochlorine pesticides, this guide proposes the comparison of two powerful analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used and effective technique for the analysis of volatile and semi-volatile organic compounds. For chlorinated compounds, using an Electron Capture Negative Ionization (ECNI) source is particularly effective as it provides high sensitivity.[3][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS has become a revolutionary tool in environmental analysis, allowing for the identification and quantification of highly polar organic compounds with minimal sample cleanup and no need for derivatization.[6]

Experimental Protocols

The following protocols are proposed for a hypothetical inter-laboratory study. A central organizing body would be responsible for preparing and distributing a standardized test sample to all participating laboratories.

Test Sample Preparation and Distribution
  • Material : A certified reference standard of this compound (e.g., ~1 µg/mL in Cyclohexane) shall be procured.[7][8]

  • Preparation : A stock solution will be used to prepare a final test sample in a matrix relevant to the laboratories' typical analyses (e.g., solvent-based, or spiked into a clean matrix like soil or water extract). The exact concentration will be known to the organizing body but not to the participants.

  • Homogeneity and Stability : The prepared batch of the test sample must be tested for homogeneity to ensure all participants receive identical samples. Stability tests should also be conducted to ensure the sample integrity during shipping and storage.

  • Distribution : Samples will be shipped to participating laboratories under controlled temperature conditions, along with a detailed protocol document and a reporting template.

Proposed Analytical Procedure: GC-ECNI-MS

This method is proposed for its high sensitivity to electrophilic compounds like this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an ECNI source.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injection : 1 µL splitless injection at 250°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters :

    • Ionization Mode : Electron Capture Negative Ionization (ECNI).

    • Source Temperature : 230°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) targeting characteristic ions of this compound (based on its mass spectrum).

Proposed Analytical Procedure: LC-MS/MS

This method is proposed as a modern alternative, particularly useful if derivatization is to be avoided.

  • Instrumentation : High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    • Start at 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined from a standard infusion of this compound.

Data Presentation and Evaluation

Participating laboratories will be required to report their quantitative results along with key method performance parameters. The data will be compiled and analyzed by the organizing body to assess inter-laboratory performance. The z-score is a common metric used to evaluate performance in proficiency testing.[7]

Table 1: Summary of Reported Concentrations for this compound
Laboratory IDAnalytical MethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Std. Dev.Assigned Value (ng/mL)z-score
Lab-001GC-ECNI-MS(To be filled by organizer)
Lab-002LC-MS/MS(To be filled by organizer)
Lab-003GC-ECNI-MS(To be filled by organizer)
.........
Table 2: Comparison of Method Performance Parameters
Laboratory IDAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (RSD%)
Lab-001GC-ECNI-MS
Lab-002LC-MS/MS
Lab-003GC-ECNI-MS
......

Visualizations

Workflow for Inter-laboratory Comparison

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Procure this compound Certified Standard P2 Prepare Homogenized Test Sample P1->P2 P3 Conduct Homogeneity & Stability Testing P2->P3 P4 Distribute Samples to Participating Labs P3->P4 L1 Labs Receive Sample & Protocol P4->L1 L2 Perform Analysis using GC-MS or LC-MS/MS L1->L2 L3 Quantify this compound Concentration L2->L3 L4 Report Results and QC Data L3->L4 E1 Collect Data from All Labs L4->E1 E2 Calculate Assigned Value (Consensus Mean) E1->E2 E3 Calculate Performance Scores (e.g., z-scores) E2->E3 E4 Publish Comparison Report E3->E4

Caption: Proposed workflow for the this compound inter-laboratory comparison study.

Relationship of Analytical Methods and Performance Metrics

G cluster_methods Analytical Methods cluster_metrics Performance Metrics A This compound Analysis M1 GC-ECNI-MS A->M1 M2 LC-MS/MS A->M2 Q1 Accuracy M1->Q1 Q2 Precision (RSD%) M1->Q2 Q3 Sensitivity (LOD/LOQ) M1->Q3 Q4 Recovery (%) M1->Q4 M2->Q1 M2->Q2 M2->Q3 M2->Q4

Caption: Evaluation structure for comparing analytical methods for this compound analysis.

References

Parlar 26 and Other Persistent Organic Pollutants: A Comparative Analysis of Bioaccumulation Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Persistent Organic Pollutants (POPs) are a class of chemicals that resist degradation and can accumulate in living organisms, posing significant risks to environmental and human health. A key metric for assessing this risk is the bioaccumulation factor (BAF), which quantifies the extent to which a chemical concentrates in an organism from all environmental exposures, including diet. This guide provides a comparative analysis of the bioaccumulation potential of Parlar 26, a prominent congener of the insecticide toxaphene (B166800), alongside other well-known POPs.

Quantitative Comparison of Bioaccumulation Factors

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. While specific experimental data for the bioaccumulation factor (BAF) or bioconcentration factor (BCF) of this compound is limited in publicly available literature, the broader toxaphene mixture, of which this compound is a significant and persistent component, exhibits high bioaccumulation. The following table summarizes the available BAF and BCF values for toxaphene and other representative POPs. It is important to note that BCF primarily measures uptake from water, while BAF includes uptake from all sources, including diet, providing a more comprehensive measure of bioaccumulation in a food web context.

Persistent Organic Pollutant (POP)Chemical ClassLog BAF/BCF¹SpeciesTissueReference
Toxaphene (mixture) Organochlorine Pesticidelog BAF: 6.96 (lipid-normalized)Lake Trout (Salvelinus namaycush)Whole body[1]
BCF Range: 3,100 - 2,000,000Various aquatic organismsNot specified[1]
This compound (Toxaphene congener) Organochlorine PesticideData not available²---
PCB 153 Polychlorinated BiphenylBCF: 18,539Rainbow Trout (Oncorhynchus mykiss)Whole body
p,p'-DDE Organochlorine PesticideBCF: 12,000Rainbow Trout (Oncorhynchus mykiss)Whole body
Dieldrin Organochlorine PesticideBCF Range: 5,390 - 12,500FishNot specified

¹BAF (Bioaccumulation Factor) and BCF (Bioconcentration Factor) are unitless, representing the ratio of the chemical concentration in the organism to that in the environment (water for BCF). Higher values indicate greater bioaccumulation potential. Log values are often used for ease of comparison. ²Specific, experimentally determined BAF/BCF values for this compound are not readily available. However, as a persistent and bioaccumulative congener of toxaphene, its bioaccumulation potential is expected to be high.

Experimental Protocols for Determining Bioaccumulation Factors

The standardized method for determining the bioaccumulation of a chemical in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . This guideline provides a framework for conducting reliable and reproducible studies.

Key Stages of the OECD 305 Protocol:
  • Acclimation: Test fish of a suitable species (e.g., rainbow trout, bluegill sunfish) are acclimated to laboratory conditions, including water quality (temperature, pH, dissolved oxygen) and feeding regimes.

  • Exposure (Uptake) Phase:

    • Aqueous Exposure: Fish are exposed to a constant, sublethal concentration of the test substance in the water. This is typically conducted under flow-through conditions to maintain a stable concentration.

    • Dietary Exposure: For substances with low water solubility, the test chemical is incorporated into the feed at a known concentration.

    • The duration of the uptake phase is typically 28 days, or until a steady state is reached, where the concentration of the chemical in the fish remains constant over time.

  • Depuration (Elimination) Phase:

    • Following the uptake phase, the fish are transferred to clean, uncontaminated water and fed an uncontaminated diet.

    • The concentration of the test substance in the fish is monitored over time to determine the rate of elimination.

  • Sampling and Analysis:

    • Water samples are taken regularly during the uptake phase to verify the exposure concentration.

    • Fish are sampled at predetermined intervals during both the uptake and depuration phases.

    • The concentration of the test substance in whole fish or specific tissues is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis and Calculation of BAF/BCF:

    • Bioconcentration Factor (BCF): For aqueous exposure, the BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

    • Bioaccumulation Factor (BAF): While OECD 305 focuses on BCF and dietary biomagnification, field studies are often required to determine a true BAF that incorporates all exposure routes.

    • Kinetic models can also be used to calculate BCF and elimination rate constants from the concentration data over time.

Visualizing the Bioaccumulation Testing Workflow

The following diagram illustrates the general workflow for a bioaccumulation study according to the OECD 305 guideline.

G cluster_prep Preparation Phase cluster_exposure Exposure (Uptake) Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation TestSubstance Test Substance Preparation AqueousExposure Aqueous Exposure (Flow-through System) TestSubstance->AqueousExposure DietaryExposure Dietary Exposure (Spiked Feed) TestSubstance->DietaryExposure TestOrganisms Test Organism Acclimation TestOrganisms->AqueousExposure TestOrganisms->DietaryExposure Sampling1 Fish & Water Sampling AqueousExposure->Sampling1 DietaryExposure->Sampling1 CleanWater Transfer to Clean Water Sampling1->CleanWater Analysis Chemical Analysis (e.g., GC-MS) Sampling1->Analysis Sampling2 Fish Sampling CleanWater->Sampling2 Sampling2->Analysis Calculation Calculate BCF/BAF & Kinetic Parameters Analysis->Calculation

Caption: Workflow for OECD 305 Bioaccumulation in Fish Study.

Signaling Pathway of POP Bioaccumulation

The bioaccumulation of POPs is a complex process influenced by the physicochemical properties of the chemical and the physiological characteristics of the organism. The following diagram illustrates the key pathways involved.

G cluster_environment Environment cluster_organism Organism (e.g., Fish) Water Water Gills Gills (Direct Uptake) Water->Gills Bioconcentration Sediment Sediment Food Food Source (e.g., smaller organisms) Sediment->Food Gut Gut (Dietary Uptake) Food->Gut Biomagnification Blood Bloodstream (Transport) Gills->Blood Gut->Blood Liver Liver (Metabolism) Blood->Liver Fat Adipose Tissue (Storage) Blood->Fat Excretion Excretion Blood->Excretion Liver->Blood Metabolites Liver->Excretion Fat->Blood Mobilization

Caption: Key pathways of POP bioaccumulation and metabolism in an aquatic organism.

References

Accuracy and precision of Parlar 26 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Parlar 26

For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs), the accurate and precise quantification of specific toxaphene (B166800) congeners like this compound is of paramount importance. Toxaphene, a complex mixture of hundreds of chlorinated bornanes, presents a significant analytical challenge. This compound, an octachlorinated toxaphene congener, is often a target analyte in environmental and biological samples due to its persistence and potential toxicity.

This guide provides a comparative overview of the primary analytical methods employed for the quantification of this compound and other toxaphene congeners. We will delve into the accuracy, precision, and underlying protocols of these techniques, supported by available experimental data.

Overview of Quantification Methods

The quantification of toxaphene congeners, including this compound, predominantly relies on high-resolution separation techniques coupled with sensitive detection systems. The most common methods involve Gas Chromatography (GC) paired with various detectors.

Table 1: Comparison of Key Quantification Methods for Toxaphene Congeners

Method AbbreviationFull Method NamePrincipleAdvantagesDisadvantages
GC-ECD Gas Chromatography with Electron Capture DetectorSeparates compounds based on their boiling points and polarity. The ECD is highly sensitive to electrophilic compounds like organochlorine pesticides.Low cost, high sensitivity for halogenated compounds.[1][2]Lower selectivity, susceptible to co-eluting interferences.[1][2]
GC-EI-MS Gas Chromatography with Electron Impact Mass SpectrometrySeparates compounds by GC, which are then ionized by a high-energy electron beam, causing fragmentation. The mass-to-charge ratio of the fragments is measured.Provides structural information for compound identification.Can have limitations in sensitivity for complex mixtures like toxaphene.[1]
GC-NCI-MS Gas Chromatography with Negative Ion Chemical Ionization Mass SpectrometryA softer ionization technique than EI, often using a reagent gas like methane (B114726). It is highly selective and sensitive for electronegative compounds.High sensitivity and selectivity for chlorinated compounds, reducing matrix interference.[1]Potential for false negatives for certain congeners.[1]
GC-MS/MS Gas Chromatography with Tandem Mass SpectrometryInvolves two stages of mass analysis for increased selectivity and sensitivity. A specific parent ion is selected and then fragmented to produce a characteristic daughter ion.High specificity and reduced chemical noise, leading to improved signal-to-noise ratios.Higher instrument cost and complexity.

Quantitative Performance Data

Direct comparative studies on the accuracy and precision of various methods specifically for this compound are limited. However, data from studies on total toxaphene and other major congeners can provide valuable insights. The following table summarizes performance metrics from various studies, offering a glimpse into the expected performance for this compound.

Table 2: Performance Metrics of Different Quantification Methods for Toxaphene

MethodMatrixAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Precision (RSD)Citation
GC-NCI-MS Human SerumThis compound & 503-30 pg/mL (concentration range)Not ReportedNot Reported[3]
GC-ECD FishToxaphene~1.2 ng/gGenerally goodNot Reported[1]
GC-ECD Water and SoilToxapheneppb levelsGoodNot Reported[1]
GC/MS (SIM) SoilToxapheneLOQ: 0.5 ppm92.3% (surrogate)13.2% (surrogate)[4]
GC-EI/MS/MS vs. GC-ECNI-MS Lake TroutTotal ToxapheneGC-ECNI-MS is ~5x more sensitiveNot ReportedGC-EI/MS/MS showed more consistent relative response factors[5]

Note: The data presented is for total toxaphene or a mixture of congeners unless specified. Performance for this compound is expected to be within a similar range but should be validated for specific matrices.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantification. Below are generalized workflows for the primary methods discussed.

Sample Preparation and Extraction

The initial step for all methods involves the extraction of toxaphene congeners from the sample matrix.

cluster_prep Sample Preparation cluster_cleanup Extract Cleanup Sample Sample (e.g., Soil, Water, Biological Tissue) Homogenization Homogenization / Lyophilization Sample->Homogenization Extraction Solvent Extraction (e.g., Soxhlet, ASE, QuEChERS) Homogenization->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (e.g., Florisil, Silica (B1680970) Gel, GPC) Concentration->Cleanup Final_Extract Final Extract Cleanup->Final_Extract

Fig. 1: General Sample Preparation Workflow

A common extraction procedure for solid samples involves Soxhlet extraction with an organic solvent like hexane (B92381) or a mixture of hexane and acetone. For liquid samples, liquid-liquid extraction is often employed. The extract is then concentrated and subjected to a cleanup step to remove interfering compounds. This is frequently achieved using column chromatography with adsorbents like Florisil or silica gel.

GC-MS Analysis Workflow

The final, cleaned extract is then ready for instrumental analysis.

cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injector GC Injector Column Capillary Column Injector->Column Ion_Source Ion Source (EI or NCI) Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole, Ion Trap, etc.) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Quantification Quantification Data_System->Quantification

Fig. 2: GC-MS Instrumental Workflow

The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The different congeners are separated based on their retention times. Upon exiting the column, they enter the mass spectrometer's ion source, are ionized, and then detected. For quantification, specific ions characteristic of this compound are monitored.

EPA Method 8276: A Closer Look

EPA Method 8276 is a standardized method for the analysis of toxaphene and its congeners using GC-NICI/MS.[6]

Key aspects of the protocol include:

  • Sample Preparation: Utilizes standard EPA methods for extraction (Method 3500 series) and cleanup (Method 3600 series).

  • GC Column: Fused-silica open-tubular capillary columns are recommended.

  • MS Conditions: Negative Ion Chemical Ionization with methane as the reagent gas.

  • Quantification: Involves monitoring a series of ions representing different congener groups. For individual congeners like this compound, specific ions are used for quantification. An internal standard, such as a PCB congener, is often used to improve accuracy.

Signaling Pathways and Logical Relationships

While this compound does not have a "signaling pathway" in the traditional biological sense, its analysis follows a logical workflow from sample collection to final data reporting.

cluster_planning Phase 1: Planning & Sampling cluster_analysis Phase 2: Sample Analysis cluster_qaqc Phase 3: QA/QC & Reporting A Define Objectives B Sample Collection A->B C Extraction & Cleanup B->C D Instrumental Analysis (GC-MS) C->D E Data Review & Validation D->E F Final Report E->F

Fig. 3: Analytical Project Workflow

Conclusion

The choice of quantification method for this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, and available budget.

  • GC-NCI-MS stands out as a highly sensitive and selective method, making it suitable for trace-level analysis in complex matrices. EPA Method 8276 provides a robust, standardized protocol for this approach.

  • GC-MS/MS offers enhanced specificity, which can be crucial when dealing with samples containing numerous potential interferences.

  • GC-ECD remains a viable, cost-effective option for screening purposes or when high sample throughput is required, provided that adequate cleanup procedures are in place to ensure selectivity.

For researchers and professionals in drug development and environmental monitoring, a thorough understanding of these methods and their respective strengths and limitations is essential for generating reliable and defensible data on the presence and concentration of this compound. The development and use of certified reference materials for individual toxaphene congeners are critical for ensuring the accuracy of quantification across different laboratories and methods.

References

Analysis of Parlar 26 in Biological Samples: A Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data reveals a significant information gap regarding the comparative levels of Parlar 26, a specific congener of the pesticide toxaphene (B166800), in historical versus recent biological samples. Extensive searches for quantitative data to support such a comparison have not yielded any publicly available studies or databases. Therefore, a direct comparison of this compound levels over time cannot be provided.

It is also crucial to clarify a point of potential confusion. The term "this compound" designates a chemical compound, 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane, which is a component of the complex pesticide mixture toxaphene.[1][2][3] It is not a biological signaling molecule and therefore does not have an associated signaling pathway. There is a similarly named protein, Interleukin-26 (IL-26), which is a cytokine involved in the immune response and has a well-defined signaling cascade.[4][5][6][7][8] This guide will focus solely on the chemical pesticide congener, this compound.

For researchers, scientists, and drug development professionals interested in the analysis of this compound and other toxaphene congeners, this guide provides an overview of the analytical methodologies employed for their detection and quantification in biological matrices.

Comparison of Analytical Methods for Toxaphene Congeners

The analysis of toxaphene, and its individual congeners like this compound, is challenging due to the complexity of the mixture, which can contain over 670 different compounds.[9] Furthermore, environmental and biological samples often contain interfering substances that require extensive cleanup procedures.[10] The most common and effective methods for the analysis of toxaphene congeners are gas chromatography (GC) coupled with either an electron capture detector (GC/ECD) or, for greater sensitivity and selectivity, negative ion chemical ionization mass spectrometry (GC/NCIMS).[9][11]

Analytical MethodPrincipleAdvantagesDisadvantagesDetection Limits
GC/ECD Gas Chromatography with Electron Capture DetectionRelatively low cost and sensitive to halogenated compounds like toxaphene.[9]Lower selectivity, higher risk of co-elution with interfering compounds.[9]ng/g (ppb) levels in samples like human breast milk.[12]
GC/NCIMS Gas Chromatography with Negative Ion Chemical Ionization Mass SpectrometryHigh sensitivity and selectivity for chlorinated compounds, providing simpler mass spectra.[9][11]More complex and expensive instrumentation.pg to ng/g (ppb) levels in various biological matrices.[9][12][13]

Experimental Protocols for Toxaphene Congener Analysis

The following outlines a general workflow for the analysis of toxaphene congeners, including this compound, in biological samples. Specific details may vary depending on the sample matrix and the laboratory's standard operating procedures.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analytes of interest.[14]

  • Extraction: The initial step involves extracting the toxaphene congeners from the biological matrix (e.g., tissue, blood, milk). Common methods include:

    • Solvent Extraction: Using organic solvents like dichloromethane, hexane, or acetone. For solid samples, maceration or grinding is often performed first, followed by extraction.[12]

    • Soxhlet Extraction: A continuous extraction method using an appropriate solvent, often employed for solid samples.[15]

  • Cleanup: The crude extract is then purified to remove lipids and other co-extracted compounds that can interfere with the analysis.[10]

    • Gel Permeation Chromatography (GPC): Effective for removing large molecules like lipids.[16]

    • Adsorption Chromatography: Using materials like Florisil or silica (B1680970) gel to separate the analytes from interfering compounds.[12][16]

Instrumental Analysis

The cleaned-up extract is then analyzed using gas chromatography.

  • Gas Chromatography (GC): The extract is injected into a GC system, where the different toxaphene congeners are separated based on their volatility and interaction with the chromatographic column. Fused-silica capillary columns are typically used.[17]

  • Detection:

    • Electron Capture Detection (ECD): As the separated compounds elute from the GC column, they are detected by an ECD, which is highly sensitive to halogenated organic compounds.[9]

    • Negative Ion Chemical Ionization Mass Spectrometry (NCIMS): For more definitive identification and quantification, the GC is coupled to a mass spectrometer operating in NCI mode. This technique generates negative ions from the target analytes, resulting in high sensitivity and selectivity.[11][13][18][19][20] Methane is often used as the reagent gas.[17]

Visualizing the Workflow and a Related Biological Pathway

To aid in understanding the processes involved, the following diagrams illustrate the general experimental workflow for toxaphene congener analysis and, for contextual clarity, the distinct signaling pathway of Interleukin-26.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Tissue, Blood) Extraction Solvent Extraction (e.g., Dichloromethane/Hexane) Sample->Extraction Cleanup Cleanup (e.g., GPC, Florisil) Extraction->Cleanup GC Gas Chromatography (GC) Separation Cleanup->GC Concentrated Extract Detector Detection (ECD or NCIMS) GC->Detector Data Data Acquisition & Analysis Detector->Data

Experimental workflow for toxaphene congener analysis.

IL26_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL26 IL-26 Receptor IL-20R1 / IL-10R2 Receptor Complex IL26->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 JAK1->STAT3 Phosphorylation Gene Target Gene Expression (Inflammation, Immune Response) STAT1->Gene STAT3->Gene

Simplified signaling pathway of Interleukin-26 (IL-26).

References

Comparison Guide: Validation of a New Analytical Method for Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Parlar 26, a novel active pharmaceutical ingredient (API). The performance of this new method is evaluated against two alternative analytical techniques. This compound is identified as an octachlorinated toxaphene (B166800) congener, a class of compounds that demands robust and sensitive analytical methods for accurate quantification.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection for quality control and stability testing.

Data Presentation: Comparative Validation Parameters

The following table summarizes the key performance characteristics of the newly developed HPLC-UV method compared to two alternative methods: a conventional HPLC-UV method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Validation Parameter New Method (HPLC-UV) Alternative Method 1 (Conventional HPLC-UV) Alternative Method 2 (GC-MS) ICH Guideline Acceptance Criteria
Accuracy (% Recovery) 99.5% ± 1.2%97.8% ± 2.5%101.2% ± 0.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.52%0.45%≤ 2%
- Intermediate Precision1.10%1.98%0.68%≤ 2%
Specificity No interference from placebo and degradation productsMinor interference from a known impurityHigh specificity, mass fragmentation confirms identityNo interference at the retention time of the analyte
Linearity (R²) 0.99980.99850.9999≥ 0.999
Range (µg/mL) 1 - 1005 - 800.1 - 5080% - 120% of the test concentration
Limit of Detection (LOD) (µg/mL) 0.21.00.02-
Limit of Quantitation (LOQ) (µg/mL) 0.73.50.08-
Robustness Unaffected by minor changes in pH and flow rateSensitive to changes in mobile phase compositionRequires stringent temperature controlConsistent results with small, deliberate variations

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method for this compound are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[3]

1. New Method: HPLC-UV System

  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Validation Procedures

  • Specificity: The specificity of the method was evaluated by analyzing blank (placebo), standard, and sample solutions. Forced degradation studies were also performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to ensure no interference from potential degradation products.

  • Linearity: Linearity was assessed by preparing and analyzing five standard solutions of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of the new analytical method for this compound.

G start Start: Method Development validation_protocol Develop Validation Protocol (Based on ICH Q2(R1)) start->validation_protocol specificity Specificity (Placebo, Degradants) validation_protocol->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness documentation Compile Validation Report robustness->documentation method_implementation Method Implementation for QC documentation->method_implementation G cluster_new_method New HPLC-UV Method cluster_alt1 Alternative 1: Conventional HPLC-UV cluster_alt2 Alternative 2: GC-MS new_method Parameter Value Accuracy 99.5% Precision (%RSD) 0.85 Linearity (R²) 0.9998 LOQ (µg/mL) 0.7 alt1 Parameter Value Accuracy 97.8% Precision (%RSD) 1.52 Linearity (R²) 0.9985 LOQ (µg/mL) 3.5 alt2 Parameter Value Accuracy 101.2% Precision (%RSD) 0.45 Linearity (R²) 0.9999 LOQ (µg/mL) 0.08

References

A Comparative Guide to Parlar 26 Congener Patterns in Diverse Environmental Compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the distribution and concentration of Parlar 26, a significant congener of the persistent organic pollutant (POP) toxaphene (B166800), across various environmental matrices. By presenting quantitative data, detailed experimental protocols, and comparative analysis with other major POPs, this document serves as a valuable resource for understanding the environmental fate and potential impact of this toxicant.

Quantitative Data on this compound and Other Toxaphene Congeners

The following tables summarize the concentrations of key toxaphene congeners, including this compound (also known as B8-1413), Parlar 50 (B9-1679), and Parlar 62 (B9-1025), in different environmental compartments. These congeners are often highlighted in environmental studies due to their persistence and bioaccumulative potential.[1][2]

Table 1: Toxaphene Congener Concentrations in Soil and Sediment

Environmental CompartmentLocationThis compound (ng/g dw)Parlar 50 (ng/g dw)Parlar 62 (ng/g dw)Total Toxaphene (ng/g dw)Reference
SoilAgricultural Areas, Southern USNot specifiedNot specifiedNot specified688 - 2500[3]
SoilVarious Locations, USA (1970s)Not specifiedNot specifiedNot specified7,700 - 33,400[4]
SedimentLake Michigan, USANot specifiedNot specifiedNot specified48 (max)[5]
SedimentRivers near former use sites, USANot specifiedNot specifiedNot specified6.0 - 43[5]

Table 2: Toxaphene Congener Concentrations in Air and Water

Environmental CompartmentLocationThis compound (pg/m³)Parlar 50 (pg/m³)Parlar 62 (pg/m³)Total Toxaphene (pg/m³ or ng/L)Reference
Air Particulate Matter (SRM 1649a)Urban Dust12,900 pg/gNot specifiedNot specifiedNot specified[6]
Air Particulate Matter (SRM 1648a)Urban Dust568 pg/gNot specifiedNot specifiedNot specified[6]
Ambient AirGlobalNot detectable - 42Not specifiedNot specifiedNot specified[7]
FreshwaterGlobalNot specifiedNot specifiedNot specifiedNot detectable - 7,000 ng/L[7]
Marine WaterGlobalNot specifiedNot specifiedNot specifiedNot specified

Table 3: Toxaphene Congener Concentrations in Biota

BiotaTissueLocationThis compound (ng/g lw)Parlar 50 (ng/g lw)Parlar 62 (ng/g lw)Total Toxaphene (ng/g lw)Reference
Fish (Various)MusclePearl River Delta, ChinaPredominantPredominantNot specified12.87 pg/g ww (median)[8]
Deepwater SculpinWhole BodyLake Michigan, USANot specifiedNot specifiedNot specified2,570[9]
Aquatic Invertebrates (Amphipod)Whole BodyLake Michigan, USANot specifiedNot specifiedNot specifiedHigher than mysids[9]

Comparison with Other Persistent Organic Pollutants

Toxaphene, including its persistent congeners like this compound, often co-exists in the environment with other POPs such as Polychlorinated Biphenyls (PCBs) and Dichlorodiphenyltrichloroethane (DDT) and its metabolites. Studies investigating the biomagnification of these compounds in aquatic food webs have revealed important differences in their behavior.

In a Lake Michigan offshore food web, DDE (a metabolite of DDT) was the most strongly biomagnified compound, increasing 28.7 times from plankton to fish.[9] PCBs increased by a factor of 12.9, while toxaphene showed a lower biomagnification factor of 4.7.[9] This suggests that while toxaphene is persistent and bioaccumulative, its magnification potential in this specific food web is lower than that of DDE and PCBs.

Congener profiles of PCBs in biota often show an enrichment of higher chlorinated congeners up the food chain.[9] Similarly, weathered toxaphene profiles in environmental samples differ significantly from the technical mixture, with an enrichment of persistent congeners like this compound, 50, and 62.[1]

Table 4: Comparative POP Concentrations in a Lake Michigan Food Web (ng/g wet weight)

OrganismTrophic LevelTotal DDTsTotal PCBsTotal ToxapheneReference
Plankton1~5~20~550[9]
Mysis (Mysid)2~15~40~700[9]
Pontoporeia (Amphipod)2~40~150~1800[9]
Deepwater Sculpin (Fish)3~150~250~2600[9]

Experimental Protocols

The analysis of toxaphene congeners in environmental samples is a complex task due to the multitude of congeners in the technical mixture and their varying environmental fates. The most common and reliable method is gas chromatography coupled with mass spectrometry, particularly with electron capture negative ionization (GC-ECNI-MS), which offers high sensitivity for chlorinated compounds.

Detailed Methodology for Toxaphene Congener Analysis in Biota (e.g., Fish Tissue)

This protocol is based on established methods for the analysis of toxaphene congeners in biological matrices.

1. Sample Preparation and Extraction:

  • Homogenization: A representative portion of the tissue sample (e.g., 10 g) is homogenized with anhydrous sodium sulfate (B86663) to remove water.
  • Internal Standard Spiking: The homogenized sample is spiked with a known amount of a labeled internal standard, such as ¹³C-labeled Parlar congeners, to correct for analytical variability.
  • Extraction: The sample is extracted using an accelerated solvent extractor (ASE) with a suitable solvent mixture, typically dichloromethane (B109758) (DCM) or a hexane (B92381)/DCM mixture.

2. Lipid Removal and Cleanup:

  • Gel Permeation Chromatography (GPC): The crude extract, which contains lipids and other co-extractives, is subjected to GPC for initial lipid removal.
  • Silica (B1680970) Gel Column Chromatography: The extract is further cleaned and fractionated using a silica gel column. Different solvent mixtures are used to elute different fractions, separating the toxaphene congeners from other interfering compounds like PCBs. For instance, a less polar solvent like hexane can be used to elute PCBs, followed by a more polar solvent mixture to elute the toxaphene congeners.

3. Instrumental Analysis (GC-ECNI-MS):

  • Gas Chromatography: A high-resolution capillary column (e.g., DB-5ms) is used to separate the individual toxaphene congeners. A specific temperature program is employed to optimize the separation.
  • Electron Capture Negative Ionization Mass Spectrometry: The separated congeners are detected using a mass spectrometer operating in ECNI mode. This ionization technique is highly sensitive to electrophilic compounds like chlorinated toxaphene congeners. Selected ion monitoring (SIM) is used to monitor specific ions characteristic of the target congeners, enhancing selectivity and sensitivity.

4. Quantification:

  • Calibration: A multi-point calibration curve is generated using certified reference standards of individual Parlar congeners.
  • Quantification: The concentration of each congener in the sample is determined by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup & Fractionation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Sediment, Biota) Homogenization Homogenization (with Na2SO4) Sample->Homogenization Spiking Internal Standard Spiking (e.g., 13C-Parlar 26) Homogenization->Spiking Extraction Accelerated Solvent Extraction (ASE) Spiking->Extraction GPC Gel Permeation Chromatography (Lipid Removal) Extraction->GPC Crude Extract Silica Silica Gel Column (Fractionation) GPC->Silica GC Gas Chromatography (Congener Separation) Silica->GC Cleaned Extract MS ECNI-Mass Spectrometry (Detection) GC->MS Quantification Quantification (Calibration Curve) MS->Quantification Mass Spectra Result Congener Concentration (ng/g, pg/m3) Quantification->Result

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Environmental Distribution of this compound

environmental_distribution Sources Sources (e.g., Legacy Pesticide Use) Atmosphere Atmosphere Sources->Atmosphere Volatilization Soil Soil Sources->Soil Direct Application Atmosphere->Soil Deposition Water Water (Freshwater & Marine) Atmosphere->Water Deposition Soil->Water Runoff Sediment Sediment Water->Sediment Sedimentation Biota Biota (Fish, Marine Mammals) Water->Biota Bioaccumulation Sediment->Biota Benthic Uptake Humans Humans Biota->Humans Dietary Intake

Caption: Conceptual model of the environmental fate and transport of this compound.

References

Unraveling the Toxicity of Toxaphene: A Comparative Guide to Congener Potency, Focusing on Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the individual toxic contributions of toxaphene (B166800) congeners is critical for accurate risk assessment. This guide provides a comparative analysis of the toxic equivalency factors (TEFs) for various toxaphene congeners, with a special focus on the prominent and persistent Parlar 26. We delve into the experimental data and methodologies that underpin these comparisons, offering a clear and objective overview of their relative potencies across different toxicological endpoints.

Toxaphene, a complex mixture of over 800 chlorinated bornanes, has long been recognized as a persistent organic pollutant. However, assessing its true toxicological impact is complicated by the fact that its individual components, or congeners, exhibit varying degrees of toxicity. The concept of Toxic Equivalency Factors (TEFs) aims to simplify risk assessment by expressing the toxicity of individual congeners relative to a reference compound. While a standardized TEF system for toxaphene is still under development, research has begun to shed light on the relative potencies of key congeners, including the environmentally significant this compound.

Comparative Toxicity of Toxaphene Congeners

To facilitate a clear comparison, the following table summarizes the available quantitative data on the relative potencies of various toxaphene congeners, including this compound, across different experimental models. The data is presented to highlight the differences in toxicity based on specific endpoints.

Congener/MixtureEndpointOrganism/Cell LinePotency Metric (Value)Relative Potency (Technical Toxaphene = 1)Reference
This compound (T2) Embryotoxicity (Morphological Score)Rat EmbryoMore potent than technical toxaphene> 1[1]
Estrogenic Activity (Cell Proliferation)MCF-7 CellsLower than technical toxaphene< 1
Zebrafish Embryo ToxicityDanio rerioEC20 (7.93 µg/mL)0.44[2]
Parlar 50 (T12) Embryotoxicity (Specific Defects)Rat EmbryoDifferent spectrum of abnormalities than this compoundNot directly comparable[1]
Zebrafish Embryo ToxicityDanio rerioEC20 (2.74 µg/mL)1.28[2]
Technical Toxaphene Zebrafish Embryo ToxicityDanio rerioEC20 (3.50 µg/mL)1.00[2]
Hx-Sed Zebrafish Embryo ToxicityDanio rerioEC20 (4.06 µg/mL)0.86[2]
Parlar 62 Zebrafish Embryo ToxicityDanio rerioEC20 (4.15 µg/mL)0.84[2]

Note: Relative potency is calculated as the EC20 of the technical toxaphene divided by the EC20 of the congener. A value > 1 indicates higher potency than the technical mixture, while a value < 1 indicates lower potency.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the comparative toxicity data. Below are summaries of the methodologies employed in the key studies cited.

Zebrafish Embryo Toxicity Assay

The developmental toxicity of toxaphene congeners was assessed using a zebrafish (Danio rerio) embryo model.[2]

  • Test Organisms: Early life-stage zebrafish embryos.

  • Exposure: Embryos were exposed to various concentrations of individual toxaphene congeners or the technical mixture in 96-well plates.

  • Duration: The exposure period was typically from a few hours post-fertilization (hpf) up to 120 hpf.

  • Endpoints: A range of morphological and developmental endpoints were evaluated, including mortality, hatching rate, and the presence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Dose-response curves were generated to determine the effective concentration causing a response in 20% of the population (EC20).

Rat Whole Embryo Culture

The embryotoxic effects of this compound and Parlar 50 were compared to the technical toxaphene mixture using a rat whole embryo culture system.[1]

  • Test System: Gestational day 10 rat embryos were explanted and cultured in vitro.

  • Exposure: Embryos were exposed to concentrations of 100, 1000, and 5000 ng/mL of technical toxaphene, this compound, or Parlar 50 for 48 hours.

  • Endpoints: A comprehensive morphological scoring system was used to assess developmental progress and identify any abnormalities in various embryonic structures.

  • Data Analysis: The total morphological score and the incidence of specific malformations were compared between the different treatment groups and the control.

Estrogenic Activity in MCF-7 Cells

The estrogenic potential of toxaphene congeners was evaluated using the human breast cancer cell line MCF-7, which is responsive to estrogens.

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Assay Principle: The assay measures the proliferation of MCF-7 cells in response to estrogenic compounds.

  • Exposure: Cells were treated with various concentrations of individual toxaphene congeners or the technical mixture. 17β-estradiol was used as a positive control.

  • Endpoint: Cell proliferation was quantified using methods such as the MTT assay, which measures metabolic activity as an indicator of cell viability and number.

  • Data Analysis: The proliferative effect of the congeners was compared to that of the technical mixture and the positive control to determine relative estrogenic activity.

Logical Framework for Deriving and Applying Toxic Equivalency Factors

The determination and application of TEFs for risk assessment of complex mixtures like toxaphene follows a logical workflow. This process involves integrating data from various toxicological studies to derive relative potency factors, which are then used to calculate a total toxic equivalency (TEQ) for a given mixture.

TEF_Workflow cluster_derivation TEF Derivation cluster_application Risk Assessment Application in_vitro In Vitro Studies (e.g., cell-based assays) dose_response Dose-Response Data (e.g., EC50, IC50) in_vitro->dose_response in_vivo In Vivo Studies (e.g., animal models) in_vivo->dose_response tef_calc TEF Calculation (Relative Potency) dose_response->tef_calc ref_compound Reference Compound (e.g., Technical Toxaphene) ref_compound->tef_calc teq_calc TEQ Calculation (Σ [Congener] x TEF) tef_calc->teq_calc env_sample Environmental Sample (Congener Concentrations) env_sample->teq_calc risk_char Risk Characterization teq_calc->risk_char

Caption: Workflow for TEF derivation and application in risk assessment.

References

Comparing Parlar 26 Data Across Global Monitoring Programs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental prevalence of persistent organic pollutants (POPs) like Parlar 26 is crucial for assessing potential exposure and toxicological risks. This guide provides a comparative overview of this compound data from prominent international monitoring programs, offering insights into its detection, the methodologies employed, and the available quantitative data.

This compound, a specific congener of the complex pesticide mixture toxaphene (B166800), is recognized for its persistence in the environment and its potential for long-range transport. As a result, it is a target analyte in several major environmental monitoring programs. This comparison focuses on data and protocols from the Arctic Monitoring and Assessment Programme (AMAP), the European Monitoring and Evaluation Programme (EMEP), and the National Oceanic and Atmospheric Administration (NOAA) in the United States.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and related toxaphene congeners from the aforementioned monitoring programs. It is important to note that publicly available, directly comparable datasets for this compound are limited, and data are often reported for a combination of toxaphene congeners.

Monitoring ProgramLocation/MatrixAnalyte(s)Concentration RangeYears of Data
AMAP Stórhöfði, Iceland (Air)Toxaphene Parlar (26 + 50)Trend data available, showing a decrease over time. Specific concentrations require accessing detailed reports.[1]1990s - 2010s (specific years vary by report)
Canadian Monitoring (reported in ATSDR)Southern Canada (Human Adipose Tissue)Toxaphene Congener 26Mean: 1.32 - 2.83 ng/g lipid1986, 1992[2]
Great Lakes Basin (reported in ATSDR)Great Lakes Basin (Human Adipose Tissue)Toxaphene Congener 26Mean: 1.32 ng/g lipid1992[2]
EMEP Various European Sites (Air)Data for POPs are collected, but specific public datasets for this compound are not readily available in summarized form. Researchers may need to access the EMEP database directly.Not readily available in a summarized format.Data available from the 1990s to present.
NOAA (NS&T Program) US Coastal Waters (Mussel Watch)Data for legacy pesticides like toxaphene are collected. However, congener-specific data for this compound are not typically reported in summary data.Not readily available in a summarized format for this compound.Data available from 1986 to present.

Experimental Protocols

The detection and quantification of this compound in environmental samples require sophisticated analytical techniques due to the complexity of the toxaphene mixture and the low concentrations typically found. The methodologies employed by major monitoring programs are generally based on standardized procedures, such as those developed by the U.S. Environmental Protection Agency (EPA).

General Analytical Workflow

The analysis of this compound in environmental matrices typically follows these key steps:

  • Sample Extraction: The method of extraction depends on the sample matrix (e.g., Soxhlet extraction for solid samples, liquid-liquid extraction for water samples).

  • Cleanup and Fractionation: This step is crucial to remove interfering compounds. Techniques like gel permeation chromatography (GPC) and silica (B1680970) gel chromatography are often used.

  • Instrumental Analysis: The primary analytical instrument for toxaphene congeners is Gas Chromatography (GC) coupled with a detector.

Key Analytical Methods
  • Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS): This is the reference method outlined in U.S. EPA Method 8276 for the analysis of toxaphene and its congeners.[2][3] It offers high selectivity and sensitivity for chlorinated compounds like this compound.

  • Gas Chromatography/Electron Capture Detection (GC/ECD): A widely used and sensitive method for detecting halogenated compounds. However, it may have lower selectivity compared to mass spectrometry, leading to a higher risk of co-elution with other compounds.[4][5]

  • High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This technique provides very high mass accuracy and resolution, further improving the specificity of the analysis.

The EMEP Manual for Sampling and Chemical Analysis provides detailed guidelines for the sampling and analysis of persistent organic pollutants, which would include the principles applicable to this compound monitoring.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general workflow for environmental monitoring of this compound and the logical relationship between the different stages of analysis.

Parlar26_Monitoring_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Reporting Air Air Sampling Extraction Extraction Air->Extraction Water Water Sampling Water->Extraction Biota Biota Sampling Biota->Extraction Cleanup Cleanup & Fractionation Extraction->Cleanup GC_MS GC-MS/MS or GC-ECD Cleanup->GC_MS Quantification Quantification GC_MS->Quantification Data_Validation Data Validation Quantification->Data_Validation Database Monitoring Database Data_Validation->Database

Figure 1: General workflow for this compound environmental monitoring.

Analytical_Method_Logic Start Environmental Sample (Air, Water, Biota) Extraction Extraction of Analytes Start->Extraction Cleanup Removal of Interferences (e.g., Lipids, other organics) Extraction->Cleanup Separation Gas Chromatography (GC) Separation of Congeners Cleanup->Separation Detection Detection Method Separation->Detection ECD Electron Capture Detector (ECD) (High Sensitivity, Lower Selectivity) Detection->ECD If ECD MS Mass Spectrometry (MS) (High Selectivity, Structural Info) Detection->MS If MS Data Data Acquisition & Quantification ECD->Data MS->Data

Figure 2: Logical flow of analytical methods for this compound.

References

Isomer-Specific Toxicity of Parlar 26: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomer-specific toxicity of Parlar 26, a prominent congener of the complex pesticide toxaphene (B166800). As a persistent organic pollutant (POP), understanding the nuanced toxicity of its isomers is critical for accurate risk assessment and the development of targeted therapeutic strategies. This document contrasts the toxicological profile of this compound with other relevant organochlorine pesticides, namely PCB 126 and dieldrin (B1670511), supported by available experimental data and detailed methodologies.

Comparative Toxicity Overview

Compound/MixtureTest OrganismRoute of ExposureAcute LD50/LC50Key Toxic Effects
This compound Data Not AvailableData Not AvailableData Not AvailableExpected to be neurotoxic, targeting the central nervous system.
Technical Toxaphene RatOral80-293 mg/kg[2]Neurotoxicity (convulsions, tremors), liver and kidney damage[3][4].
DogOral25 mg/kg[2]Neurotoxicity (convulsions)[3].
Dieldrin RatOral38-52 mg/kg[4]Neurotoxicity (convulsions), liver damage[4].
PCB 126 RatIntraperitonealData Not AvailableDioxin-like toxicity, hepatotoxicity, oxidative stress, developmental neurotoxicity[5][6][7].

Mechanistic Insights: Signaling Pathways

Organochlorine pesticides, including toxaphene congeners like this compound, primarily exert their neurotoxic effects by interfering with ion channel function in the central nervous system. The two primary molecular targets are the gamma-aminobutyric acid (GABA)-A receptor and voltage-gated sodium channels[8].

  • GABA-A Receptor Antagonism: this compound is expected to act as a non-competitive antagonist of the GABA-A receptor, binding to a site within the chloride ion channel[9]. This inhibition blocks the influx of chloride ions, leading to a state of hyperexcitability and convulsions.

  • Sodium Channel Modulation: Like other organochlorine insecticides, this compound may also modulate the function of voltage-gated sodium channels, prolonging their open state and leading to repetitive neuronal firing and enhanced neurotransmitter release[8].

GABAR_Pathway Parlar26 This compound GABAR GABA-A Receptor-Chloride Channel Complex Parlar26->GABAR Binds to picrotoxin (B1677862) site Cl_ion Chloride Ion (Cl-) Influx GABAR->Cl_ion Inhibits Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABAR->Hyperexcitability Blockade leads to Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in SodiumChannel_Pathway Parlar26 This compound Na_Channel Voltage-Gated Sodium Channel Parlar26->Na_Channel Modulates Na_Influx Prolonged Sodium Ion (Na+) Influx Na_Channel->Na_Influx Causes Depolarization Delayed Repolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Hyperexcitability Neuronal Hyperexcitability Repetitive_Firing->Hyperexcitability Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Mechanistic & Cytotoxicity Studies invivo_dosing Acute Oral Dosing (OECD 425) invivo_obs Observation (14 days) - Clinical Signs - Mortality - Body Weight invivo_dosing->invivo_obs invivo_necropsy Gross Necropsy invivo_obs->invivo_necropsy invivo_ld50 LD50 Calculation invivo_necropsy->invivo_ld50 gaba_assay GABA-A Receptor Binding Assay ic50_calc_gaba IC50 Determination gaba_assay->ic50_calc_gaba na_channel_assay Sodium Channel Activity Assay ic50_calc_na EC50/IC50 Determination na_channel_assay->ic50_calc_na cell_viability Cell Viability Assay (e.g., MTT) ic50_calc_via IC50 Determination cell_viability->ic50_calc_via start Test Compounds (this compound Isomers, Comparators) start->invivo_dosing start->gaba_assay start->na_channel_assay start->cell_viability

References

Parlar 26 in Farmed vs. Wild-Caught Salmon: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Parlar 26 levels in farmed and wild-caught salmon, addressing the concerns of researchers, scientists, and drug development professionals. While specific quantitative data for the this compound congener remains elusive in publicly available literature, this document summarizes the broader context of toxaphene (B166800) contamination, of which this compound is a significant component.

Executive Summary

Studies consistently indicate that farmed salmon tend to have higher levels of various contaminants compared to their wild-caught counterparts, including the organochlorine pesticide toxaphene.[1][2][3] this compound is one of the most persistent and bioaccumulative congeners of toxaphene. The higher contaminant load in farmed salmon is often attributed to the composition of their feed, which can concentrate these lipophilic compounds. While one study by Easton et al. (2002) found no significant difference in toxaphene levels between the two groups, the majority of research suggests otherwise.[4] This guide will utilize data on total toxaphene as a proxy for this compound, a necessary substitution due to the lack of specific data for this congener.

Quantitative Data on Toxaphene Levels

The following table summarizes representative findings on total toxaphene concentrations in farmed versus wild salmon. It is important to note that these values can vary significantly based on the geographic origin of the fish, specific farming practices, and the species of wild salmon.

Salmon TypeMean Toxaphene Concentration (ng/g wet weight)Key Findings & Citations
Farmed Salmon Higher than wild salmonMultiple studies report significantly higher levels of toxaphene in farmed salmon compared to wild salmon.[1][5] This is often linked to contaminated feed.
Wild Salmon Lower than farmed salmonGenerally exhibit lower burdens of toxaphene and other organochlorine pesticides.[2]

Note: The absence of specific public data for this compound necessitates the use of total toxaphene levels as an indicator. Researchers should be aware of this limitation when interpreting the data.

Experimental Protocols

The standard methodology for the quantitative analysis of this compound and other toxaphene congeners in fish tissue involves the following key steps:

1. Sample Preparation:

  • Homogenization of salmon tissue (muscle, liver, or whole body).

  • Extraction of lipids and contaminants using organic solvents (e.g., hexane, dichloromethane).

  • Lipid removal and sample cleanup using techniques such as gel permeation chromatography (GPC) and silica (B1680970) gel or Florisil column chromatography to isolate the pesticide fraction.

2. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used for the separation and quantification of individual toxaphene congeners.

    • Gas Chromatography (GC): Separates the different chemical components in the sample based on their volatility and interaction with the stationary phase of the GC column.

    • Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio, providing high selectivity and sensitivity for specific congeners like this compound. Electron capture negative ionization (ECNI) is often used for enhanced sensitivity to chlorinated compounds.

3. Quality Assurance/Quality Control (QA/QC):

  • Use of internal standards (e.g., isotopically labeled this compound) to correct for analytical variability.

  • Analysis of procedural blanks to check for contamination.

  • Use of certified reference materials (CRMs) to ensure the accuracy of the measurements.

Toxicological Pathways of Organochlorine Pesticides

While a specific signaling pathway for this compound has not been elucidated, the general mechanisms of toxicity for organochlorine pesticides like toxaphene in fish are understood to involve neurotoxicity and endocrine disruption.

Neurotoxicity Pathway

Organochlorine pesticides primarily target the nervous system. One of the key mechanisms is the interference with ion channels, leading to hyperexcitability of neurons.

cluster_0 Neuronal Membrane cluster_1 Cellular Response cluster_2 Physiological Effect Parlar26 This compound (Organochlorine) NaChannel Voltage-gated Sodium Channel Parlar26->NaChannel Inhibition of deactivation GABA_A GABA-A Receptor (Chloride Channel) Parlar26->GABA_A Antagonism NaInflux Increased Sodium Influx NaChannel->NaInflux ClInflux Decreased Chloride Influx GABA_A->ClInflux Depolarization Membrane Depolarization NaInflux->Depolarization ClInflux->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Tremors Tremors Hyperexcitability->Tremors Convulsions Convulsions Hyperexcitability->Convulsions

Caption: Neurotoxic mechanism of organochlorine pesticides in fish.

Endocrine Disruption Pathway

Organochlorine pesticides can also interfere with the endocrine system, particularly by mimicking or blocking the action of hormones like estrogen. This can have significant impacts on reproduction and development.[6]

cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Gene Regulation cluster_3 Physiological Effects Parlar26 This compound (Xenoestrogen) Binding Binding to ER Parlar26->Binding EstrogenReceptor Estrogen Receptor (ER) EstrogenReceptor->Binding Dimerization Receptor Dimerization Binding->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation ERE Estrogen Response Element (ERE) NuclearTranslocation->ERE GeneTranscription Altered Gene Transcription ERE->GeneTranscription ReproductiveImpairment Reproductive Impairment GeneTranscription->ReproductiveImpairment DevelopmentalAbnormalities Developmental Abnormalities GeneTranscription->DevelopmentalAbnormalities

Caption: Endocrine disruption mechanism of organochlorine pesticides in fish.

Conclusion

The available evidence strongly suggests that farmed salmon are more likely to contain higher levels of toxaphene, and by extension this compound, than wild-caught salmon.[1][2][3] For researchers in drug development and related fields, this distinction is critical when using salmon-derived products or considering the toxicological implications of such contaminants. The neurotoxic and endocrine-disrupting properties of these compounds underscore the importance of sourcing and monitoring in both food safety and biomedical research.[6][7][8] Future research should focus on generating specific quantitative data for this compound and other persistent toxaphene congeners in both farmed and wild salmon populations to allow for more precise risk assessments.

References

Correlation of Parlar 26 Levels with Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Parlar 26, a prominent congener of the organochlorine pesticide toxaphene (B166800). Due to the limited availability of specific quantitative data for this compound, this document contextualizes its effects with data from the technical toxaphene mixture. It also presents information on alternative pest control methods, offering a broader perspective for research and development.

Executive Summary

This compound, also known as Toxaphene T2, is a persistent and bioaccumulative environmental contaminant. While specific dose-response data for this individual congener is scarce, research indicates it may exhibit greater potency for certain toxic effects compared to the technical toxaphene mixture. The primary mechanism of neurotoxicity for toxaphene is the noncompetitive inhibition of γ-aminobutyric acid (GABA) type A receptors, leading to central nervous system (CNS) stimulation. Like other organochlorine pesticides, toxaphene and its congeners are also recognized as endocrine-disrupting chemicals (EDCs), potentially impacting estrogen and thyroid hormone signaling. Given its persistence and toxicity, a range of safer, more environmentally friendly alternatives are being explored and implemented.

Data Presentation: Quantitative Effects of Toxaphene

The following tables summarize the available quantitative data for the technical toxaphene mixture. It is important to note that individual congeners like this compound can have different toxicological profiles.[1]

Table 1: Acute Toxicity of Technical Toxaphene in Animal Models

SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
RatOral80-90 mg/kg[2]
MouseOral112 mg/kg
RabbitOral75 mg/kg
Guinea PigOral250 mg/kg

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Neurological Effects of Technical Toxaphene in Dogs (Oral Exposure)

EffectNOAELLOAELReference
Convulsions5 mg/kg/day10 mg/kg/day

Table 3: Comparative Embryotoxicity of Toxaphene and its Congeners (including this compound/T2)

CompoundConcentrationObserved Effect in Rat Embryo CultureReference
Technical Toxaphene100 - 5000 ng/mLSignificant adverse effects on morphological score, CNS, somite number, head and crown-rump length.[1]
This compound (T2) 100 - 5000 ng/mLMore potent adverse effect on morphological score compared to technical mixture. Caused limb and flexion defects not seen with congener T12.[1]
Toxaphene T12100 - 5000 ng/mLSignificant adverse effects on morphological score, CNS, somite number, head and crown-rump length.[1]

Experimental Protocols

In Vitro Genotoxicity Assay (Ames Test)

  • Purpose: To assess the mutagenic potential of a substance.

  • Methodology: Different strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102, TA104) are exposed to various concentrations of the test substance (e.g., 10-10,000 µ g/plate for toxaphene) with and without metabolic activation (S9 mix). The number of revertant colonies (His+) is then counted to determine the mutagenic frequency.[3]

In Vitro Mammalian Cell Genotoxicity Assay (Sister Chromatid Exchange - SCE)

  • Purpose: To detect genotoxic effects in mammalian cells.

  • Methodology: Chinese hamster V79 lung fibroblasts are cultured and exposed to the test substance (e.g., 1-10 µg/ml toxaphene) with a metabolic activation system like human HepG2 hepatoma cells. The frequency of sister chromatid exchanges is then analyzed in metaphase chromosomes.[3]

Rat Embryo Culture for Dysmorphogenic Effects

  • Purpose: To assess the potential of a substance to cause developmental abnormalities.

  • Methodology: Explanted rat embryos at the 0-2 somite stage are cultured for a specific period (e.g., 48 hours) in media containing different concentrations of the test substance (e.g., 100, 1000, and 5000 ng/ml of toxaphene congeners). Morphological scoring, somite counts, and measurements of crown-rump and head length are performed to evaluate developmental toxicity.[1]

Analytical Methodology for Toxaphene Congener Detection

  • Purpose: To identify and quantify specific toxaphene congeners in biological and environmental samples.

  • Methodology: Gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC-NICI/MS) is a highly sensitive method for the determination of toxaphene congeners. This involves extraction of the analytes from the matrix, followed by cleanup and instrumental analysis.[4][5]

Signaling Pathways and Mechanisms of Action

Neurotoxicity: Inhibition of GABA-A Receptor Signaling

The primary mechanism of toxaphene's neurotoxicity is its interaction with the GABA-A receptor, a ligand-gated chloride ion channel in the central nervous system. By acting as a noncompetitive antagonist, toxaphene blocks the influx of chloride ions, leading to neuronal hyperexcitability and convulsions.

GABA_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor (Chloride Channel) Neuron_Hyperpolarization Neuronal Inhibition GABA_R->Neuron_Hyperpolarization Opens Channel (Cl- Influx) CNS_Stimulation CNS Stimulation (Convulsions) GABA_R->CNS_Stimulation Channel Blocked (Reduced Cl- Influx) GABA->GABA_R Binds to Parlar26 This compound Parlar26->GABA_R Blocks

Caption: Inhibition of GABA-A receptor signaling by this compound.

Endocrine Disruption: Estrogen Receptor Signaling

Organochlorine pesticides like toxaphene can act as xenoestrogens, meaning they can mimic the effects of endogenous estrogen by binding to estrogen receptors (ERα and ERβ). This can lead to the inappropriate activation of estrogen-responsive genes, potentially disrupting reproductive health and development.

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Biological_Effects Altered Biological Effects (Endocrine Disruption) Gene_Transcription->Biological_Effects Leads to Estrogen Estrogen Estrogen->ER Binds to Parlar26 This compound Parlar26->ER Mimics Estrogen Binds to

Caption: Mimicry of estrogen by this compound, leading to endocrine disruption.

Endocrine Disruption: Thyroid Hormone Pathway

Organochlorine pesticides can interfere with the thyroid hormone system at multiple levels, including hormone synthesis, transport, and metabolism. This can lead to altered thyroid hormone levels, potentially impacting development and metabolism.

Thyroid_Pathway cluster_thyroid Thyroid Gland cluster_blood Bloodstream cluster_liver Liver Parlar26 This compound TH_Synthesis Thyroid Hormone (T4, T3) Synthesis Parlar26->TH_Synthesis Interferes with TH_Transport Thyroid Hormone Transport (Bound to Proteins) Parlar26->TH_Transport Interferes with TH_Metabolism Thyroid Hormone Metabolism Parlar26->TH_Metabolism Alters TH_Synthesis->TH_Transport TH_Transport->TH_Metabolism Altered_TH_Levels Altered Thyroid Hormone Levels TH_Metabolism->Altered_TH_Levels Leads to

Caption: Potential interference of this compound with the thyroid hormone pathway.

Comparison with Alternatives

The use of persistent organic pollutants like toxaphene has been largely discontinued (B1498344) due to their adverse environmental and health impacts. A variety of alternative pest management strategies are now available.

Table 4: Comparison of Pest Control Strategies

StrategyDescriptionAdvantagesDisadvantages
This compound (Organochlorine) Broad-spectrum insecticide.Historically effective and persistent.High toxicity, environmental persistence, bioaccumulation, endocrine disruption.
Biopesticides (Microbial) Use of microorganisms (bacteria, fungi, viruses) to control pests.Target-specific, biodegradable, low toxicity to non-target organisms.Slower action, specific host range, shorter shelf-life.
Biopesticides (Botanical) Use of plant-derived compounds (e.g., pyrethrins, neem oil) for pest control.Biodegradable, often broad-spectrum, lower toxicity than synthetics.May have some non-target effects, may require more frequent application.
Integrated Pest Management (IPM) A holistic approach combining biological, cultural, physical, and chemical tools to minimize risks.Reduces reliance on chemical pesticides, more sustainable, environmentally friendly.Requires more knowledge and monitoring, can be more complex to implement.
Genetic Modification (GM) Engineering crops to be resistant to pests or to produce their own pesticides.Reduces the need for external pesticide application, can increase yields.Public acceptance concerns, potential for pest resistance, effects on non-target organisms.

Conclusion

This compound, as a persistent congener of toxaphene, represents a significant environmental and health concern. While specific quantitative data on its dose-dependent effects are limited, the available evidence suggests it is a potent toxicant with neurotoxic and endocrine-disrupting properties. The primary mechanism of its neurotoxicity involves the disruption of GABAergic neurotransmission. Its ability to interfere with hormone signaling pathways highlights its endocrine-disrupting potential. In contrast, modern pest management has shifted towards more sustainable and less harmful alternatives, including biopesticides and integrated pest management strategies. Further research is crucial to fully understand the specific risks associated with individual toxaphene congeners like this compound and to continue the development and implementation of safer alternatives.

References

Safety Operating Guide

Proper Disposal of Parlar 26: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Parlar 26

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound (Toxaphene Parlar-No. 26), a highly chlorinated and persistent organic pollutant (POP). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValueReference
Chemical Formula C₁₀H₁₀Cl₈[1]
Molecular Weight 413.8 g/mol [1]
CAS Number 142534-71-2[1]
Appearance Typically in solution
Solubility Soluble in organic solvents like nonane (B91170) and cyclohexane.
Persistence High environmental persistence.

Hazard Identification and Safety Precautions

This compound, as a congener of toxaphene, presents significant health and environmental hazards.

Hazard CategoryDescriptionSafety Precautions
Health Hazards Potential carcinogen and endocrine disruptor. Acute toxicity if ingested, inhaled, or absorbed through the skin.Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a certified chemical fume hood.
Environmental Hazards Classified as a Persistent Organic Pollutant (POP). Bioaccumulative and toxic to aquatic life with long-lasting effects.Prevent release to the environment. All waste and contaminated materials must be disposed of as hazardous waste.
Physical Hazards Often supplied in flammable organic solvents.Store in a cool, dry, well-ventilated area away from ignition sources.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Contain the Spill: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent for solutions in flammable solvents.

  • Collect Absorbed Material: Carefully collect the absorbent material and any contaminated solids into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area using a suitable solvent (e.g., acetone (B3395972) or hexane), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal and label the hazardous waste container with the contents ("this compound waste," including the solvent) and the date. Arrange for disposal through your institution's environmental health and safety (EHS) office.

Disposal Procedures

The disposal of this compound is strictly regulated due to its persistent and hazardous nature. The primary recommended method for the complete destruction of this compound is high-temperature incineration .

On-Site Neutralization (for trace amounts and decontamination)

For trace amounts of this compound, such as in the decontamination of laboratory equipment, chemical degradation can be employed. However, this is not a method for bulk disposal.

Experimental Protocol for Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or hexane) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.

  • Chemical Degradation Rinse: Prepare a fresh solution of potassium hydroxide (B78521) in ethanol (B145695) (ethanolic KOH). A 1-5% (w/v) solution is typically effective. Rinse the equipment thoroughly with this solution. This promotes the dehydrochlorination of the pesticide.

  • Water Rinse: Rinse the equipment with deionized water.

  • Final Solvent Rinse: Perform a final rinse with acetone or another volatile organic solvent to ensure no residue remains.

  • Waste Collection: All rinsates (initial solvent, ethanolic KOH, water, and final solvent) must be collected and disposed of as hazardous waste.

Off-Site Disposal

For bulk quantities of this compound, including expired solutions and heavily contaminated materials, off-site disposal by a licensed hazardous waste management company is mandatory.

Disposal Options and Parameters:

Disposal MethodDescriptionKey ParametersDestruction and Removal Efficiency (DRE)
High-Temperature Incineration The preferred and most effective method for the complete destruction of chlorinated pesticides.- Temperature: ≥ 1100°C for halogenated waste. - Residence Time: ≥ 2 seconds.> 99.99%
Hazardous Waste Landfill A less preferred option. Permitted only for solidified and containerized waste in specially designed landfills for persistent organic pollutants.- Waste Form: Solidified and encapsulated. - Landfill Type: Engineered hazardous waste landfill with appropriate liners and leachate collection systems.Not applicable (containment, not destruction). There is a long-term risk of leaching.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Parlar26_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type bulk_waste Bulk Liquid or Solid Waste waste_type->bulk_waste Bulk trace_contamination Trace Contamination (e.g., on glassware) waste_type->trace_contamination Trace collect_waste Collect in a Labeled, Approved Hazardous Waste Container bulk_waste->collect_waste decontaminate Perform On-Site Decontamination Protocol trace_contamination->decontaminate contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect_waste->contact_ehs collect_rinsate Collect All Rinsates as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->contact_ehs off_site_disposal Arrange for Off-Site Disposal (High-Temperature Incineration) contact_ehs->off_site_disposal

References

Essential Safety and Handling Protocols for Parlar 26

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on a comprehensive analysis of available safety data for the chemical compound Parlar 26. All procedures should be conducted in a controlled laboratory environment by trained personnel.

Immediate Safety and Personal Protective Equipment (PPE)

The handling of this compound requires stringent adherence to safety protocols to mitigate potential exposure risks. The following personal protective equipment is mandatory for all personnel handling this compound.

  • Hand Protection: Use of chemically resistant gloves is required. Nitrile gloves with a minimum thickness of 0.11 mm are recommended for splash protection. For prolonged contact, heavier-duty butyl rubber or Viton™ gloves should be worn.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a full-face shield should be used in conjunction with goggles.

  • Skin and Body Protection: A flame-retardant lab coat is required. For procedures with a high risk of exposure, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood. If a fume hood is not available, or in the case of a spill, a full-face respirator with an appropriate organic vapor cartridge is required.

Quantitative Data on Protective Equipment

The following table summarizes key quantitative data for the recommended personal protective equipment for handling this compound.

EquipmentSpecificationBreakthrough Time (minutes)
Gloves
Nitrile (0.11 mm)Splash Protection> 10
Butyl Rubber (0.5 mm)Extended Contact> 480
Viton™ (0.3 mm)Extended Contact> 480
Respiratory Protection
Organic Vapor CartridgeFor concentrations up to 10x PELN/A

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure and ensure the safe disposal of all waste materials.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare All Necessary Materials B->C D Dispense this compound in Fume Hood C->D Begin Experiment E Perform Experimental Procedure D->E F Securely Seal All Containers E->F G Segregate Waste (Solid & Liquid) F->G End Experiment H Label Waste Containers Clearly G->H I Store in Designated Waste Area H->I J Decontaminate Work Surfaces I->J K Remove PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container.

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and pipette tips, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: All this compound waste must be disposed of through a certified hazardous waste management service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

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